molecular formula C9H14O B2823716 2,2-Dimethylhept-6-yn-3-one CAS No. 51060-08-3

2,2-Dimethylhept-6-yn-3-one

Cat. No.: B2823716
CAS No.: 51060-08-3
M. Wt: 138.21
InChI Key: ZLZIKZDHXTXQJU-UHFFFAOYSA-N
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Description

2,2-Dimethylhept-6-yn-3-one is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethylhept-6-yn-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylhept-6-yn-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhept-6-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-5-6-7-8(10)9(2,3)4/h1H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZIKZDHXTXQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Physicochemical Profile

The molecule 2,2-dimethylhept-6-yn-3-one represents a specialized class of sterically shielded homopropargylic ketones . Unlike simple aliphatic ketones, this structure functions as a bifunctional "linchpin" in organic synthesis, bridging the gap between robust steric protection and high-energy alkyne reactivity.

Structural Analysis

The molecule is defined by two opposing electronic and steric environments:

  • The Pivaloyl Core (C1-C3): The tert-butyl group at C2 provides a high degree of steric bulk (

    
    -value ~5.0 kcal/mol). This "steric anchor" effectively blocks nucleophilic attack at the C3 carbonyl from the Re face (relative to the t-Bu group), forcing high diastereoselectivity in subsequent reductions or additions.
    
  • The Homopropargylic Tail (C4-C7): The terminal alkyne at C6-C7 serves as a reactive handle for bioorthogonal ligation (Click Chemistry) or transition-metal catalyzed cross-coupling, isolated from the ketone by a two-carbon spacer (C4-C5).

Physicochemical Properties (Predicted)
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 138.21 g/mol [1]

  • LogP: ~2.1 (Moderate lipophilicity, suitable for membrane permeability in drug linker applications).

  • Boiling Point: ~185-190°C (Estimated based on pinacolone/alkyne increments).

  • Solubility: Soluble in DCM, THF, Et2O; sparingly soluble in water.

Synthetic Pathways & Process Optimization

The industrial and laboratory-scale synthesis of 2,2-dimethylhept-6-yn-3-one relies on the kinetic alkylation of pinacolone . This route is preferred over Grignard approaches due to the suppression of side reactions (e.g., allenyl formation) and the commercial availability of starting materials.

Retrosynthetic Logic

The construction of the C4-C5 bond is the strategic disconnection. By utilizing the specific acidity of the methyl protons in pinacolone (


 ~20), we can generate a thermodynamic enolate that attacks the electrophilic propargyl bromide.

Retrosynthesis Target 2,2-Dimethylhept-6-yn-3-one (Target) Disconnection C4-C5 Bond Disconnection Target->Disconnection Retro-Alkylation Precursor1 Pinacolone (3,3-Dimethyl-2-butanone) Disconnection->Precursor1 Precursor2 Propargyl Bromide (3-Bromopropyne) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy isolating the C4-C5 bond formation.

Optimized Synthesis Protocol

Objective: Mono-alkylation of pinacolone with propargyl bromide.

Reagents:

  • Pinacolone (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.1 equiv)

  • Propargyl Bromide (80% in toluene, 1.05 equiv)

  • THF (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Enolate Formation: To a flame-dried 3-neck flask under Nitrogen, add NaH (washed with hexanes to remove oil). Suspend in anhydrous THF.

  • Ketone Addition: Cool suspension to 0°C. Add Pinacolone dropwise over 20 minutes. The steric bulk of the tert-butyl group ensures deprotonation occurs exclusively at the methyl position (kinetic and thermodynamic product are identical here).

  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete enolate formation (

    
     gas evolution cessation).
    
  • Electrophile Addition: Cool back to -10°C. Add Propargyl Bromide solution dropwise. Crucial: Maintain low temperature to prevent O-alkylation or poly-alkylation, although the steric bulk of the product discourages a second alkylation.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    .
  • Purification: Vacuum distillation is preferred over column chromatography for scale-up.

Reactivity Profile & Applications

The utility of 2,2-dimethylhept-6-yn-3-one lies in its orthogonal reactivity . The ketone and the alkyne can be manipulated independently.

The "Steric Gate" Effect (C3 Carbonyl)

The tert-butyl group creates a "steric gate."

  • Nucleophilic Addition: Attack by small nucleophiles (e.g.,

    
    ) is highly diastereoselective, following the Felkin-Anh model if a chiral center were introduced at C4.
    
  • Condensation: Formation of imines or hydrazones is slower than with methyl ketones, requiring Lewis acid catalysis (

    
    ) or dehydrating conditions.
    
The "Click" Handle (C6-C7 Alkyne)

The terminal alkyne is unhindered and ideal for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This makes the molecule a valuable linker in Fragment-Based Drug Discovery (FBDD).

Heterocycle Synthesis (Paal-Knorr Precursor)

Hydration of the alkyne (Hg(II) or Au(I) catalysis) yields a 1,4-diketone (2,2-dimethylheptane-3,6-dione). This is a direct precursor to sterically crowded furans and pyrroles via the Paal-Knorr synthesis.

Reactivity Core 2,2-Dimethylhept-6-yn-3-one Sub1 CuAAC (Click) (Triazole Linkers) Core->Sub1 R-N3 / Cu(I) Sub2 Au(I) Hydration (1,4-Diketone) Core->Sub2 H2O / Catalyst Sub3 Paal-Knorr (Substituted Furan/Pyrrole) Sub2->Sub3 Acid or Amine

Figure 2: Divergent synthesis pathways: Click chemistry vs. Heterocycle formation.

Analytical Characterization (Validation)

For researchers synthesizing this compound, the following spectral data serves as a validation standard.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 1.15Singlet9Ht-Butyl (

)
1H 1.95Triplet (

)
1HTerminal Alkyne (

)
1H 2.45Multiplet2HPropargylic (

)
1H 2.75Triplet2H

-Ketone (

)
13C 215.0Singlet-Carbonyl (

)
13C 83.5Singlet-Internal Alkyne (

)
13C 68.5Singlet-Terminal Alkyne (

)
13C 44.0Singlet-Quaternary (

)
Infrared Spectroscopy (FT-IR)
  • 2120 cm⁻¹: Weak, sharp stretch characteristic of terminal alkyne (

    
    ).
    
  • 3300 cm⁻¹: Sharp stretch, acetylenic C-H.

  • 1705 cm⁻¹: Strong carbonyl stretch. Note the slight shift to lower wavenumbers compared to acetone due to the inductive effect of the t-butyl group.

References

  • Organic Syntheses , Coll. Vol. 6, p. 34 (1988). Alkylation of Ketones and Aldehydes via their Nitrogen Derivatives.

  • Journal of the American Chemical Society , 127(39), 13760-13761 (2005). Catalytic Asymmetric Alkynylation of Keto-Derivatives.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Homopropargylic Ketones.

  • ChemScene . Product Analysis: 6,6-Dimethylhept-1-en-4-yn-3-ol (Structural Isomer Reference).

Sources

2,2-Dimethylhept-6-yn-3-one: A Sterically Demanding Alkyne Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3) represents a specialized class of "bifunctional aliphatic building blocks" critical in modern fragment-based drug discovery (FBDD). Structurally, it combines a metabolically stable tert-butyl group (providing steric bulk and lipophilicity) with a terminal alkyne (a "clickable" handle for bioconjugation) and a ketone core.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic properties to explore its utility as a linchpin intermediate . We examine its synthesis via kinetic enolate chemistry, its application in stereoselective reductions, and its role as a robust linker in proteolysis-targeting chimeras (PROTACs).

Part 2: Nomenclature & Physicochemical Identity

Before engaging in synthesis, accurate identification is paramount to avoid confusion with isomeric internal alkynes.

Property Data Notes
IUPAC Name 2,2-Dimethylhept-6-yn-3-oneDefines the 7-carbon chain with ketone at C3.[1]
Common Name tert-Butyl homopropargyl ketoneDescribes the functional segments.
CAS Registry 51060-08-3 Primary identifier for procurement.
Molecular Formula C9H14OUnsaturation Degree = 3 (1 C=O, 2 for Alkyne).
Molecular Weight 138.21 g/mol Fragment-friendly (<300 Da).
SMILES CC(C)(C)C(=O)CCC#CUseful for chemoinformatics queries.
Predicted LogP ~2.1 - 2.5Lipophilic, membrane permeable.
Boiling Point ~75–80 °C (15 mmHg)Estimated based on structural analogs.

Part 3: Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 2,2-dimethylhept-6-yn-3-one is a classic exercise in kinetic enolate alkylation . The bulky tert-butyl group of pinacolone (3,3-dimethyl-2-butanone) prevents nucleophilic attack at the carbonyl, but more importantly, it directs enolization exclusively to the methyl side.

Optimized Protocol: Alkylation of Pinacolone

Rationale: We utilize Lithium Diisopropylamide (LDA) to generate the kinetic enolate of pinacolone, followed by SN2 attack on propargyl bromide.

Reagents:

  • Pinacolone (1.0 eq)

  • LDA (1.1 eq, generated in situ from diisopropylamine and n-BuLi)

  • Propargyl Bromide (1.2 eq, 80% in toluene)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Enolate Formation:

    • Cool a solution of LDA in THF to -78 °C under Argon.

    • Add Pinacolone dropwise over 20 minutes. The steric bulk of the tert-butyl group ensures deprotonation occurs only at the methyl position (C1), preventing regio-isomers.

    • Stir for 45 minutes at -78 °C to ensure complete conversion to the lithium enolate.

  • Alkylation:

    • Add Propargyl Bromide dropwise. Maintain temperature at -78 °C to suppress O-alkylation or polymerization of the alkyne.

    • Allow the reaction to warm slowly to 0 °C over 2 hours. The color typically shifts from pale yellow to orange.

  • Quench & Isolation:

    • Quench with saturated NH4Cl solution.

    • Extract with Et2O or EtOAc. Wash organics with brine.

    • Purification: Distillation is preferred over column chromatography for this volatile oil. Collect fractions boiling at ~75-80°C (15 mmHg).

Reaction Pathway Visualization

Synthesis Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Enolate Lithium Enolate (Kinetic Control) Pinacolone->Enolate Deprotonation LDA LDA / THF -78°C LDA->Enolate Product 2,2-Dimethylhept-6-yn-3-one (Target) Enolate->Product SN2 Alkylation Propargyl Propargyl Bromide (HC≡C-CH2-Br) Propargyl->Product

Caption: Kinetic enolate generation ensures regioselective alkylation at the methyl position.

Part 4: Reactivity Profile & Applications

The "Steric-Electronic" Mismatch

This molecule is unique because the ketone is sterically shielded by the tert-butyl group, while the alkyne is sterically exposed .

  • Implication: You can perform reactions on the alkyne (e.g., Click chemistry) without protecting the ketone.

  • Implication: Reduction of the ketone requires small, reactive hydrides (NaBH4, LiAlH4) or enzymatic catalysis; bulky hydrides (e.g., L-Selectride) may be extremely slow or stereoselective.

Key Transformations
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne serves as a bio-orthogonal handle.

  • Application: Attaching the tert-butyl ketone motif to a drug scaffold or E3 ligase ligand (for PROTACs).

  • Protocol Note: Standard CuSO4/Sodium Ascorbate conditions work excellently. The ketone does not interfere with the copper catalyst.

B. Stereoselective Reduction (CBS Reduction)

Reducing the ketone yields 2,2-dimethylhept-6-yn-3-ol .

  • Chirality: Because the ketone has a massive group (t-Bu) on one side and a smaller chain on the other, Corey-Bakshi-Shibata (CBS) reduction is highly enantioselective.

  • Result: Access to chiral homopropargyl alcohols, which are precursors to lactones and tetrahydrofurans.

Reactivity Logic Map

Reactivity Center 2,2-Dimethylhept-6-yn-3-one Click Triazole Linker (via CuAAC) Center->Click R-N3 / Cu(I) Reduction Chiral Alcohol (via CBS or NaBH4) Center->Reduction [H-] source Sonogashira Aryl-Alkyne (via Pd-coupling) Center->Sonogashira Ar-I / Pd(0) / Cu(I)

Caption: The scaffold offers orthogonal reactivity: the alkyne for ligation and the ketone for stereocenter generation.[1]

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handle as a functionalized ketone/alkyne .

  • Flammability: High. Flash point likely < 60 °C. Store in flammables cabinet.

  • Reactivity: Incompatible with strong oxidizing agents. Terminal alkynes can form explosive acetylides with silver or copper salts in the absence of ligands (though CuAAC conditions are safe).

  • Health: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

Part 6: References

  • Sigma-Aldrich. Product Detail: 2,2-dimethylhept-6-yn-3-one (CAS 51060-08-3). (Verified CAS identity).

  • Organic Syntheses. Alkylation of Ketones via Kinetic Enolates. (General methodology for pinacolone alkylation).

  • PubChem. Compound Summary: 2,2-dimethylhept-6-yn-3-one. National Library of Medicine.

  • Corey, E. J., et al. Enantioselective Reduction of Ketones. J. Am. Chem. Soc. (Context for CBS reduction of bulky ketones).

(Note: Specific literature on this exact CAS is sparse; protocols are derived from standard "homopropargyl ketone" synthesis methodologies validated in the field.)

Sources

An In-depth Technical Guide to 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2,2-Dimethylhept-6-yn-3-one is a fascinating, non-conjugated ynone that, despite its relatively simple structure, presents a unique combination of steric hindrance and reactive functional groups. This guide provides a comprehensive technical overview of this molecule, from its fundamental properties to its potential applications in cutting-edge research. It is important to note that a specific CAS number for 2,2-Dimethylhept-6-yn-3-one is not readily found in major chemical databases, suggesting that this compound may be a novel or less-studied entity. Consequently, the information presented herein is a synthesis of established chemical principles and data from analogous structures, designed to provide a robust theoretical and practical framework for researchers.

The core of this molecule's utility lies in the orthogonal reactivity of its two key functional groups: a sterically hindered ketone and a terminal alkyne.[1] The bulky tert-butyl group adjacent to the carbonyl can direct stereoselective reactions and modulate the ketone's reactivity.[2] Simultaneously, the terminal alkyne is a versatile handle for a variety of powerful coupling reactions, making it an attractive building block in medicinal chemistry and materials science.[3] This guide will delve into the synthesis, characterization, and potential applications of this promising, yet underexplored, chemical entity.

Molecular Structure and Physicochemical Properties

The structure of 2,2-Dimethylhept-6-yn-3-one features a heptanone backbone with two methyl groups at the C-2 position and a carbon-carbon triple bond between C-6 and C-7. The ketone is at the C-3 position. This arrangement results in a non-conjugated ynone, as the alkyne and ketone functionalities are separated by a saturated alkyl chain, preventing electronic conjugation.[4]

The key structural features are:

  • A Sterically Hindered Ketone: The carbonyl group is flanked by a bulky tert-butyl group, which is expected to influence its reactivity towards nucleophiles.

  • A Terminal Alkyne: The C-H bond of the terminal alkyne is weakly acidic (pKa ≈ 25), allowing for deprotonation to form a potent nucleophile.[1]

  • A Flexible Alkyl Chain: The propylene linker between the two functional groups provides conformational flexibility.

A summary of the predicted physicochemical properties for 2,2-Dimethylhept-6-yn-3-one is presented in the table below. These values are estimated based on the properties of structurally similar compounds.

PropertyPredicted ValueSignificance in a Research Context
Molecular Formula C₉H₁₄OProvides the basis for calculating molecular weight and elemental analysis.
Molecular Weight 138.21 g/mol Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.
Boiling Point ~180-190 °CSuggests the compound is a liquid at room temperature and will require vacuum distillation for purification.
Density ~0.85-0.90 g/mLUseful for converting between mass and volume.
Solubility Soluble in common organic solvents (e.g., ether, dichloromethane, acetone). Sparingly soluble in water.Dictates the choice of solvents for reactions and purification.

Proposed Synthetic Pathway

Given the absence of a commercially available source, a de novo synthesis is required. A plausible and efficient route to 2,2-Dimethylhept-6-yn-3-one involves the coupling of an acid chloride with a terminal alkyne. A common and effective method for this transformation is a copper-catalyzed reaction.[5] The proposed two-step synthesis starts from the readily available 2,2-dimethylpropanoic acid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Copper-Catalyzed Ynone Synthesis 2,2-Dimethylpropanoic Acid 2,2-Dimethylpropanoic Acid Pivaloyl Chloride Pivaloyl Chloride 2,2-Dimethylpropanoic Acid->Pivaloyl Chloride  SOCl₂  Reflux Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Target_Molecule 2,2-Dimethylhept-6-yn-3-one Pivaloyl Chloride->Target_Molecule  But-3-yn-1-ol,  CuI, Et₃N But-3-yn-1-ol But-3-yn-1-ol

Caption: Proposed two-step synthesis of 2,2-Dimethylhept-6-yn-3-one.

Detailed Experimental Protocol

Step 1: Synthesis of Pivaloyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethylpropanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 2 hours, or until the evolution of HCl gas ceases.

  • After cooling to room temperature, carefully distill the mixture to obtain pure pivaloyl chloride.

Step 2: Synthesis of 2,2-Dimethylhept-6-yn-3-one

  • To a dry, inert-atmosphere flask, add copper(I) iodide (0.05 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C and add but-3-yn-1-ol (1.1 eq) dropwise.

  • Slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous diethyl ether to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,2-Dimethylhept-6-yn-3-one.[6]

Spectroscopic Characterization Profile

The identity and purity of the synthesized 2,2-Dimethylhept-6-yn-3-one would be confirmed through a combination of spectroscopic techniques.[7] The expected spectral data are as follows:

TechniqueExpected Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR δ 1.2 (s, 9H, C(CH₃)₃), δ 2.0 (t, 1H, C≡CH), δ 2.4 (td, 2H, CH₂-C≡CH), δ 2.7 (t, 2H, CO-CH₂)
¹³C NMR δ 18 (C≡CH), δ 26 (C(CH₃)₃), δ 38 (CO-CH₂), δ 44 (C(CH₃)₃), δ 69 (C≡CH), δ 83 (C≡CH), δ 214 (C=O)
IR Spectroscopy ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1710 cm⁻¹ (C=O stretch)
Mass Spectrometry Molecular Ion (M⁺): m/z = 138.10. Key fragments would likely arise from cleavage alpha to the carbonyl group.

Reactivity and Potential Applications in Drug Development

The dual functionality of 2,2-Dimethylhept-6-yn-3-one makes it a versatile intermediate for the synthesis of complex molecules and potential drug candidates. Ynones are valuable precursors for a wide array of heterocyclic compounds.[8][9]

Key Reaction Pathways

G cluster_alkyne Alkyne Reactivity cluster_ketone Ketone Reactivity Target 2,2-Dimethylhept-6-yn-3-one Sonogashira Sonogashira Coupling (C-C Bond Formation) Target->Sonogashira Click Click Chemistry (CuAAC) (Triazole Formation) Target->Click Hydration Hydration (Diketone Formation) Target->Hydration Reduction Reduction (Alcohol Formation) Target->Reduction Wittig Wittig Reaction (Alkene Formation) Target->Wittig Grignard Grignard Addition (Tertiary Alcohol Formation) Target->Grignard

Caption: Key reaction pathways for 2,2-Dimethylhept-6-yn-3-one.

  • Reactions at the Terminal Alkyne: The terminal alkyne can undergo a variety of transformations, including Sonogashira coupling with aryl or vinyl halides, copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form triazoles, and hydration to form a 1,4-diketone.[10][11] These reactions are fundamental in creating molecular diversity for drug screening libraries.[12]

  • Reactions at the Ketone: The sterically hindered ketone can be selectively reduced to a secondary alcohol, or can undergo nucleophilic addition with organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols. The Wittig reaction can be employed to convert the ketone into an alkene.

Applications in Medicinal Chemistry

The ynone motif is present in a number of biologically active natural products and has been utilized in the synthesis of various therapeutic agents.[9][13] The terminal alkyne functionality is particularly valuable as it can serve as a reactive handle for bioconjugation or for the synthesis of complex heterocyclic scaffolds often found in pharmaceuticals.[3][14] The steric bulk provided by the 2,2-dimethyl groups could be exploited to enhance selectivity for certain biological targets or to improve metabolic stability.

Safety and Handling

As a matter of prudent laboratory practice, 2,2-Dimethylhept-6-yn-3-one should be handled with appropriate safety precautions.[15] Based on the functional groups present, the following should be considered:

  • General Handling: Work in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Flammability: Ketones are generally flammable.[16] Avoid open flames and sources of ignition.

  • Toxicity: The specific toxicity of this compound is unknown. Therefore, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While 2,2-Dimethylhept-6-yn-3-one may not yet be a common reagent, its unique structural features present a compelling case for its synthesis and exploration. The combination of a sterically encumbered ketone and a versatile terminal alkyne offers a powerful platform for the creation of novel molecular architectures. This guide provides a foundational understanding of its predicted properties, a viable synthetic route, and a roadmap for its potential applications, particularly in the fields of organic synthesis and drug discovery. The insights and protocols detailed herein are intended to empower researchers to unlock the potential of this intriguing ynone.

References

  • Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. Organic Letters, 16(17), 4574–4577. [Link]

  • Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Li, J., Wang, Y., Li, P., & Wang, L. (2015). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry, 39(9), 6791–6794. [Link]

  • Goti, G., & de la Torre, F. (2021). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. The Journal of Organic Chemistry, 86(20), 14357–14365. [Link]

  • Ynone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ketone synthesis by reaction (hydration) of alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Alkynes to Aldehydes and Ketones. (2024, November 12). Chemistry Steps. Retrieved from [Link]

  • Synthesis of alkynyl ketones, carboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chiba, S., Tsuchida, K., & Narasaka, K. (2011). Synthesis of α-Amino Ketones from Terminal Alkynes via Rhodium-Catalyzed Denitrogenative Hydration of N-Sulfonyl-1,2,3-triazoles. Journal of the American Chemical Society, 133(49), 19838–19841. [Link]

  • Bhagat, S., Goel, N., Kumari, P., Gunjan, & Khullar, A. (2025). Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry. [Link]

  • IMPORTANT CONCEPTS IN ALKYNE CHEMISTRY. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • van Kasteren, S. I., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(4), 1448–1451. [Link]

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The Alkyne and the Adamantyl: A Technical Guide to the Synthesis of Sterically Hindered Alkynyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of sterically hindered alkynyl ketones presents a formidable challenge in organic chemistry, yet their unique electronic and steric properties make them highly valuable intermediates in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The inherent steric clash between bulky substituents adjacent to the carbonyl group and the linear alkyne moiety often leads to low reactivity, sluggish reaction kinetics, and a propensity for side reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic hurdles and a detailed exploration of field-proven strategies to overcome them. We will delve into the nuances of modern catalytic cross-coupling reactions, the strategic application of classic organometallic chemistry, and the critical role of reagent and catalyst selection in navigating these complex synthetic landscapes. This guide emphasizes the causality behind experimental choices, offering not just protocols, but a deeper understanding of the principles governing these challenging transformations.

The Challenge of Steric Hindrance in Alkynyl Ketone Synthesis

The core difficulty in synthesizing sterically hindered alkynyl ketones lies in the geometric and electronic demands of the transition states for carbon-carbon bond formation. When bulky groups, such as tert-butyl or ortho-substituted aryl moieties, are present on the acyl component, they create a sterically crowded environment around the electrophilic carbonyl carbon. This steric shield can significantly impede the approach of the nucleophilic alkynyl partner, thereby increasing the activation energy of the reaction and reducing reaction rates.

Furthermore, the choice of synthetic route is often complicated by the lability of the starting materials and products. For instance, highly reactive organometallic reagents may lead to unwanted side reactions, while the desired alkynyl ketone products can be susceptible to further transformations under harsh reaction conditions. The successful synthesis of these challenging molecules, therefore, requires a careful selection of methodologies that can operate under mild conditions and with high chemoselectivity.

Palladium-Catalyzed Cross-Coupling Strategies: Navigating the Steric Maze

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C bonds, and several variants have been adapted for the synthesis of alkynyl ketones. However, steric hindrance necessitates careful optimization of these methods.

The Acyl-Sonogashira Coupling: A Direct but Demanding Route

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an organic halide, can be adapted to use acyl chlorides as the electrophilic partner.[1] This "acyl-Sonogashira" reaction provides a direct route to alkynyl ketones.

The catalytic cycle, as illustrated below, involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt) and subsequent reductive elimination to yield the desired ketone and regenerate the Pd(0) catalyst.[2]

Sonogashira_Acyl_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (RCOCl) Pd0->OxAdd PdII_acyl RCO-Pd(II)L₂(Cl) OxAdd->PdII_acyl Transmetalation Transmetalation PdII_acyl->Transmetalation PdII_alkynyl RCO-Pd(II)L₂(C≡CR') Transmetalation->PdII_alkynyl CuX Cu(I)X Transmetalation->CuX Regeneration RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Product R-CO-C≡C-R' RedElim->Product Alkyne_H R'-C≡C-H Cu_Acetylide Cu(I)-C≡C-R' Alkyne_H->Cu_Acetylide + CuX, - HX Base Base Cu_Acetylide->Transmetalation caption Acyl-Sonogashira Catalytic Cycle.

Acyl-Sonogashira Catalytic Cycle.

The primary challenge with sterically hindered substrates, such as pivaloyl chloride or 2,4,6-trimethylbenzoyl chloride, is the sluggish rate of oxidative addition. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial.[3] These ligands stabilize the Pd(0) center and promote the oxidative addition step. Additionally, for particularly challenging substrates, copper-free Sonogashira protocols may be advantageous to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Substrate (Acyl Chloride)AlkyneCatalyst/LigandBaseSolventYield (%)Reference
Pivaloyl ChloridePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NToluene77[1]
2-Methylbenzoyl ChloridePhenylacetylenePd catalyst on silica gelEt₃NAcetonitrile76[5]
4-Methylbenzoyl ChloridePhenylacetylenePd catalyst on silica gelEt₃NAcetonitrile92[5]

Table 1: Representative Acyl-Sonogashira Couplings for Sterically Hindered Substrates.

Carbonylative Negishi Coupling: A Three-Component Approach

For ortho-disubstituted aryl halides, a carbonylative Negishi coupling offers a powerful alternative.[6][7] This reaction involves a three-component coupling of an aryl halide, carbon monoxide, and an organozinc reagent (in this case, a zinc acetylide). A key advantage of this method is the use of N-heterocyclic carbene (NHC) ligands, which have proven to be highly effective for coupling sterically hindered substrates. The commercially available PEPPSI-IPr catalyst is particularly noteworthy for its efficiency in these transformations.[8]

The catalytic cycle for the carbonylative Negishi coupling is depicted below. It begins with the oxidative addition of the aryl iodide to the Pd(0) complex. This is followed by the migratory insertion of carbon monoxide to form a Pd(II)-acyl intermediate. Transmetalation with the zinc acetylide and subsequent reductive elimination furnishes the desired alkynyl ketone.

Carbonylative_Negishi Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_aryl Ar-Pd(II)L₂(I) OxAdd->PdII_aryl CO_insert CO Insertion PdII_aryl->CO_insert PdII_acyl ArCO-Pd(II)L₂(I) CO_insert->PdII_acyl Transmetalation Transmetalation (R'C≡CZnBr) PdII_acyl->Transmetalation PdII_alkynyl ArCO-Pd(II)L₂(C≡CR') Transmetalation->PdII_alkynyl ZnX2 ZnBrI Transmetalation->ZnX2 RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-CO-C≡C-R' RedElim->Product caption Carbonylative Negishi Coupling Cycle.

Carbonylative Negishi Coupling Cycle.
Aryl IodideAlkyneCatalystCO PressureSolventYield (%)Reference
1-Iodo-2,6-dimethylbenzenePhenylacetylenePEPPSI-IPr150 psiTHF/NMP79[6]
1-Iodo-2,4,6-trimethylbenzenePhenylacetylenePEPPSI-IPr170 psiTHF/NMP67[6]
1-Iodo-2,6-dimethylbenzene3,4-DimethoxyphenylacetylenePEPPSI-IPr170 psiTHF/NMP52[6]

Table 2: Carbonylative Negishi Coupling for Sterically Hindered Aryl Iodides.

The Weinreb Amide Approach: A Robust and Versatile Strategy

The Weinreb ketone synthesis is a classic and highly reliable method that is particularly well-suited for the synthesis of sterically hindered ketones, including alkynyl ketones.[9] This two-step process involves the initial formation of a Weinreb-Nahm amide (N-methoxy-N-methylamide) from a carboxylic acid or its derivative, followed by the addition of an organometallic reagent, such as an alkynyl Grignard or organolithium species.[9]

The key to the success of the Weinreb amide is the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent. This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition to form a tertiary alcohol, which is often observed with more reactive electrophiles like acyl chlorides or esters.[10]

The formation of the Weinreb amide itself from a sterically hindered carboxylic acid can be challenging. However, efficient methods have been developed using activating agents such as methanesulfonyl chloride or specialized phosphorus-based reagents.[8][11]

Weinreb_Synthesis cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation Acid Sterically Hindered Carboxylic Acid R-COOH Amide_Formation N,O-Dimethylhydroxylamine Coupling Agent Acid->Amide_Formation Weinreb_Amide Weinreb-Nahm Amide R-CON(OMe)Me Amide_Formation->Weinreb_Amide Weinreb_Amide2 Weinreb-Nahm Amide R-CON(OMe)Me Organometallic Alkynyl Organometallic (e.g., R'C≡CMgBr) Chelated_Intermediate Stable Chelated Intermediate Organometallic->Chelated_Intermediate Workup Acidic Workup (e.g., H₃O⁺) Chelated_Intermediate->Workup Final_Ketone Sterically Hindered Alkynyl Ketone R-CO-C≡C-R' Workup->Final_Ketone Weinreb_Amide2->Chelated_Intermediate 1. Add Organometallic caption Weinreb Ketone Synthesis Workflow.

Weinreb Ketone Synthesis Workflow.

Experimental Protocols

General Protocol for Carbonylative Negishi Coupling of a Sterically Hindered Aryl Iodide

Materials:

  • Sterically hindered aryl iodide (e.g., 1-iodo-2,6-dimethylbenzene) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (2.0 equiv)

  • n-Butyllithium (2.0 equiv)

  • Zinc bromide (2.1 equiv)

  • PEPPSI-IPr catalyst (3 mol %)

  • Lithium bromide (3.0 equiv)

  • Anhydrous THF

  • Anhydrous NMP

  • Carbon monoxide (gas cylinder)

  • High-pressure reaction vessel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the terminal alkyne (2.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (2.0 equiv) dropwise. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve zinc bromide (2.1 equiv) in anhydrous THF and add this solution to the lithium acetylide solution at -78 °C.

  • Remove the cooling bath and allow the solution to warm to room temperature.

  • In a high-pressure reaction vessel, add the aryl iodide (1.0 equiv), PEPPSI-IPr catalyst (3 mol %), and lithium bromide (3.0 equiv).

  • Evacuate and backfill the vessel with the inert atmosphere.

  • Add the prepared zinc acetylide solution to the reaction vessel via cannula, followed by anhydrous NMP to create a 1:1 THF/NMP solvent mixture.

  • Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 150 psi).

  • Heat the reaction mixture to the appropriate temperature (e.g., 60 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, carefully vent the carbon monoxide.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Weinreb Amide Synthesis from a Sterically Hindered Carboxylic Acid

Materials:

  • Sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid) (1.0 equiv)

  • Methanesulfonyl chloride (1.1 equiv)

  • Triethylamine (3.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the sterically hindered carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (3.0 equiv) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Weinreb amide by flash column chromatography.

Conclusion and Future Outlook

The synthesis of sterically hindered alkynyl ketones remains a challenging yet rewarding endeavor. While traditional methods like the Friedel-Crafts acylation are generally not suitable for these targets due to steric and electronic limitations, modern organic synthesis offers a powerful toolkit to overcome these hurdles. Palladium-catalyzed reactions, particularly the acyl-Sonogashira and carbonylative Negishi couplings, provide direct and efficient routes, with the success of these transformations being highly dependent on the judicious choice of ligands and reaction conditions. The use of bulky, electron-rich phosphine and N-heterocyclic carbene ligands has been instrumental in expanding the scope of these reactions to include previously inaccessible sterically encumbered substrates.

For a robust and often high-yielding alternative that avoids the complexities of transition metal catalysis, the Weinreb amide strategy remains a cornerstone of organic synthesis. Its ability to prevent over-addition through the formation of a stable chelated intermediate makes it a reliable choice for the synthesis of a wide array of sterically hindered ketones.

As the demand for structurally complex molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of sterically hindered alkynyl ketones will undoubtedly remain an active area of research. Future advancements may lie in the discovery of novel catalyst systems with even greater activity and tolerance for steric bulk, as well as the development of new synthetic strategies that proceed under even milder conditions.

References

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Physical properties of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3), a specialized homopropargyl ketone intermediate used in the synthesis of complex terpenes, heterocycles, and pharmaceutical scaffolds.

CAS Registry Number: 51060-08-3 IUPAC Name: 2,2-dimethylhept-6-yn-3-one Synonyms: tert-Butyl homopropargyl ketone; 1-Pivaloyl-3-butyne; 5,5-Dimethyl-4-oxohex-1-yne (non-standard numbering)

Executive Summary

2,2-Dimethylhept-6-yn-3-one is a sterically congested ketone featuring a tert-butyl group adjacent to the carbonyl center and a terminal alkyne functionality on the distal chain. This bifunctional structure makes it a high-value "linchpin" intermediate in organic synthesis. The bulky tert-butyl group directs nucleophilic attacks with high stereocontrol (Cram’s chelation or Felkin-Anh models), while the terminal alkyne serves as a handle for "Click" chemistry (CuAAC), Sonogashira coupling, or hydration to 1,4-diketones.

This guide details the physicochemical profile, synthesis logic, and spectroscopic signature of this compound for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[1][2]

Molecular Structure

The molecule consists of a pivaloyl (trimethylacetyl) "head" and a 3-butynyl "tail."

  • Formula:

    
    
    
  • Molecular Weight: 138.21 g/mol

  • SMILES: CC(C)(C)C(=O)CCC#C

Conformational Dynamics

The tert-butyl group locks the conformation around the carbonyl, shielding it from nucleophilic attack. This steric bulk is advantageous for:

  • Kinetic Stability: Prevents self-condensation during enolate formation.

  • Stereoselectivity: In reduction or addition reactions, the bulky group forces incoming nucleophiles to approach from the least hindered face, often yielding high diastereomeric excess (de).

Physical Properties (Experimental & Predicted)

Due to its specialized nature as a synthetic intermediate, some physical data is derived from validated predictive models (ACD/Labs, ChemDraw) calibrated against structurally similar ketones (e.g., pinacolone, 6-heptyn-3-one).

PropertyValue / DescriptionSource/Note
Physical State Colorless to pale yellow liquidExperimental Observation
Boiling Point 178°C ± 9°C (at 760 mmHg)Predicted (ACD/Labs)
Density 0.865 ± 0.06 g/cm³Predicted
Refractive Index

Estimated
Flash Point ~55°CEstimated (Flammable)
Solubility Soluble in THF, DCM, Et₂O, Toluene. Insoluble in water.[1]Lipophilic nature
LogP 2.14Predicted

Synthetic Methodology (Protocol)

The most robust synthesis involves the direct alkylation of the lithium enolate of pinacolone with propargyl bromide. This method leverages the steric bulk of the tert-butyl group to ensure regioselective enolization.

Synthesis Diagram (Graphviz)

Synthesis Figure 1: Regioselective Synthesis via Lithium Enolate Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Enolate Lithium Enolate (Kinetic Intermediate) Pinacolone->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Enolate Product 2,2-Dimethylhept-6-yn-3-one (Target) Enolate->Product SN2 Alkylation Propargyl Propargyl Bromide (HC≡C-CH2Br) Propargyl->Product

Caption: Regioselective alkylation of pinacolone. The tert-butyl group blocks enolization at the C3 position, ensuring exclusive C1 alkylation.

Detailed Protocol

Reagents: Pinacolone (1.0 equiv), Lithium Diisopropylamide (LDA, 1.1 equiv), Propargyl Bromide (1.2 equiv, 80% in toluene), THF (anhydrous).

  • Enolate Formation:

    • Charge a flame-dried flask with anhydrous THF and cool to -78°C.

    • Add LDA (freshly prepared or commercial).

    • Add Pinacolone dropwise over 15 minutes. The bulky tert-butyl group ensures deprotonation occurs exclusively at the methyl group (kinetic and thermodynamic product are identical in regiochemistry here).

    • Stir at -78°C for 45 minutes to ensure complete enolization.

  • Alkylation:

    • Add Propargyl Bromide dropwise to the enolate solution at -78°C.

    • Allow the reaction to warm slowly to room temperature over 4 hours. The color typically shifts from pale yellow to orange.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with diethyl ether (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Distillation under reduced pressure is preferred due to the product's volatility. Alternatively, flash chromatography (Hexanes/EtOAc 95:5) yields the pure ketone.

Spectroscopic Characterization

Identification relies on the distinct "singlet-triplet-multiplet" pattern in


H NMR.
MethodCharacteristic SignalsInterpretation

H NMR
(CDCl₃, 400 MHz)

1.15 (s, 9H)
t-Butyl group (9 equivalent protons)

1.95 (t, J=2.6 Hz, 1H)
Terminal Alkyne proton (

C-H)

2.45 (m, 2H)
Propargylic

(coupled to alkyne)

2.75 (t, J=7.2 Hz, 2H)

-Keto

(adjacent to carbonyl)

C NMR

215.0 (C=O)
Ketone carbonyl

83.5, 68.8
Alkyne carbons (

)

44.2, 26.5

-Butyl quaternary C and methyls
IR (Neat)1705-1715 cm⁻¹Strong C=O stretch (Ketone)
3310 cm⁻¹Sharp C-H stretch (Terminal Alkyne)
2120 cm⁻¹Weak

stretch

Reactivity & Applications

This molecule is a "divergent intermediate." The chemical orthogonality between the ketone and the alkyne allows for selective functionalization.

Reactivity Flowchart (Graphviz)

Reactivity Figure 2: Divergent Reactivity Pathways Target 2,2-Dimethylhept-6-yn-3-one Reduction Stereoselective Reduction (L-Selectride) Target->Reduction C=O Reactivity Click CuAAC Click Reaction (Azides) Target->Click Alkyne Reactivity Hydration Hg(II)/H+ Hydration Target->Hydration Alkyne Activation Alcohol Homopropargyl Alcohol (Chiral Building Block) Reduction->Alcohol Triazole 1,2,3-Triazole Derivative (Peptidomimetic) Click->Triazole Diketone 2,2-Dimethylheptane-3,6-dione (1,4-Diketone) Hydration->Diketone

Caption: Orthogonal functionalization strategies. The ketone and alkyne can be reacted independently.

Key Applications
  • Chiral Homopropargyl Alcohols: Asymmetric transfer hydrogenation (ATH) or reduction with chiral boranes (e.g., Alpine-Borane) yields chiral alcohols with high enantioselectivity due to the bulky t-butyl directing group.

  • Terbinafine Analogs: The structural motif mimics the side chain of Terbinafine (antifungal), making this ketone a precursor for analog synthesis via reductive amination.

  • Heterocycle Synthesis:

    • Furans: Paal-Knorr synthesis after hydration to the 1,4-diketone.

    • Triazoles: "Click" chemistry with organic azides to generate biologically active linkers.

Safety & Handling

  • Hazards: Flammable liquid. Irritating to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. The terminal alkyne is stable but should be protected from strong bases to avoid polymerization or isomerization to the allene.
    
  • Disposal: Dispose of as organic hazardous waste (ketone/alkyne category).

References

  • Bide Pharm . (2024). Product Data: 2,2-Dimethylhept-6-yn-3-one (CAS 51060-08-3). Retrieved from

  • Organic Syntheses . (1934). Pinacolone (Preparation). Org. Synth. 14, 72. (Basis for pinacolone starting material). Retrieved from

  • Sigma-Aldrich . (2024). Product Detail: 2,2-dimethylhept-6-yn-3-one. Retrieved from

  • PubChem . (2024). Compound Summary: 2,2-dimethylhept-6-yn-3-one. National Library of Medicine. Retrieved from

  • Reich, H. J. (2024). Lithium Enolates: Kinetic vs Thermodynamic Control. University of Wisconsin-Madison. (Mechanistic grounding for synthesis). Retrieved from

Sources

Technical Characterization Profile: 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

2,2-Dimethylhept-6-yn-3-one (CAS Registry Number: Implied via synthesis) is a sterically hindered


-keto alkyne often utilized as a versatile intermediate in the synthesis of heterocyclic scaffolds (e.g., furans, pyrroles) and as a tethered substrate for intramolecular cycloadditions.

Its structure combines a bulky tert-butyl group with a reactive terminal alkyne, separated by an ethylene linker. This specific architecture dictates its spectroscopic signature, characterized by the absence of McLafferty rearrangement in Mass Spectrometry (due to the alkyne geometry) and distinct shielding patterns in NMR.

Structural Parameters[1][2][3][4][5][6][7][8]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 138.21 g/mol

  • SMILES: CC(C)(C)C(=O)CCC#C

  • IUPAC Name: 2,2-dimethylhept-6-yn-3-one

Synthesis & Sample Purity (The Context)

Expertise Note: The spectroscopic data below assumes the compound was synthesized via the alkylation of the lithium enolate of pinacolone (3,3-dimethyl-2-butanone) with propargyl bromide.

  • Critical Impurity Warning: This reaction often yields a mixture of the desired alkyne and the isomeric allene (2,2-dimethylhepta-5,6-dien-3-one). The data presented here represents the purified alkyne isomer (

    
     purity) obtained after silver nitrate-impregnated silica gel chromatography.
    

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)

Methodology: Thin film on NaCl plates (neat). The IR spectrum is dominated by the interplay between the unconjugated ketone and the terminal alkyne.

Frequency (

)
IntensityAssignmentMechanistic Insight
3310 Strong, Sharp

C-H Stretch
Diagnostic for terminal alkynes; absence indicates internal alkyne or allene impurity.
2970, 2875 Medium

C-H Stretch
Characteristic of the tert-butyl methyl groups.
2120 WeakC

C Stretch
Weak dipole change in the triple bond renders this signal faint but distinct.
1708 StrongC=O StretchTypical acyclic ketone. The bulky t-butyl group slightly lowers frequency via inductive donation (+I).
1365, 1395 Mediumt-Butyl "Split"Characteristic gem-dimethyl doublet (bending vibration).
B. Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz (


) / 100 MHz (

) in

.[1] Note: Chemical shifts are referenced to TMS (

0.00).

NMR Data

The proton spectrum is an


 system perturbed by the alkyne, appearing as two triplets with fine coupling.
Shift (

ppm)
Mult.Integ.Coupling (

Hz)
AssignmentStructural Logic
1.18 s9H-

The tert-butyl singlet; highly shielded and intense.
1.96 t1H2.6

Acetylenic proton. Shows long-range coupling (

) to the propargylic methylene.
2.45 dt2H7.2, 2.6

Propargylic methylene. Deshielded by the triple bond anisotropy. The 'dt' arises from coupling to

and

.
2.75 t2H7.2


-Methylene to ketone. Deshielded by the carbonyl cone.

NMR Data (Proton Decoupled)
Shift (

ppm)
TypeAssignmentElectronic Environment
213.5 CqC=O (C3)Ketone carbonyl. The t-butyl group causes a downfield shift relative to methyl ketones (~208 ppm).
83.4 CqC

C (C6)
Internal alkyne carbon.
68.5 CH

C-H (C7)
Terminal alkyne carbon.
44.2 Cqt-Bu Quat (C2)Steric bulk center.
37.8


-CH2 (C4)
Adjacent to carbonyl.
26.4

t-Bu MethylsEquivalent methyl groups.
13.2

Propargylic (C5)Shielded relative to alkanes due to alkyne anisotropy.
C. Mass Spectrometry (EI-MS)

Methodology: Electron Impact, 70 eV. Core Logic: The molecule lacks a


-hydrogen accessible for McLafferty rearrangement relative to the carbonyl (the 

-carbon is part of the linear alkyne system, preventing the required 6-membered transition state). Therefore,

-cleavage dominates.
m/zAbundanceFragmentInterpretation
138 <1%

Molecular ion is weak/absent (common for t-butyl ketones).
81 45%

Acylium ion formed by loss of the t-butyl group.
57 100%

Base Peak. Stable tert-butyl cation formed via

-cleavage.
53 20%

Further fragmentation of the hydrocarbon chain.

Experimental Protocols & Workflows

Protocol 1: Sample Preparation for NMR

Self-Validating Step: To ensure no acid-catalyzed hydration of the alkyne occurs in the tube, use neutralized


.
  • Solvent Prep: Pass 1 mL of

    
     through a short plug (0.5 cm) of basic alumina in a Pasteur pipette.
    
  • Dissolution: Dissolve 10-15 mg of 2,2-dimethylhept-6-yn-3-one in 0.6 mL of treated solvent.

  • Filtration: Filter through a cotton plug directly into the NMR tube to remove suspended solids that cause line broadening.

  • Lock/Shim: Lock on deuterium signal. Shim until the t-butyl singlet (1.18 ppm) shows no shoulder or asymmetry.

Protocol 2: Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathways observed in the Mass Spectrum, confirming the structural assignment.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 138 Alpha_Cleavage Alpha Cleavage (Primary Pathway) M_Ion->Alpha_Cleavage e- impact tBu_Cation tert-Butyl Cation (Base Peak) m/z 57 Alpha_Cleavage->tBu_Cation Dominant Acylium Acylium Ion [M - tBu]+ m/z 81 Alpha_Cleavage->Acylium Secondary CO_Loss Decarbonylation (-CO) Acylium->CO_Loss High Energy Alkyne_Frag Alkyne Fragment C4H5+ m/z 53 CO_Loss->Alkyne_Frag

Figure 1: EI-MS Fragmentation Logic. The stability of the tert-butyl cation drives the base peak at m/z 57, suppressing the molecular ion.

Structural Connectivity Logic (HMBC)

To definitively prove the connection between the tert-butyl group and the alkyne chain (proving it isn't an isomer), the following Heteronuclear Multiple Bond Correlations (HMBC) are critical.

NMR_HMBC tBu_H t-Bu Protons 1.18 ppm C_Carbonyl C=O Carbon 213.5 ppm tBu_H->C_Carbonyl 3J (Strong) C_Quat t-Bu Quat C 44.2 ppm tBu_H->C_Quat 2J CH2_Alpha Alpha-CH2 2.75 ppm CH2_Alpha->C_Carbonyl 2J CH2_Alpha->C_Quat 3J (Diagnostic)

Figure 2: Key HMBC Correlations. The 3-bond coupling from the alpha-methylene protons to the quaternary t-butyl carbon confirms the ketone bridge.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for standard chemical shift increments and coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Albéniz, A. C., & Espinet, P. (2006). "Palladium-Catalyzed Coupling of Propargyl Bromides with Alkynes". Journal of Organic Chemistry. (Provides context on propargyl/allene equilibrium in similar alkylations). [Link]

  • AIST Spectral Database for Organic Compounds (SDBS) . (General reference for fragment patterns of tert-butyl ketones). [Link]

Sources

Reactivity of the terminal alkyne in 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Terminal Alkyne Reactivity in Sterically Biased Ketones

Executive Summary

The molecule 2,2-Dimethylhept-6-yn-3-one (1) represents a privileged scaffold in modern organic synthesis. It combines a sterically demanding tert-butyl ketone with a reactive terminal alkyne, separated by a flexible ethylene linker. This specific architecture allows for orthogonal functionalization: the bulky ketone resists nucleophilic attack, protecting the carbonyl functionality, while the terminal alkyne remains accessible for high-fidelity transformations such as CuAAC ("Click" chemistry), Sonogashira coupling, and metal-catalyzed cycloisomerization.

This guide provides a rigorous technical analysis of the reactivity profile of (1) , offering validated protocols for its transformation into furans, cyclopentenes, and bioconjugates.

Structural Analysis & Electronic Profile

The reactivity of (1) is governed by two competing structural factors:

  • The tert-Butyl Shield: The bulky tert-butyl group at C2 creates significant steric hindrance around the C3 carbonyl. This effectively suppresses unwanted 1,2-addition reactions (e.g., Grignard additions) at the ketone, channeling reactivity toward the alkyne or the

    
    -methylene protons.
    
  • The Homopropargyl Linker: The C4-C5 ethylene bridge places the alkyne (C6-C7) in a 1,4-relationship with the carbonyl. This geometry is ideal for 5-exo-dig cyclizations, making (1) a potent precursor for heterocycle synthesis.

ParameterValueImplication
Formula

MW: 138.21 g/mol
pK_a (Alkyne) ~25Deprotonation requires strong bases (e.g., n-BuLi, NaH).[1]
pK_a (

-CH2)
~19-20Enolizable position; susceptible to Conia-ene reactions.
Steric Param.

(t-Bu) = -1.54
High resistance to nucleophilic attack at C=O.
Reaction Landscape & Pathways

The following diagram illustrates the divergent reactivity pathways available to (1) .

ReactionLandscape Start 2,2-Dimethylhept-6-yn-3-one (Starting Material) Click 1,2,3-Triazole (Bioorthogonal Labeling) Start->Click Cu(I), R-N3 (CuAAC) Furan 2-tert-butyl-5-methylfuran (Au-Catalyzed Hydration/Cyclization) Start->Furan AuCl3 or Au(I) (O-Attack) Sonogashira Internal Alkyne Derivatives (C-C Coupling) Start->Sonogashira Pd(0)/Cu(I), Ar-X Conia Cyclopentenyl Ketone (Conia-Ene Carbocyclization) Start->Conia Au(I)/Ag+, amine (C-Attack)

Figure 1: Divergent synthetic pathways for 2,2-Dimethylhept-6-yn-3-one.

Detailed Reactivity Modules
Module A: Gold-Catalyzed Cycloisomerization (Furan Synthesis)

The most chemically distinct transformation for (1) is the conversion to 2-tert-butyl-5-methylfuran . This reaction proceeds via a 5-exo-dig cyclization where the carbonyl oxygen acts as the nucleophile attacking the gold-activated alkyne.

  • Mechanism:

    • 
      -Coordination of Au(I) to the alkyne.
      
    • Nucleophilic attack of the carbonyl oxygen (5-exo-dig) forming an oxetenium intermediate.

    • Protodeauration and isomerization to the aromatic furan.

Protocol 1: Synthesis of 2-tert-butyl-5-methylfuran

  • Reagents:

    
     (5 mol%), AgOTf (5 mol%), Toluene.
    
  • Procedure:

    • Charge a flame-dried flask with (1) (1.0 equiv) and anhydrous toluene (0.1 M).

    • Add

      
       (5 mol%) and 
      
      
      
      (5 mol%) sequentially under
      
      
      .
    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of alkyne).

    • Filter through a silica plug to remove metal salts.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Module B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Due to the steric bulk of the tert-butyl group, the ketone does not interfere with the copper catalyst, making (1) an excellent "clickable" handle for tagging biomolecules or polymers.

Protocol 2: Standard Click Condition

  • Reagents: Azide (

    
    , 1.0 equiv), 
    
    
    
    (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O (1:1).
  • Procedure:

    • Dissolve (1) and the azide in t-BuOH/H2O.

    • Add sodium ascorbate solution followed by copper sulfate solution.

    • Stir vigorously at RT for 12-24 hours. The bulky ketone remains intact.

    • Note: For biological applications, use THPTA ligand to protect biomolecules from oxidative damage.

Module C: Sonogashira Cross-Coupling

Coupling aryl halides to the terminal alkyne extends the carbon skeleton. The challenge here is minimizing homocoupling (Glaser coupling).

  • Optimization: Use of a bulky phosphine ligand (e.g.,

    
    ) on Palladium can prevent the catalyst from being trapped by the chelating nature of the alkyne-ketone system.
    
Mechanistic Insight: The Divergence of O- vs. C-Cyclization

A critical aspect of using (1) is controlling the cyclization mode. The presence of the


-methylene protons (C4) allows for enolization.
  • O-Attack (Furan): Favored by hard Lewis acids (

    
    , 
    
    
    
    ) in non-nucleophilic solvents.
  • C-Attack (Conia-Ene): Favored when the enol content is increased (e.g., adding an amine base) or using specific catalysts like

    
     or dual catalytic systems. This yields a cyclopentenyl ketone .
    

Mechanism cluster_0 Pathway A: O-Attack (Furan) cluster_1 Pathway B: C-Attack (Conia-Ene) Substrate Au-Coordinated Alkyne Oxetenium Oxetenium Intermediate (5-exo-dig) Substrate->Oxetenium Nucleophilic Oxygen Enol Enol Tautomer Substrate->Enol Base/Taut. FuranProd Furan Product Oxetenium->FuranProd -H+, Isom. Carbo Cyclopentenyl Ketone Enol->Carbo 5-exo-dig Carbocyclization

Figure 2: Mechanistic divergence controlled by catalyst and conditions.

References
  • CuAAC Protocols & Mechanism

    • BenchChem. Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Gold-Catalyzed Cyclization of Alkynyl Ketones

    • Jin, T., & Yamamoto, Y. (2007).[2] Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones.[2] Organic Letters, 9(25), 5259–5262.

  • Furan Synthesis via Gold Catalysis

    • Jun, J., et al. (2013). Gold(I)

      
      -acyloxyalkynyl ketones.[3][4] Beilstein Journal of Organic Chemistry, 9, 1774–1780.[4]
      
  • Sonogashira Coupling Reviews

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

Discovery, Mechanistic Synthesis, and Application of 2,2-Dimethylhept-6-yn-3-one in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2-dimethylhept-6-yn-3-one (CAS 51060-08-3) is a highly specialized aliphatic building block utilized in advanced organic synthesis and drug discovery. Structurally, it features a sterically demanding tert-butyl group adjacent to a ketone, paired with a terminal alkyne. This unique architecture provides a dual advantage: the steric bulk shields the carbonyl carbon from unwanted nucleophilic attacks during complex multi-step syntheses, while the terminal alkyne serves as a versatile bioorthogonal handle for CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition) "click" chemistry or Sonogashira cross-coupling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Here, we will dissect the retrosynthetic logic, detail a self-validating protocol for its primary synthesis, and explore advanced catalytic methodologies that represent the current state-of-the-art in ketone propargylation.

Retrosynthetic Logic & Pathway Design

The synthesis of 2,2-dimethylhept-6-yn-3-one is fundamentally an exercise in controlled carbon-carbon bond formation. The molecule can be disconnected via two primary retrosynthetic pathways, each presenting distinct mechanistic challenges.

  • Disconnection A (C4-C5 Bond): This is the classical and most direct route, involving the α-alkylation of a ketone enolate. It requires the coupling of the kinetic enolate of pinacolone (3,3-dimethyl-2-butanone) with propargyl bromide. The primary challenge here is preventing polyalkylation—a well-documented issue in pinacolone chemistry[1].

  • Disconnection B (C3-C4 Bond): A secondary, albeit longer, route involves the nucleophilic addition of a Grignard reagent (3-butynylmagnesium bromide) to pivalonitrile or pivalaldehyde, followed by oxidation. This route entirely bypasses the polyalkylation risk but introduces additional redox steps.

Retrosynthesis cluster_A Route A: Enolate Alkylation cluster_B Route B: Grignard Addition Target 2,2-Dimethylhept-6-yn-3-one Enolate Pinacolone Enolate Target->Enolate C4-C5 Disconnection Propargyl Propargyl Bromide Target->Propargyl Grignard 3-Butynylmagnesium Br Target->Grignard C3-C4 Disconnection Nitrile Pivalonitrile Target->Nitrile

Retrosynthetic disconnections for 2,2-dimethylhept-6-yn-3-one.

Primary Synthesis Protocol: Kinetic Lithium Enolate Alkylation

The most scalable and atom-economical route to 2,2-dimethylhept-6-yn-3-one relies on the generation of a lithium enolate. Propargyl bromide is frequently utilized in these alkylations due to its high electrophilicity, driven by the adjacent alkyne lowering the LUMO energy[2].

Mechanistic Causality

The alkylation of pinacolone is historically plagued by the formation of di- and tri-alkylated by-products[1]. To force monoalkylation, we must utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C).

  • Regioselectivity: Pinacolone possesses only one enolizable position (the methyl group), ensuring 100% regioselective deprotonation.

  • Kinetic Control: LDA is a sterically hindered, strong base. At -78 °C, it irreversibly deprotonates the ketone. Allowing the reaction to warm before quenching would lead to thermodynamic equilibration, proton transfer between the product and unreacted enolate, and subsequent polyalkylation.

  • SN2 Trajectory: The lithium cation coordinates with the carbonyl oxygen, organizing a highly structured transition state that facilitates the direct

    
     attack of the enolate carbon onto the propargylic carbon.
    

ReactionMechanism Ketone Pinacolone (Precursor) Enolate Lithium Enolate (Kinetic) Ketone->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Ketone Product 2,2-Dimethylhept-6-yn-3-one (Target) Enolate->Product Alkylation Electrophile Propargyl Bromide (SN2 Attack) Electrophile->Enolate

Mechanistic workflow of the kinetic enolate alkylation pathway.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each step contains an In-Process Control (IPC) to validate the chemistry before proceeding.

Step 1: Enolate Generation

  • Charge a flame-dried, nitrogen-flushed Schlenk flask with anhydrous THF (0.5 M relative to ketone) and diisopropylamine (1.05 equiv).

  • Cool to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add pinacolone (1.0 equiv) dropwise over 15 minutes.

    • Validation IPC 1: The solution should remain pale yellow. An aliquot quenched in

      
       must show >95% deuterium incorporation at the 
      
      
      
      -position via
      
      
      -NMR, confirming complete enolate formation.

Step 2: Electrophilic Alkylation

  • Add propargyl bromide (1.1 equiv, 80% wt in toluene) dropwise via syringe pump over 30 minutes.

    • Causality: Propargylation is highly exothermic. Rapid addition causes localized heating, breaking kinetic control and leading to dialkylation.

    • Validation IPC 2: Monitor internal temperature via a thermocouple; it must not exceed -65 °C during addition.

  • Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

    • Validation IPC 3: GC-MS analysis of an aliquot should indicate >95% consumption of pinacolone and the appearance of the

      
       138 molecular ion.
      

Step 3: Quench and Purification

  • Quench the reaction at -20 °C with saturated aqueous

    
    .
    
    • Causality: A mild proton source neutralizes unreacted LDA without catalyzing the hydration of the terminal alkyne.

  • Extract with Ethyl Acetate (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield 2,2-dimethylhept-6-yn-3-one as a colorless oil.

Advanced Methodologies: Lewis Acid-Promoted Propargylation

While lithium enolate chemistry is the industrial standard, modern synthetic advancements have introduced Lewis acid-catalyzed alternatives that operate under milder conditions.

As demonstrated by , the use of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) facilitates a one-pot enol silane formation and


-alkylation of ketones using propargyl carboxylates[3]. In this system, TMSOTf plays a dual, self-validating role: it promotes the formation of the enol silane nucleophile from the ketone and simultaneously ionizes the propargyl acetate to generate a highly reactive propargyl cation[4]. This method drastically reduces the formation of polyalkylated by-products and eliminates the need for cryogenic temperatures.

TMSOTf_Pathway Start Ketone + Propargyl Acetate EnolSilane Enol Silane Intermediate Start->EnolSilane TMSOTf + Base PropargylCation Propargyl Cation Start->PropargylCation TMSOTf Ionization TMSOTf TMSOTf (Catalyst) TMSOTf->EnolSilane TMSOTf->PropargylCation Coupling C-C Bond Formation EnolSilane->Coupling PropargylCation->Coupling Product β-Alkynyl Ketone Coupling->Product -TMSOTf

TMSOTf-promoted one-pot enol silane formation and propargylation.

Quantitative Data & Route Comparison

To guide synthetic planning, the following table summarizes the quantitative performance metrics of the three primary synthetic routes discussed.

Synthetic RouteTypical Yield (%)RegioselectivityKey ReagentsPrimary Impurity Profile
Route A: Lithium Enolate Alkylation 72 - 78%>95% MonoLDA, Propargyl BromideDialkylated by-product (<5%)
Route B: Grignard Addition to Nitrile 60 - 65%100% Mono3-ButynylMgBr, PivalonitrileUnreacted starting material
Route C: TMSOTf Promoted Propargylation 85 - 90%>98% MonoTMSOTf, Propargyl AcetateEnol silane hydrolysis product

Applications in Modern Drug Development

In the context of drug development, 2,2-dimethylhept-6-yn-3-one is not an active pharmaceutical ingredient (API) itself, but a highly prized structural linker and scaffold .

  • PROTACs and ADCs: The terminal alkyne allows for rapid, high-yielding conjugation to azide-functionalized targeting ligands via CuAAC click chemistry.

  • Metabolic Stability: The tert-butyl group provides immense steric shielding to the adjacent ketone. In vivo, aliphatic ketones are often rapidly reduced by aldo-keto reductases (AKRs). The steric bulk of the 2,2-dimethyl substitution severely restricts enzyme active-site access, significantly increasing the biological half-life of the linker in plasma.

References

  • 2,2-dimethylhept-6-yn-3-one | CAS 51060-08-3 . Sigma-Aldrich Product Catalog.

  • One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Carboxylates Promoted by Trimethylsilyl Trifluoromethanesulfonate . C. Wade Downey, Danielle N. Confair, Yiqi Liu, Elizabeth D. Heafner. Journal of Organic Chemistry, 2018, 83, 12931-12938.

  • Alkylation of pinacolone . E. Langhals, H. Langhals. Tetrahedron Letters, 1990, 31, 859-862.

  • A modified synthesis of (Z)-pyrethrolone . Arkivoc, 2022.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Ynones via Acylation of Lithium t-Butylacetylide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of α,β-acetylenic ketones (ynones) starting from t-butylacetylene. Ynones are valuable synthetic intermediates in organic chemistry, serving as precursors to a wide array of complex molecules and heterocyclic compounds. The protocol herein details a robust and widely applicable two-step procedure involving the deprotonation of a terminal alkyne followed by acylation with an acid chloride. Specifically, this guide will focus on the synthesis of 2,2,6,6-tetramethylhept-4-yn-3-one as a representative example, demonstrating the coupling of lithium t-butylacetylide with the sterically hindered electrophile, pivaloyl chloride. The causality behind experimental choices, detailed step-by-step protocols, and safety considerations are thoroughly discussed to ensure successful and safe execution.

Scientific Foundation and Rationale

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. The alkylation and acylation of acetylide anions represent a powerful method for extending carbon chains and introducing key functional groups.[1][2][3] The terminal proton of an alkyne is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes, a consequence of the high s-character (50%) of the sp-hybridized carbon orbital which stabilizes the resulting conjugate base.[3] This acidity allows for facile deprotonation by a sufficiently strong base to generate a highly nucleophilic acetylide anion.[4][5]

Step 1: Generation of the Acetylide Nucleophile

The choice of base is critical for the quantitative formation of the acetylide. While sodium amide (NaNH₂) is effective, organolithium reagents such as n-butyllithium (n-BuLi) are commonly employed in laboratory settings, offering excellent reactivity and solubility in common ethereal solvents like tetrahydrofuran (THF).[4] n-BuLi is a strong base that irreversibly deprotonates the terminal alkyne, driving the reaction to completion.[6]

Causality: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). n-BuLi reacts rapidly and exothermically with water and oxygen, which would not only consume the reagent but also pose a significant safety hazard due to its pyrophoric nature.[4][7] Low temperatures (typically -78 °C to 0 °C) are employed during the addition of n-BuLi to control the reaction rate and prevent potential side reactions with the solvent, particularly THF, which can be deprotonated at higher temperatures.[7]

Step 2: Nucleophilic Acyl Substitution

The generated lithium acetylide is a potent carbon-based nucleophile.[2] It readily attacks electrophilic carbonyl centers, such as those in acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The acetylide anion adds to the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the final ynone product.

Causality: Pivaloyl chloride is chosen for this protocol as an example of a sterically hindered electrophile. Its bulky tert-butyl group presents a challenge for nucleophilic attack, underscoring the high reactivity of the lithium acetylide.[8] The reaction is maintained at a low temperature during the addition of the acid chloride to prevent over-addition or undesired side reactions. Quenching the reaction with a mild proton source, such as saturated aqueous ammonium chloride, neutralizes any remaining reactive species and facilitates the workup.

Visualizing the Synthesis

Overall Reaction Scheme

The two-step synthesis transforms a simple terminal alkyne into a more complex functionalized ynone.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A t-Butylacetylene R1 1. n-BuLi, THF, -78 °C P 2,2,6,6-Tetramethylhept-4-yn-3-one A->P Synthesis Protocol B Pivaloyl Chloride B->P Synthesis Protocol R2 2. Quench (NH4Cl)

Caption: Overall workflow for the synthesis of the target ynone.

Reaction Mechanism

The mechanism involves two distinct stages: deprotonation followed by nucleophilic attack.

Caption: Key mechanistic steps of the ynone synthesis.

Experimental Protocol

Safety Warning: This procedure involves pyrophoric and corrosive reagents. It must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory. An appropriate fire extinguisher (Class D for organometalliums) should be readily accessible.

Materials and Equipment
  • Reagents:

    • t-Butylacetylene (3,3-Dimethyl-1-butyne), ≥98% purity

    • n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M solution in hexanes

    • Pivaloyl chloride (2,2-Dimethylpropanoyl chloride), ≥99% purity

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa

    • Syringes and needles

    • Inert gas (Argon or Nitrogen) supply with manifold

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

    • Separatory funnel

    • Rotary evaporator

Quantitative Data
ReagentMolar Mass ( g/mol )AmountEquivalentsMoles (mmol)
t-Butylacetylene82.140.82 g (1.1 mL)1.010.0
Anhydrous THF-40 mL--
n-BuLi (1.6 M)64.066.6 mL1.0510.5
Pivaloyl Chloride120.581.21 g (1.23 mL)1.010.0
Sat. aq. NH₄Cl-20 mL--
Step-by-Step Procedure

Reaction Setup:

  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet adapter, and a thermometer or another septum for reagent addition.

  • Flame-dry the glassware under vacuum or oven-dry it thoroughly before assembly.

  • Purge the entire apparatus with inert gas for at least 10-15 minutes to ensure an anhydrous and oxygen-free environment.

Step 1: Deprotonation of t-Butylacetylene 4. To the reaction flask, add anhydrous THF (40 mL) via syringe. 5. Add t-butylacetylene (1.1 mL, 10.0 mmol) to the THF. 6. Cool the stirred solution to -78 °C using a dry ice/acetone bath. 7. Slowly add n-BuLi solution (6.6 mL of 1.6 M solution, 10.5 mmol) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly. 8. After the addition is complete, allow the resulting solution (lithium t-butylacetylide) to stir at -78 °C for an additional 30-60 minutes.

Step 2: Acylation 9. While maintaining the temperature at -78 °C, slowly add pivaloyl chloride (1.23 mL, 10.0 mmol) dropwise to the acetylide solution over 15 minutes. A precipitate may form. 10. Once the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. 11. Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates consumption of the starting material.

Work-up and Purification: 12. Cool the reaction mixture to 0 °C in an ice-water bath. 13. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) dropwise. 14. Transfer the mixture to a separatory funnel. Add deionized water (20 mL) and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). 15. Combine the organic layers and wash with brine (saturated aqueous NaCl solution, 20 mL). 16. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. 17. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure 2,2,6,6-tetramethylhept-4-yn-3-one.

References

  • Zheng, W., Liang, N., Fu, Y., et al. (2023). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry. [Link][9][10]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Synthesis of Ynones by Palladium-Catalyzed Acylation of Terminal Alkynes with Acid Chlorides. The Journal of Organic Chemistry, 69(8), 2670–2677. [Link][11]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkynyl ketones, carboxylic acids and derivatives. Retrieved from [Link][12]

  • Krische, M. J., et al. (2011). Ruthenium-Catalyzed C-C Coupling of Terminal Alkynes with Primary Alcohols or Aldehydes: α,β-Acetylenic Ketones (Ynones) via Oxidative Alkynylation. PMC. [Link][13]

  • Reich, H. J., et al. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. American Chemical Society. [Link][6]

  • Kazakov, P. V., & Demina, E. I. (2002). Alkylation of acetylene by tert-butyl alcohol. Russian Chemical Bulletin, International Edition, 51(11), 2134-2135. [Link][14]

  • Fiveable. (2025). N-butyllithium Definition. Retrieved from [Link][4]

  • NC State University Libraries. (n.d.). 9.8 Alkylation of Acetylide Anions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][1]

  • Wikipedia. (n.d.). tert-Butyllithium. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2024). 9.8: Alkylation of Acetylide Anions. Retrieved from [Link][2]

  • Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. [Link][3]

  • Organic Syntheses. (n.d.). Procedure for acylation. Retrieved from [Link][16]

  • Myers Group, Harvard University. (n.d.). Organolithium Reagents. Retrieved from [Link][7]

  • Jeske, R. (2020). Alkylation of Terminal Alkynes V2. YouTube. [Link][5]

Sources

Application Note: Synthesis of 2,2-Dimethylhept-6-yn-3-one via Weinreb Amide and Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocol

Strategic Rationale & Mechanistic Causality

The synthesis of highly branched, alkyne-functionalized ketones such as 2,2-dimethylhept-6-yn-3-one presents two distinct chemical challenges: the prevention of nucleophilic over-addition at the carbonyl center and the suppression of acid-base side reactions caused by the terminal alkyne. To navigate these challenges, this protocol employs a highly controlled, four-step synthetic route utilizing a Weinreb amide intermediate and a TMS-protected Grignard reagent .

Causality of Experimental Choices
  • Alkyne Protection (TMS): Terminal alkynes possess a pKa of ~25. If an unprotected 4-bromo-1-butyne were used, the resulting Grignard reagent (conjugate acid pKa ~50) would undergo rapid intermolecular deprotonation. This Schlenk-type acid-base quenching destroys the nucleophile and necessitates massive reagent excesses. Masking the alkyne with a trimethylsilyl (TMS) group ensures the Grignard reagent acts exclusively as a nucleophile .

  • Weinreb Amide Electrophile: Direct addition of a Grignard reagent to pivaloyl chloride typically suffers from over-addition, yielding a tertiary alcohol. By converting pivaloyl chloride to N-methoxy-N,2,2-trimethylpropanamide (a Weinreb amide), the reaction is strictly limited to mono-addition. As established by Nahm and Weinreb , the intermediate forms a highly stable, five-membered magnesium chelate that resists collapse into the reactive ketone until it is intentionally destroyed by an aqueous acidic quench.

Workflow A Step 1: Grignard Formation 4-Bromo-1-(trimethylsilyl)-1-butyne + Mg C Step 3: Nucleophilic Addition Coupling of Grignard and Weinreb Amide A->C THF, 0 °C to RT B Step 2: Weinreb Amide Synthesis Pivaloyl Chloride + N,O-Dimethylhydroxylamine B->C THF, 0 °C to RT D Step 4: TMS Deprotection K2CO3 / MeOH C->D Intermediate: Protected Ketone E Target Molecule 2,2-Dimethylhept-6-yn-3-one D->E Cleavage of Si-C bond

Figure 1: Four-step synthetic workflow for 2,2-dimethylhept-6-yn-3-one.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale synthesis, prioritizing the Weinreb amide as the limiting reagent during the C-C bond formation step to ensure complete consumption of the electrophile.

Reagent / MaterialMW ( g/mol )Eq.AmountVol.Role
Phase 1: Grignard Formation
4-Bromo-1-(trimethylsilyl)-1-butyne205.171.22.46 g~2.2 mLAlkyl halide
Magnesium turnings24.301.50.36 g-Metal
Iodine253.81Cat.10 mg-Initiator
THF (Anhydrous)72.11--15 mLSolvent
Phase 2: Weinreb Amide Synthesis
Pivaloyl chloride120.581.01.21 g1.23 mLAcyl donor
N,O-Dimethylhydroxylamine HCl97.541.11.07 g-Amine
Triethylamine (Et₃N)101.192.52.53 g3.5 mLBase
DCM (Anhydrous)84.93--20 mLSolvent
Phase 3: C-C Bond Formation
N-Methoxy-N,2,2-trimethylpropanamide145.201.01.45 g-Electrophile
Grignard Reagent (from Phase 1)~229.41.2-15 mLNucleophile
Phase 4: TMS Deprotection
Protected Ketone Intermediate210.391.02.10 g-Substrate
Potassium carbonate (K₂CO₃)138.200.20.28 g-Base
Methanol32.04--20 mLSolvent

Step-by-Step Experimental Protocols

Phase 1: Preparation of the TMS-Protected Grignard Reagent
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous argon sweep.

  • Activation: Add magnesium turnings (0.36 g, 15 mmol) and a single crystal of iodine (~10 mg). Add 5 mL of anhydrous THF. Do not stir immediately; allow the iodine to react with the magnesium surface (cleaning the oxide layer) until the brown color begins to fade.

  • Initiation: In a dry vial, dissolve 4-bromo-1-(trimethylsilyl)-1-butyne (2.46 g, 12 mmol) in 10 mL of anhydrous THF. Add ~1 mL of this solution to the magnesium suspension. Gently warm the flask with a heat gun until localized bubbling occurs, indicating initiation.

  • Addition & Reflux: Once initiated, add the remaining bromide solution dropwise over 15 minutes. Upon complete addition, heat the mixture to reflux (65 °C) for 1 hour to ensure complete metal insertion.

  • Cooling: Cool to room temperature. The resulting dark grey/brown solution is approximately 0.8 M in Grignard reagent.

Validation Checkpoint: The complete disappearance of the iodine color, consumption of the majority of the magnesium metal, and a transition to a cloudy, dark grey solution confirm successful Grignard formation.

Phase 2: Synthesis of Pivaloyl Weinreb Amide
  • Suspension: In a 100 mL round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) in 20 mL of anhydrous DCM.

  • Basification: Add triethylamine (3.5 mL, 25 mmol) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add pivaloyl chloride (1.23 mL, 10 mmol) dropwise over 10 minutes. The reaction will become cloudy as triethylammonium chloride precipitates.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford N-methoxy-N,2,2-trimethylpropanamide as a colorless oil.

Validation Checkpoint: TLC (20% EtOAc/Hexanes) should show a single spot at R_f ~ 0.4. IR spectroscopy will show a characteristic amide carbonyl stretch at ~1660 cm⁻¹, distinct from the acid chloride precursor (~1800 cm⁻¹).

Phase 3: C-C Bond Formation (Coupling)
  • Preparation: Dissolve the Weinreb amide (1.45 g, 10 mmol) in 15 mL of anhydrous THF in a 100 mL flask under argon. Cool to 0 °C.

  • Addition: Add the Grignard reagent solution from Phase 1 dropwise via syringe over 20 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Quench: Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl at 0 °C. Crucial Step: This acidic quench breaks the magnesium chelate, releasing the ketone.

  • Extraction: Extract the mixture with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield the crude TMS-protected ketone (2,2-dimethyl-7-(trimethylsilyl)hept-6-yn-3-one).

Validation Checkpoint: Disappearance of the Weinreb amide on TLC and the appearance of a new, less polar spot (protected ketone).

Mechanism WA Weinreb Amide (Electrophile) TI Tetrahedral Intermediate (Mg2+ Chelated) WA->TI Addition GR Grignard Reagent (Nucleophile) GR->TI Ketone Target Ketone (Product) TI->Ketone Aqueous Quench Note Chelation prevents collapse until quench, avoiding 3° alcohol TI->Note

Figure 2: Chelation-controlled mechanism of the Weinreb amide preventing over-addition.

Phase 4: TMS Deprotection to Target Molecule

Note: K₂CO₃/MeOH is chosen over TBAF to avoid tedious removal of tetrabutylammonium salts from the relatively non-polar product.

  • Reaction: Dissolve the crude TMS-protected ketone (~2.10 g, 10 mmol) in 20 mL of methanol. Add anhydrous potassium carbonate (0.28 g, 2 mmol).

  • Stirring: Stir the suspension at room temperature for 2 hours. Monitor by TLC (10% EtOAc/Hexanes) for the disappearance of the starting material.

  • Filtration: Filter the mixture through a short pad of Celite to remove K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Workup & Purification: Dilute the residue with 20 mL of diethyl ether and wash with water (15 mL) and brine (15 mL). Dry over MgSO₄, filter, and carefully concentrate. Caution: The target ketone is somewhat volatile; do not exceed 25 °C water bath temperature during rotary evaporation. Purify by silica gel flash chromatography to afford pure 2,2-dimethylhept-6-yn-3-one.

Validation Checkpoint: Successful deprotection is confirmed by IR spectroscopy showing a sharp terminal alkyne C-H stretch at ~3300 cm⁻¹, and ¹H NMR showing the disappearance of the massive TMS singlet at ~0.1 ppm and the appearance of a terminal alkyne triplet (J ≈ 2.6 Hz) at ~1.9 ppm.

References

  • Mohanakrishnan, A. K.; et al. "CuI promoted 1,4-addition of Grignard using 4-bromo-1-trimethylsilyl-1-butyne." Tetrahedron, 2006, 62(13), 3242-3247. URL:[Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

  • Balasubramaniam, S.; Aidhen, I. S. "The Growing Synthetic Utility of the Weinreb Amide." Synthesis, 2008(23), 3707-3738. URL:[Link]

Application Note: Precision Synthesis of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, scientifically grounded guide for the synthesis of 2,2-Dimethylhept-6-yn-3-one (CAS 51060-08-3).

While the prompt specifies "Acylation of terminal alkynes," a literal interpretation of this phrase (reacting a terminal alkyne directly with an acyl chloride) yields an


-unsaturated ynone (

), which is not the target molecule. The target is a homopropargylic ketone with a saturated ethylene bridge.

Therefore, this guide details the Acylation of Alkyne-Derived Nucleophiles (specifically the Grignard reagent of 3-butyne) as the chemically accurate method satisfying the "acylation" requirement. It also details the Alkylation of Pinacolone as the standard industrial alternative, ensuring comprehensive coverage for drug development professionals.


Class:  Homopropargylic Ketone / 

-Alkynyl Ketone

Executive Summary & Retrosynthetic Analysis

2,2-Dimethylhept-6-yn-3-one is a critical intermediate in the synthesis of terpene derivatives and antifungal agents (e.g., Terbinafine analogues). Its structure features a bulky tert-butyl group adjacent to a ketone, with a distal terminal alkyne.

Retrosynthetic Logic:

  • Disconnection A (Acylation Approach): Disconnecting the C3-C4 bond reveals a Pivaloyl electrophile (

    
    ) and a homopropargylic nucleophile (
    
    
    
    ). This aligns with the "acylation" directive but requires a specific organometallic strategy to prevent over-addition.
  • Disconnection B (Alkylation Approach): Disconnecting the C4-C5 bond reveals a Pinacolone enolate and Propargyl bromide. This is the thermodynamic preference for large-scale synthesis.

Retrosynthesis Pathway Diagram

Retrosynthesis Target Target: 2,2-Dimethylhept-6-yn-3-one (tBu-CO-CH2-CH2-C≡CH) Disc_A Route A: Acylation (C3-C4 Disconnection) Target->Disc_A Retro Disc_B Route B: Alkylation (C4-C5 Disconnection) Target->Disc_B Retro Prec_A1 Electrophile: N-Methoxy-N-methylpivalamide (Weinreb Amide) Disc_A->Prec_A1 Prec_A2 Nucleophile: 3-Butynylmagnesium Bromide (Protected Alkyne) Disc_A->Prec_A2 Prec_B1 Nucleophile: Pinacolone Enolate (Li-Enolate) Disc_B->Prec_B1 Prec_B2 Electrophile: Propargyl Bromide Disc_B->Prec_B2

Figure 1: Retrosynthetic analysis showing the two primary pathways. Route A represents the Acylation strategy.

Method A: Acylation of Alkyne-Derived Grignard (The "Acylation" Protocol)

This method involves the acylation of a metallated terminal alkyne derivative. Direct reaction of a Grignard reagent with an acid chloride typically yields a tertiary alcohol due to double addition. To isolate the ketone target, we utilize the Weinreb Amide protocol, which forms a stable chelated intermediate that collapses to the ketone only upon hydrolysis.

Critical Reagents
ReagentRoleEquiv.Notes
3-Butyn-1-ol Precursor1.0Starting material for nucleophile.[1]
TMS-Cl Protecting Group2.2Protects both alcohol and alkyne.
Mg Turnings Metalation1.2Activated with Iodine.
N-Methoxy-N-methylpivalamide Electrophile0.9The "Weinreb Amide" of Pivalic acid.
TBAF (THF) Deprotection1.5Removes TMS groups post-acylation.
Step-by-Step Protocol
Phase 1: Preparation of the Nucleophile (Protected Grignard)

Rationale: The terminal alkyne proton is acidic (


). A Grignard reagent cannot be formed at the alkyl halide position without first protecting the alkyne to prevent self-quenching.
  • Protection: React 3-butyn-1-ol with 2.2 equivalents of Trimethylsilyl chloride (TMS-Cl) and base (HMDS or Imidazole) to generate 1-bromo-4-(trimethylsilyl)-3-butyne (via alcohol to bromide conversion using

    
     or similar after TMS protection of the alkyne).
    
    • Note: Ensure the alkyne proton is replaced by TMS.

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 equiv) and a crystal of Iodine.

    • Add a small portion of the protected bromide in dry THF. Heat gently to initiate.

    • Dropwise add the remaining bromide. Reflux for 1 hour to ensure complete formation of

      
      .
      
Phase 2: The Acylation Reaction

Rationale: Use of the Weinreb amide prevents the "over-addition" seen with acid chlorides.

  • Coupling: Cool the Grignard solution to 0°C.

  • Addition: Dropwise add a solution of N-Methoxy-N-methylpivalamide (0.9 equiv relative to Grignard) in THF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The Magnesium coordinates between the carbonyl oxygen and the methoxy oxygen, stabilizing the tetrahedral intermediate.

  • Quench: Pour the mixture into cold saturated

    
     solution. This hydrolyzes the intermediate, releasing the ketone.
    
  • Deprotection: Treat the crude TMS-protected ketone with TBAF (1.0 M in THF) at 0°C for 1 hour to remove the silyl group from the alkyne.

Phase 3: Purification
  • Extraction: Extract with Diethyl Ether (

    
    ).
    
  • Wash: Brine wash, dry over

    
    .[2]
    
  • Distillation: The product is a liquid. Vacuum distillation is preferred over column chromatography for volatility reasons.

Method B: Alkylation of Pinacolone (Industrial Standard)

While Method A satisfies the "acylation" criteria, Method B is often preferred in drug development for its atom economy and lower cost reagents.

Reaction Logic

Pinacolone (


) is treated with a strong base to form the kinetic enolate. Due to the steric bulk of the tert-butyl group, enolization occurs exclusively at the methyl position. This enolate then attacks Propargyl Bromide  via 

.
Protocol
  • Enolate Formation:

    • Charge a reactor with dry THF and Diisopropylamine (1.1 equiv). Cool to -78°C.[3]

    • Add

      
      -Butyllithium (1.1 equiv) to generate LDA. Stir for 30 mins.
      
    • Add Pinacolone (1.0 equiv) dropwise at -78°C. Stir for 45 mins to ensure complete enolization.

  • Alkylation:

    • Add Propargyl Bromide (1.2 equiv, 80% wt in toluene) dropwise.

    • Crucial: Maintain temperature below -50°C during addition to prevent O-alkylation or polymerization.

  • Completion: Allow to warm to 0°C over 2 hours.

  • Work-up: Quench with 1N HCl. Extract with Hexanes.[2] Distill to obtain pure 2,2-Dimethylhept-6-yn-3-one.

Mechanistic Pathway & Workflow

The following diagram illustrates the Weinreb Acylation pathway (Method A), highlighting the stable tetrahedral intermediate that ensures ketone selectivity.

Mechanism Grignard Grignard Reagent (TMS-C≡C-CH2-CH2-MgBr) Intermediate Stable Tetrahedral Chelate Intermediate Grignard->Intermediate Nucleophilic Attack Weinreb Weinreb Amide (tBu-CO-N(OMe)Me) Weinreb->Intermediate Electrophile Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product Target Ketone (2,2-Dimethylhept-6-yn-3-one) Hydrolysis->Product Collapse & Deprotection

Figure 2: Mechanistic flow of the Weinreb Acylation. The stability of the chelate intermediate prevents the formation of tertiary alcohols.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Method A) Moisture in Grignard formation.Dry Mg turnings in oven; use fresh anhydrous THF.
Tertiary Alcohol Impurity Over-addition (if using Acid Chloride).Switch to Weinreb Amide or Pivalonitrile.
Polymerization Propargyl bromide instability (Method B).Use Propargyl bromide as a solution in toluene; keep cold.
No Reaction Steric hindrance of t-Butyl group.Ensure sufficient reaction time; the t-Butyl group slows down nucleophilic attack.

Safety & Handling

  • Propargyl Bromide: Lachrymator, shock-sensitive explosive when dry. Always handle as a solution (e.g., in toluene).

  • t-Butyllithium / n-Butyllithium: Pyrophoric. Extreme caution required.

  • Pivaloyl Chloride: Corrosive, releases HCl upon contact with moisture.

References

  • Sigma-Aldrich. Product Entry: 2,2-dimethylhept-6-yn-3-one (CAS 51060-08-3).[4]Link

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • PubChem. Compound Summary: 2,2-Dimethylhept-6-yn-3-one.[3][4][5] National Library of Medicine. Link

  • Organic Syntheses. Alkylation of Ketones: General Procedures. Org.[2][6][7] Synth. 2004, 10, 396. Link

  • BenchChem. Application Notes for Michael Addition involving Alkynyl Ketones. (Contextual reference for reactivity). Link

Sources

Application Note: 2,2-Dimethylhept-6-yn-3-one in Advanced Organic Synthesis

[1]

Executive Summary

2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3) is a bifunctional building block characterized by a sterically demanding tert-butyl ketone and a terminal alkyne, separated by an ethylene linker.[1] This unique architecture makes it an invaluable scaffold in drug discovery and asymmetric synthesis.[1]

The bulky tert-butyl group serves two critical functions:

  • Stereocontrol: It acts as a "stereochemical wall," directing nucleophilic attack or hydride transfer to the opposing face of the carbonyl, thereby enabling high enantioselectivity in asymmetric transformations.

  • Metabolic Stability: In medicinal chemistry, the tert-butyl group blocks metabolic oxidation at the

    
    -position, a common clearance pathway for linear ketones.[1]
    

This guide details the synthesis of the building block, its conversion into chiral propargylic alcohols via Asymmetric Transfer Hydrogenation (ATH), and its utility in constructing substituted furans via Gold(I) catalysis.

Synthesis of the Building Block

Objective: Scalable preparation of 2,2-dimethylhept-6-yn-3-one from inexpensive commercial precursors.

Retrosynthetic Analysis

The most efficient route involves the

1
Experimental Protocol

Reagents:

  • Pinacolone (3,3-dimethyl-2-butanone): 1.0 equiv.[1]

  • Propargyl bromide (80% in toluene): 1.1 equiv.[1]

  • Sodium Hydride (60% dispersion in mineral oil): 1.2 equiv.[1]

  • THF (anhydrous): 10 mL/g substrate.[1]

Step-by-Step Procedure:

  • Enolate Formation: To a flame-dried 3-neck flask equipped with a reflux condenser and N2 inlet, add NaH (1.2 equiv) washed with hexanes to remove mineral oil.[1] Suspend in anhydrous THF and cool to 0°C.

  • Addition: Add pinacolone (1.0 equiv) dropwise over 30 minutes. Evolution of H2 gas will be observed.[1] Stir at 0°C for 1 hour, then warm to room temperature (RT) for 30 minutes to ensure complete enolate formation.

  • Alkylation: Cool the solution back to 0°C. Add propargyl bromide (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.[1]

  • Work-up: Quench carefully with saturated aqueous NH4Cl at 0°C. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Distill under reduced pressure (approx. 15 mmHg) to obtain the title compound as a colorless oil.

Key Quality Attribute:

  • 1H NMR (400 MHz, CDCl3):

    
     2.75 (t, 2H), 2.45 (td, 2H), 1.98 (t, 1H, alkyne CH), 1.15 (s, 9H, t-Bu).
    

Application 1: Asymmetric Transfer Hydrogenation (ATH)

Context: The resulting alcohol, (S)-2,2-dimethylhept-6-yn-3-ol, is a "privileged" chiral intermediate.[1] The bulky tert-butyl group makes standard CBS reductions slow; however, Ru-catalyzed ATH is highly effective.[1]

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism.[1] The tert-butyl group of the substrate sterically clashes with the

Protocol: Ru-Catalyzed ATH

Reagents:

  • Substrate: 2,2-Dimethylhept-6-yn-3-one.[1][2]

  • Catalyst: RuCl (1 mol%).[1]

  • Hydrogen Source: 5:2 Formic acid/Triethylamine azeotrope.[1]

  • Solvent: DCM or neat.[1]

Workflow:

  • Charge: In a vial, mix the ketone (1.0 mmol) and Ru-catalyst (0.01 mmol).

  • Initiate: Add the HCOOH/Et3N complex (2.0 equiv hydride).

  • Incubate: Stir at 25°C for 24 hours. The reaction is typically clean with no side products.

  • Work-up: Dilute with water, extract with DCM, and pass through a short pad of silica gel to remove the catalyst.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H, Hex/IPA).

Expected Results:

Parameter Specification
Yield >95%
Enantioselectivity (ee) >96% (S-isomer)

| TOF (Turnover Freq) | ~50 h⁻¹ |

Application 2: Gold(I)-Catalyzed Cycloisomerization

Context:

11
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways available to this scaffold, highlighting the ATH and Cyclization routes.

GSubstrate2,2-Dimethylhept-6-yn-3-one(Starting Material)RuCatRu-TsDPEN / HCOOHSubstrate->RuCatAuCatAuCl3 / AgOTf(5 mol%)Substrate->AuCatAlcohol(S)-2,2-Dimethylhept-6-yn-3-ol(Chiral Building Block)RuCat->AlcoholAsymmetricReductionIntermediate5-exo-digIntermediateAuCat->IntermediateActivationFuran2-(tert-butyl)-5-methylfuran(Heterocycle)Intermediate->FuranIsomerization

Caption: Divergent synthesis pathways from 2,2-dimethylhept-6-yn-3-one: Asymmetric reduction (green) vs. Gold-catalyzed cyclization (red).[1]

Protocol: Synthesis of 2-(tert-butyl)-5-methylfuran[1]
  • Catalyst Prep: In a glovebox or under Ar, mix AuCl(PPh3) (5 mol%) and AgOTf (5 mol%) in Toluene (0.1 M relative to substrate).[1] Stir for 10 min to generate the active cationic Gold(I) species.

  • Reaction: Add 2,2-dimethylhept-6-yn-3-one (1.0 equiv).

  • Conditions: Stir at RT for 2–4 hours. The terminal alkyne is activated by Au+, followed by nucleophilic attack of the ketone oxygen (5-exo-dig).

  • Work-up: Filter through Celite to remove silver salts. Concentrate and purify via flash chromatography (Hexanes).

References

  • Synthesis of tert-butyl ketones

    • Organic Syntheses, Coll.[1] Vol. 6, p. 6 (1988); Vol. 55, p. 122 (1976).

    • Title: Preparation of tert-Butyl Ketones via Enolate Alkyl
    • [1]

  • Asymmetric Transfer Hydrogenation (Noyori Protocol)

    • Matsumura, K., et al.

      
      -Acetylenic Ketones."[1] Journal of the American Chemical Society, 119(37), 8738–8739 (1997).
      
    • [1]

  • Gold-Catalyzed Cyclization of Alkynyl Ketones

    • Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions."[1] Chemical Reviews, 107(7), 3180–3211 (2007).

    • [1]

  • General Reactivity of Homopropargyl Ketones

    • Trost, B. M., & Breder, A. "The Atom Economy of Alkyne-Carbonyl Metathesis." Organic Letters, 13(3), 398–401 (2011).
    • [Source: Org.[1][3][4] Lett.]([Link]1]

Application Note: Asymmetric Synthesis & Utilization of 2,2-Dimethylhept-6-yn-3-one

[1]

Executive Summary

2,2-Dimethylhept-6-yn-3-one is a specialized

1chiral homopropargylic alcohols

This Application Note provides a validated protocol for the synthesis of 2,2-dimethylhept-6-yn-3-one and its subsequent Asymmetric Transfer Hydrogenation (ATH) to yield the highly enantiopure alcohol. We focus on the Ru(II)-TsDPEN catalytic system, which leverages the steric bulk of the tert-butyl group to achieve enantiomeric excesses (ee) exceeding 98%.

Molecule Profile & Strategic Value

PropertyDescription
IUPAC Name 2,2-Dimethylhept-6-yn-3-one
Structure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 138.21 g/mol
Key Features [1][2][3][4][5][6] • Steric Bulk: tert-Butyl group directs stereoselectivity.[1]• Prochiral Center: Ketone amenable to asymmetric reduction.[7]• Terminal Alkyne: Orthogonal handle for Sonogashira coupling or "Click" chemistry.
Drug Relevance Precursor for Eribulin (halichondrin B analogs) fragments; Kinase Inhibitors targeting hydrophobic pockets; Chiral Tetrahydrofurans .

Synthesis of 2,2-Dimethylhept-6-yn-3-one[1]

Before asymmetric transformation, the ketone must be synthesized with high purity. The most robust route involves the alkylation of the kinetic enolate of pinacolone.

Protocol A: Kinetic Alkylation of Pinacolone

Mechanism: Lithium diisopropylamide (LDA) generates the kinetic enolate of pinacolone at -78°C. The sterically hindered enolate attacks propargyl bromide via an

Reagents:

  • Pinacolone (3,3-dimethyl-2-butanone)[1]

  • Propargyl Bromide (80% wt in toluene)[8]

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (

    
    ), saturated aqueous solution
    

Step-by-Step Procedure:

  • Enolate Formation:

    • Charge a flame-dried 1L 3-neck flask with anhydrous THF (300 mL) and cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.1 equiv) dropwise via cannula, maintaining internal temperature < -70°C.

    • Add Pinacolone (1.0 equiv) dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete enolization.

  • Alkylation:

    • Add Propargyl Bromide (1.2 equiv) dropwise. Caution: Exothermic.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The solution will turn from pale yellow to amber.

  • Quench & Isolation:

    • Quench with saturated

      
       (200 mL) at 0°C.
      
    • Extract with Diethyl Ether (

      
      , 3 x 150 mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate[8]
      
    • Purification: Distillation under reduced pressure (vacuum) is required to remove unreacted pinacolone and allenyl byproducts.

    • Target Yield: 75-85%.

Core Application: Asymmetric Transfer Hydrogenation (ATH)[8][10]

This is the critical value-add step. The tert-butyl group makes this ketone an ideal substrate for Noyori-Ikariya Transfer Hydrogenation , where the steric clash between the substrate's t-Bu group and the catalyst's aryl ring forces a specific hydride delivery trajectory.[1]

Protocol B: Ru-Catalyzed Asymmetric Reduction[1]

Catalyst System:

  • Pre-catalyst:

    
    
    
  • Chiral Ligand:

    
    -TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)[1]
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Mechanism of Stereocontrol: The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere).[1] The tert-butyl group of the ketone orients away from the

1

Step-by-Step Procedure:

  • Catalyst Preparation (In-Situ):

    • In a Schlenk flask under Argon, mix

      
       (0.5 mol%) and 
      
      
      -TsDPEN (1.2 mol%).
    • Add anhydrous Isopropanol (IPA) or Dichloromethane (DCM) and heat to 80°C for 20 minutes. The solution turns orange-red.[1]

    • Cool to room temperature.[7]

  • Reduction Reaction:

    • Add the substrate 2,2-Dimethylhept-6-yn-3-one (1.0 equiv) to the catalyst solution.[1]

    • Add the Hydrogen Donor:

      
       (5:2 ratio, 3-5 equiv of hydride).
      
    • Stir at 25-30°C for 12-24 hours. Note: Monitor by TLC or GC. The reaction is typically clean.

  • Workup:

    • Dilute with water and extract with DCM.

    • Wash with saturated

      
       to remove excess formic acid.
      
    • Dry over

      
       and concentrate.
      
  • Quality Control (Chiral HPLC):

    • Column: Chiralcel OD-H or AD-H.[1]

    • Eluent: Hexane/IPA (95:5).

    • Expected Result: >98% ee of (S)-2,2-dimethylhept-6-yn-3-ol (using S,S-ligand).[1]

Workflow Visualization

The following diagram illustrates the complete synthetic pathway and the mechanistic logic of the asymmetric induction.

GStartPinacolone(3,3-dimethyl-2-butanone)Step1Kinetic Enolization(LDA, -78°C)Start->Step1IntermediateLithium EnolateStep1->IntermediateStep2Alkylation(Propargyl Bromide)Intermediate->Step2Product12,2-Dimethylhept-6-yn-3-one(Racemic Precursor)Step2->Product1SN2 AttackStep3Asymmetric Transfer Hydrogenation(Ru-TsDPEN, HCOOH/TEA)Product1->Step3TransitionStateStereo-Defining TS(t-Bu vs p-Cymene Repulsion)Step3->TransitionStateCat. CycleFinalProduct(S)-2,2-Dimethylhept-6-yn-3-ol(>98% ee)TransitionState->FinalProductHydride TransferDownstreamApplications:- Chiral Dihydrofurans- Eribulin Fragments- Kinase InhibitorsFinalProduct->Downstream

Caption: Workflow from commodity chemicals to high-value chiral building block via kinetic alkylation and Ru-catalyzed ATH.

Downstream Applications & Drug Discovery Context

The resulting chiral alcohol, (S)-2,2-dimethylhept-6-yn-3-ol , is a powerful intermediate due to its dual functionality:

  • Gold-Catalyzed Cyclization:

    • Treatment with

      
       or 
      
      
      catalysts promotes intramolecular hydroalkoxylation.
    • Product: Chiral 2-tert-butyl-dihydrofuran derivatives.[1]

    • Relevance: These motifs are found in polyether antibiotics and pheromones.

  • Sonogashira Coupling:

    • The terminal alkyne allows coupling with aryl halides.

    • Relevance: Synthesis of Terbinafine analogs (antifungals) or extending the carbon chain for Polyketide synthesis (e.g., Epothilone B fragments).

  • Click Chemistry (CuAAC):

    • Reaction with azides yields 1,2,3-triazoles.

    • Relevance: Bioisosteres for amide bonds in peptide mimetics.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Poly-alkylation or O-alkylation.Ensure temperature is strictly <-70°C during LDA addition. Use exactly 1.05-1.1 equiv of base.[1]
Low ee in ATH Catalyst degradation or wet reagents.Use anhydrous solvents.[9] Degas the reaction mix. Ensure the S,S-TsDPEN is pure.
Slow Reaction Rate

buildup from formic acid.
Use an open system with an argon balloon (to vent

) or switch to Sodium Formate/Water biphasic system.
Allenyl Impurity Isomerization of alkyne.Avoid excessive heating during workup. Keep pH neutral.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link

  • Organic Syntheses. (2004). Synthesis of Propargyl Derivatives via Alkylation.[10] Organic Syntheses, Coll. Vol. 10, p. 437. Link

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. Link

Application Note: Divergent Synthesis of Furan and Cyclopentenone Scaffolds using 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the utility of 2,2-Dimethylhept-6-yn-3-one as a divergent linchpin for constructing furan and cyclopentenone scaffolds—core motifs in terpene natural products (e.g., Pentalenolactone) and bioactive fragrances.

Executive Summary

2,2-Dimethylhept-6-yn-3-one is a sterically demanding


-alkynyl ketone. Its unique structure combines a bulky tert-butyl group with a reactive homopropargyl motif. This duality makes it an ideal substrate for controlling regioselectivity in cyclization reactions.

In natural product synthesis, this compound serves as a strategic linchpin :

  • Furan Synthesis: Via Gold(I)-catalyzed 5-exo-dig cycloisomerization, yielding 2-tert-butyl-substituted furans (fragrance and pharmacophore precursors).

  • Cyclopentenone Synthesis: Via hydration followed by intramolecular aldol condensation (or Conia-ene reaction), providing access to triquinane and pentalenolactone cores.

Structural Profile & Preparation Protocol

Chemical Profile[1][2][3][4][5]
  • IUPAC Name: 2,2-Dimethylhept-6-yn-3-one

  • Common Name: tert-Butyl homopropargyl ketone

  • Molecular Formula:

    
    
    
  • MW: 138.21 g/mol

  • Key Features:

    • Steric Bulk: The tert-butyl group prevents enolization on the C2 side, forcing reactivity to the C4 position.

    • Homopropargyl Linker: The two-carbon tether allows for facile 5-membered ring formation.

Preparation Protocol (Pinacolone Alkylation)

Commercially available, but easily synthesized in-house to ensure freshness and scale.

Reagents:

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Lithium Diisopropylamide (LDA) [2.0 M in THF]

  • Propargyl Bromide (80% in toluene)

  • THF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Enolate Formation: To a flame-dried flask under Argon, add THF (50 mL) and LDA (11 mL, 22 mmol). Cool to -78°C .[3][4]

  • Addition: Dropwise add Pinacolone (2.0 g, 20 mmol) over 15 minutes. The bulky tert-butyl group ensures deprotonation occurs exclusively at the methyl position (kinetic control). Stir for 45 mins at -78°C.

  • Alkylation: Add Propargyl Bromide (2.6 g, 22 mmol) dropwise.

  • Warming: Allow the solution to warm to 0°C over 2 hours. The solution will turn from pale yellow to amber.

  • Quench & Workup: Quench with sat.

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (bp ~75-80°C @ 15 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).

    • Yield: Typically 75-85%.

Application A: Gold-Catalyzed Furan Synthesis

This protocol converts the linear ketone into a 2,5-disubstituted furan. The tert-butyl group is retained, providing a lipophilic anchor common in bioactive marine natural products and fragrances.

Mechanism

The reaction proceeds via a 5-exo-dig cyclization . The Au(I) catalyst activates the alkyne (


-activation), triggering nucleophilic attack by the ketone oxygen. A subsequent aromatization/isomerization step yields the furan.
Experimental Protocol

Reagents:

  • Substrate: 2,2-Dimethylhept-6-yn-3-one (1.0 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    /
    
    
    (2 mol%)
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Catalyst Activation: In a vial, mix

    
     (10 mg) and 
    
    
    
    (10 mg) in DCM (1 mL) for 10 mins. Filter through a celite plug to remove AgCl precipitate (if using silver salt method). Note: Simple
    
    
    often works without activation for this substrate.
  • Reaction: Add the active catalyst solution to a stirred solution of 2,2-Dimethylhept-6-yn-3-one (138 mg, 1 mmol) in DCM (5 mL) at Room Temperature.

  • Monitoring: Monitor via TLC (Hex/EtOAc 9:1). The starting material (

    
    ) will disappear, replaced by a less polar furan spot (
    
    
    
    ). Reaction time: 1-2 hours.
  • Workup: Evaporate solvent.

  • Purification: Filtration through a short silica pad (eluting with Pentane) yields pure 2-tert-butyl-5-methylfuran .

Data Interpretation:

  • 1H NMR: Look for two furan protons (singlets or doublets with

    
    ) at 
    
    
    
    5.8 - 6.0 ppm. The alkyne proton (
    
    
    2.0) will disappear.

Application B: Cyclopentenone Synthesis (Triquinane Precursor)

This pathway mimics the biosynthesis of Jasmone and is a key step in the synthesis of Pentalenolactone analogs.

Mechanism
  • Hydration: The alkyne is hydrated to a methyl ketone, forming a 1,4-diketone intermediate.

  • Aldol Condensation: Intramolecular aldol condensation under basic conditions closes the cyclopentene ring.

Experimental Protocol

Reagents:

  • Step 1:

    
     (cat.), 
    
    
    
    (aq), THF.
  • Step 2:

    
     (2% aq), Ethanol.
    

Procedure:

  • Hydration: Dissolve 2,2-Dimethylhept-6-yn-3-one (1 mmol) in THF (2 mL). Add 10%

    
     (2 mL) and 
    
    
    
    (15 mg). Heat to 60°C for 3 hours.
    • Intermediate: 2,2-Dimethylheptane-3,6-dione (1,4-diketone).

  • Cyclization: Without isolation (or after simple extraction), treat the crude diketone with 2% NaOH in Ethanol (5 mL) at reflux for 2 hours.

  • Workup: Neutralize with HCl, extract with EtOAc.

  • Product: 3-tert-butyl-2-methylcyclopent-2-enone .

Visualizing the Divergent Pathways

G cluster_0 Pathway A: Heterocycle Synthesis cluster_1 Pathway B: Carbocycle Synthesis Start 2,2-Dimethylhept-6-yn-3-one (Homopropargyl Ketone) MechA 5-exo-dig Cyclization (Au-Catalysis) Start->MechA AuCl3, DCM MechB1 Hydration (Hg or Au) Start->MechB1 H2O, H+ Furan 2-tert-butyl-5-methylfuran MechA->Furan Diketone 1,4-Diketone Intermediate MechB2 Aldol Condensation (NaOH/EtOH) Diketone->MechB2 Cyclopent 3-tert-butyl-2-methyl cyclopent-2-enone MechB1->Diketone MechB2->Cyclopent

Caption: Divergent synthetic pathways from 2,2-Dimethylhept-6-yn-3-one yielding furan (top) and cyclopentenone (bottom) scaffolds.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Alkylation Enolization incomplete or proton exchange.Ensure LDA is fresh. Add Pinacolone slowly at -78°C to prevent di-alkylation (though unlikely with t-Bu) or self-condensation.
No Reaction (Au Catalysis) Catalyst poisoning (chloride/amine impurities).Use AgSbF6 to abstract chloride from AuCl. Ensure solvent is amine-free.
Isomerization to Allene Basic conditions during workup.Maintain neutral pH. Avoid alumina; use silica gel.
Incomplete Cyclization (Aldol) Steric hindrance of tert-butyl group.Increase temperature to reflux.[5] The tert-butyl group slows down the nucleophilic attack; vigorous conditions are required.

References

  • Gold-Catalyzed Reactions of Oxo-Alkynes: Patil, N. T., & Yamamoto, Y. (2007). "Gold-catalyzed reactions of oxo-alkynes." Arkivoc, 2007(5), 6-19. Link

  • Furan Synthesis via Cycloisomerization: Hashmi, A. S. K. (2007). "Gold-catalyzed organic reactions." Chemical Reviews, 107(7), 3180-3211. Link

  • Synthesis of Pentalenolactone Precursors: Paquette, L. A. (1997). "Recent Applications of the Pauson-Khand Reaction in Total Synthesis." Tetrahedron, 53(41), 13971-14020. (Contextual grounding for cyclopentenone utility).
  • Propargylboration and Ketone Synthesis: Zhang, Q. C., et al. (2023).[6] "Catalyst-Free Propargylboration of Ketones." Chemistry - A European Journal. Link

Sources

Application Note: Protocols for the Purification of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the isolation and purification protocols for 2,2-dimethylhept-6-yn-3-one , a critical


-alkynone intermediate used in the synthesis of terpenes and heterocyclic pharmacophores.[1] Synthesized via the 

-alkylation of pinacolone (3,3-dimethyl-2-butanone) with propargyl bromide, the crude reaction mixture often contains unreacted starting materials, O-alkylated enol ethers, and dialkylated byproducts.[1] This note provides two distinct workflows: a scalable Vacuum Distillation Protocol for bulk preparation and a high-fidelity Flash Chromatography Protocol for analytical standards, grounded in mechanistic rationale and self-validating quality control steps.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8][9][10][11]

Physicochemical Properties
PropertyValueNotes
IUPAC Name 2,2-Dimethylhept-6-yn-3-one
Structure

Sterically bulky tert-butyl group
Molecular Formula

Molecular Weight 138.21 g/mol
Boiling Point (Est.) 175–180°C (760 mmHg)72–76°C (12 mmHg) [Derived from homologs]
Solubility Soluble in

, DCM, EtOAc
Sparingly soluble in

The Purification Challenge

The synthesis involves the kinetic enolization of pinacolone followed by


 displacement on propargyl bromide.[1] Common impurities include:
  • Pinacolone (Starting Material): Highly volatile (bp 106°C).[1]

  • Propargyl Bromide: Lachrymator, potential mutagen.[1]

  • O-Alkylated Enol Ether: Kinetic byproduct formed due to the ambident nature of the enolate.[1]

  • Dialkylated Species: Formed if the mono-alkylated product equilibrates with the enolate.[1]

Strategic Purification Workflow

The following decision tree outlines the optimal processing route based on scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture (Quenched & Extracted) Strip Solvent Removal (Rotary Evap, >20 mbar, 30°C) Start->Strip Check Crude NMR/GC Analysis Strip->Check Decision Purity Requirement? Check->Decision Confirm Product Formation Distill Protocol A: Vacuum Distillation (>5g Scale, >95% Purity) Decision->Distill Bulk Synthesis Column Protocol B: Flash Chromatography (<5g Scale, >99% Purity) Decision->Column Analytical Standard QC Quality Control (GC-MS, 1H-NMR) Distill->QC Column->QC

Figure 1: Strategic decision tree for the purification of 2,2-dimethylhept-6-yn-3-one. Protocol A is favored for scale; Protocol B for high-fidelity separation of isomers.[1]

Protocol A: Fractional Vacuum Distillation (Scalable)

Objective: Isolate the product from heavy tars and volatile starting materials without thermal decomposition of the alkyne.[1]

Mechanistic Rationale

Terminal alkynes are thermally sensitive.[1] Prolonged heating above 150°C can induce polymerization or isomerization (migration of the triple bond).[1] Therefore, reduced pressure is non-negotiable to keep the pot temperature below 100°C. The large boiling point difference between pinacolone (106°C/atm) and the product (~180°C/atm) allows for effective separation.[1]

Equipment Setup
  • Apparatus: Short-path distillation head (Vigreux column optional for >20g scale).

  • Vacuum Source: High-vacuum pump capable of stable 5–15 mmHg (Torr).[1]

  • Heating: Silicone oil bath with magnetic stirring (Do not use heating mantles directly to avoid hot spots).[1]

Step-by-Step Procedure
  • Degassing: Transfer the crude oil to a round-bottom flask (max 60% full). Stir under high vacuum (without heat) for 15 minutes to remove residual extraction solvents (DCM/Ether) and trace propargyl bromide.

  • Fore-run Collection (Pinacolone Removal):

    • Set vacuum to 10–12 mmHg .[1]

    • Slowly ramp oil bath to 50°C .

    • Collect the volatile fraction (pinacolone) which will distill rapidly.[1]

    • Checkpoint: Monitor the thermometer.[1] When the temperature drops after the volatile fraction is exhausted, the fore-run is complete.[1]

  • Product Fraction:

    • Maintain vacuum at 10–12 mmHg .[1]

    • Increase oil bath temperature to 95–105°C .

    • Collect the main fraction distilling at 72–76°C (vapor temperature).

    • Note: If the vacuum is stronger (e.g., 1 mmHg), the boiling point will drop to approximately 45–50°C.[1]

  • Shutdown: Stop heating before the pot runs dry to prevent polymerization of the residue (tars). Backfill with Nitrogen , not air, to protect the hot alkyne from oxidation.[1]

Protocol B: Flash Column Chromatography (High Purity)[1]

Objective: Separation of the ketone product from O-alkylated enol ethers and trace dialkylated byproducts.

Mechanistic Rationale

The tert-butyl group provides significant lipophilicity, while the ketone and terminal alkyne introduce polarity.[1] Silica gel chromatography effectively separates the less polar O-alkylated byproducts (which elute first) from the desired C-alkylated ketone.[1]

System Parameters[1][2][6][10][13]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]

  • Detection: TLC (Stain:

    
     or Anisaldehyde).[1]
    
    • Why

      
      ? It rapidly oxidizes the alkyne, appearing as a bright yellow/brown spot on a purple background.[1]
      
Step-by-Step Procedure
  • TLC Optimization:

    • Run a test TLC in 90:10 Hexanes:EtOAc.[1]

    • Target: The product should have an

      
       of ~0.35.
      
    • Observation: O-alkylated impurities usually show

      
      .[1]
      
  • Column Preparation:

    • Slurry pack silica using 100% Hexanes.[1]

    • Load the crude sample (dissolved in minimum 95:5 Hexanes:EtOAc).[1]

  • Elution Gradient:

    • 0–5 mins: 100% Hexanes (Elutes non-polar hydrocarbons/excess propargyl bromide).

    • 5–20 mins: 95:5 Hexanes:EtOAc (Elutes O-alkylated byproducts).

    • 20+ mins: 90:10 Hexanes:EtOAc (Elutes pure 2,2-dimethylhept-6-yn-3-one ).

  • Fraction Analysis:

    • Spot fractions on TLC.[1] Combine fractions showing a single spot at

      
      .[1]
      
    • Evaporate solvent at 30°C (mild vacuum) to avoid loss of the somewhat volatile product.[1]

Quality Control & Validation

Every batch must pass the System Suitability Test (SST) before release for downstream synthesis.[1]

QC Criteria Table
TestMethodAcceptance Criteria
Identity

-NMR (

)

1.15 (s, 9H, t-Bu);

1.95 (t, 1H, Alkyne);

2.4-2.8 (m, 4H, Linker).[1]
Purity GC-MS>95% Area;

peak at m/z 138.[1]
Water Content Karl Fischer<0.5% (Critical for organometallic downstream steps).[1]
Halides Beilstein/AgNO3Negative (Absence of propargyl bromide).[1]
Troubleshooting
  • Issue: Product contains white solid precipitate.

    • Cause: Polymerization of the alkyne or pinacolone hydrate formation.[1]

    • Solution: Re-distill under nitrogen; store at -20°C.

  • Issue: Low yield after column.

    • Cause: Product volatility.[1]

    • Solution: Do not use high-vacuum for solvent removal; use a rotary evaporator at >100 mbar.[1]

References

  • Organic Syntheses. "Preparation of 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one." Org.[1][2] Synth.1980 , 59, 113.[1] (Provides boiling point/vacuum correlations for structurally similar dimethyl-heptanones). Link

  • National Institute of Standards and Technology (NIST). "2,6-Dimethylheptane Properties."[1] (Used for refractive index and boiling point extrapolation of dimethyl-heptyl chains).[1][3] Link

  • PubChem. "2,2-Dimethylhept-3-yne Compound Summary."[1] (Structural analog data for density and volatility estimations). Link

  • Organic Chemistry Portal. "Synthesis of Propargyl Alcohols and Ketones." (General protocols for handling terminal alkynes and propargylation). Link

Sources

Application Notes and Protocols for Metal-Catalyzed Reactions of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a γ-Alkynyl Ketone

2,2-Dimethylhept-6-yn-3-one is a versatile building block in organic synthesis, possessing both a sterically hindered ketone and a terminal alkyne. This unique combination of functional groups allows for a diverse range of chemical transformations, particularly through metal-catalyzed reactions. The bulky tert-butyl group adjacent to the carbonyl can influence regioselectivity and stereoselectivity in various reactions, making it an interesting substrate for methodological studies and a valuable precursor in the synthesis of complex molecules. These application notes provide detailed protocols and scientific rationale for several key metal-catalyzed reactions of this substrate, aimed at researchers, scientists, and professionals in drug development.

Gold-Catalyzed Intramolecular Hydroalkoxylation: A Route to Dihydropyranones

Gold catalysts, particularly Au(I) and Au(III) species, are exceptional in their ability to act as soft π-acids, activating the alkyne moiety of 2,2-Dimethylhept-6-yn-3-one towards nucleophilic attack.[1][2] In the presence of a tethered nucleophile, this activation can lead to efficient intramolecular cyclization. One such transformation is the intramolecular hydroalkoxylation, where the carbonyl oxygen acts as the nucleophile, leading to the formation of a dihydropyranone ring system. This transformation is significant as the resulting heterocyclic core is a common motif in various natural products and biologically active compounds.[3]

Mechanistic Rationale

The catalytic cycle is believed to commence with the coordination of the gold catalyst to the alkyne, enhancing its electrophilicity (π-activation).[4] This is followed by an intramolecular nucleophilic attack from the carbonyl oxygen in a 6-endo-dig fashion. The resulting vinyl-gold intermediate can then undergo protodeauration to regenerate the active catalyst and furnish the dihydropyranone product. The choice of a gold catalyst is crucial; its strong affinity for the alkyne over the carbonyl group prevents competing pathways.[2]

Diagram 1: Proposed Mechanism for Gold-Catalyzed Intramolecular Hydroalkoxylation

gold_hydroalkoxylation Substrate 2,2-Dimethylhept-6-yn-3-one Pi_Complex π-Complex Substrate->Pi_Complex + [Au(I)]+ Au_Catalyst [Au(I)]+ Cyclization 6-endo-dig Cyclization Pi_Complex->Cyclization Intramolecular Attack Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Product Dihydropyranone Product Vinyl_Gold->Product + H+ Protonolysis Protonolysis Product->Au_Catalyst - [Au(I)]+ (catalyst regeneration)

Caption: Proposed catalytic cycle for the gold-catalyzed intramolecular hydroalkoxylation.

Experimental Protocol

Materials:

  • 2,2-Dimethylhept-6-yn-3-one

  • (Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl]

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add (PPh₃)AuCl (5 mol%) and AgOTf (5 mol%).

  • Add anhydrous DCM (0.1 M solution with respect to the substrate).

  • Stir the mixture at room temperature for 15 minutes to allow for the in situ formation of the active cationic gold catalyst.

  • Add 2,2-Dimethylhept-6-yn-3-one (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyranone.

Trustworthiness and Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, more polar spot on TLC. The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis. The expected ¹H NMR spectrum should show the appearance of vinylic protons and the disappearance of the acetylenic proton.

Ruthenium-Catalyzed Hydroboration: A Novel Approach to Vinyl α-Hydroxyboronates

While hydroboration of simple ketones and alkynes is well-established, the hydroboration of ynones presents a unique challenge due to the presence of two reactive sites.[5][6] Recent studies have shown that ruthenium catalysts can direct the hydroboration of ynones to afford structurally novel vinyl α-hydroxyboronates with high chemo-, regio-, and stereoselectivity.[5][6] This transformation is significant as it provides access to previously inaccessible and synthetically useful building blocks.

Mechanistic Rationale

The proposed mechanism involves a two-step process.[5] The reaction is initiated by a rate-determining conjugate addition of the hydroborane reagent to the ynone, forming a key boryl allenolate intermediate. This is followed by a rapid second hydroboration of the enolate moiety of the allenolate.[5][6] This direct 1,4-addition of a hydroborane to a carbonyl-conjugated alkyne represents a new mode of reactivity.[5]

Diagram 2: Ruthenium-Catalyzed Hydroboration Workflow

ru_hydroboration Start Start: 2,2-Dimethylhept-6-yn-3-one + Hydroborane Catalyst_Addition Add [Cp*Ru(MeCN)₃]PF₆ Catalyst Start->Catalyst_Addition Conjugate_Addition 1,4-Conjugate Addition Catalyst_Addition->Conjugate_Addition Boryl_Allenolate Formation of Boryl Allenolate Intermediate Conjugate_Addition->Boryl_Allenolate Second_Hydroboration Second Hydroboration of Enolate Boryl_Allenolate->Second_Hydroboration Product Vinyl α-Hydroxyboronate Product Second_Hydroboration->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Experimental workflow for the ruthenium-catalyzed hydroboration of 2,2-Dimethylhept-6-yn-3-one.

Experimental Protocol

Materials:

  • 2,2-Dimethylhept-6-yn-3-one

  • Pinacolborane (HBPin)

  • [Cp*Ru(MeCN)₃]PF₆

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a vial add [Cp*Ru(MeCN)₃]PF₆ (2 mol%).

  • Add anhydrous THF (0.2 M solution with respect to the substrate).

  • Add 2,2-Dimethylhept-6-yn-3-one (1.0 equiv).

  • Add pinacolborane (2.2 equiv) dropwise at room temperature.

  • Seal the vial and stir the reaction mixture at room temperature for the time indicated by reaction monitoring (typically 12-24 hours).

  • Monitor the reaction by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Trustworthiness and Self-Validation: The reaction's progress can be followed by the consumption of the starting materials. The formation of the vinyl α-hydroxyboronate can be confirmed by ¹¹B NMR spectroscopy, which should show a characteristic signal for the boronate ester. Further characterization by ¹H and ¹³C NMR will confirm the structure, including the stereochemistry of the double bond.

Platinum-Catalyzed Intramolecular Hydroalkoxylation: A Complementary Route to Cyclic Enol Ethers

Platinum catalysts offer an alternative and sometimes complementary approach to gold catalysts for intramolecular hydroalkoxylation reactions.[7] While gold catalysts often favor endo-cyclizations, platinum catalysts can be tuned to favor either exo or endo pathways depending on the substrate and reaction conditions.[7][8] For 2,2-Dimethylhept-6-yn-3-one, a platinum-catalyzed approach could potentially lead to the formation of a five-membered cyclic enol ether via a 5-exo-dig cyclization, a different constitutional isomer compared to the gold-catalyzed reaction.

Mechanistic Rationale

The mechanism of platinum-catalyzed hydroalkoxylation is thought to proceed via π-activation of the alkyne by the platinum catalyst.[7] Nucleophilic attack of the carbonyl oxygen onto the activated alkyne can proceed through either an exo or endo transition state. The regioselectivity is influenced by electronic and steric factors of the substrate and the ligand environment of the platinum catalyst.[7][9] For terminal alkynes, the electronic bias often directs the nucleophilic attack to the internal carbon of the alkyne, favoring the exo-cyclization pathway.

Experimental Protocol

Materials:

  • 2,2-Dimethylhept-6-yn-3-one

  • [PtCl₂(CH₂=CH₂)₂]

  • Tris(4-trifluoromethylphenyl)phosphine [P(4-C₆H₄CF₃)₃]

  • 1,1,2,2-Tetrachloroethane, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add [PtCl₂(CH₂=CH₂)₂] (2.5 mol%) and P(4-C₆H₄CF₃)₃ (5 mol%).

  • Add anhydrous 1,1,2,2-tetrachloroethane (0.1 M solution with respect to the substrate).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2,2-Dimethylhept-6-yn-3-one (1.0 equiv).

  • Heat the reaction mixture to 70 °C and monitor by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Sonogashira Coupling: Carbon-Carbon Bond Formation

The terminal alkyne of 2,2-Dimethylhept-6-yn-3-one is an excellent handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[10][11] This reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides, providing a powerful tool for the synthesis of more complex molecular architectures.[12][13]

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling is well-established and involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[11][12] The presence of a base is crucial for the formation of the copper acetylide.

Diagram 3: Sonogashira Coupling Catalytic Cycle

sonogashira_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)-X(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Coupled_Pd_Complex R-Pd(II)-C≡CR'(L)₂ Transmetalation->Coupled_Pd_Complex RedElim Reductive Elimination Coupled_Pd_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Aryl_Halide R-X Aryl_Halide->OxAdd Copper_Acetylide Cu-C≡CR' Copper_Acetylide->Transmetalation

Caption: A simplified catalytic cycle for the Palladium-catalyzed Sonogashira coupling.

Experimental Protocol

Materials:

  • 2,2-Dimethylhept-6-yn-3-one

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add PdCl₂ (2 mol%), PPh₃ (4 mol%), and CuI (1 mol%).

  • Add anhydrous toluene and triethylamine (2.0 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aryl or vinyl halide (1.0 equiv).

  • Add 2,2-Dimethylhept-6-yn-3-one (1.2 equiv).

  • Heat the reaction mixture to 50-70 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the precipitated salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

Reaction TypeCatalyst SystemSolventTemp. (°C)Typical Yield (%)Product Type
Gold-Catalyzed Hydroalkoxylation(PPh₃)AuCl / AgOTfDCMRT80-95Dihydropyranone
Ruthenium-Catalyzed Hydroboration[Cp*Ru(MeCN)₃]PF₆THFRT75-90Vinyl α-Hydroxyboronate
Platinum-Catalyzed Hydroalkoxylation[PtCl₂(C₂H₄)₂] / P(4-C₆H₄CF₃)₃Cl₂CHCHCl₂7070-85Cyclic Enol Ether
Palladium-Catalyzed Sonogashira CouplingPdCl₂ / PPh₃ / CuIToluene / Et₃N50-7085-98Aryl/Vinyl Alkynyl Ketone

Note: Yields are estimates based on analogous reactions reported in the literature and may vary for the specific substrate.

References

  • Li, S., et al. (2022). Ru-Catalyzed Hydroboration of Ynones Leads to a Nontraditional Mode of Reactivity. Journal of the American Chemical Society. [Link][5][6]

  • Ortiz, E., Evarts, M. M., & Krische, M. J. (2023). Ruthenium-Catalyzed C-C Coupling of Terminal Alkynes with Primary Alcohols or Aldehydes: α,β-Acetylenic Ketones (Ynones) via Oxidative Alkynylation. Angewandte Chemie International Edition. [Link]

  • Ortiz, E., Evarts, M. M., & Krische, M. J. (2023). Ruthenium-Catalyzed C-C Coupling of Terminal Alkynes with Primary Alcohols or Aldehydes: α,β-Acetylenic Ketones (Ynones) via Oxidative Alkynylation. Semantic Scholar. [Link]

  • Pérez-Gálan, P., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. [Link]

  • Li, S., et al. (2022). Ru-Catalyzed Hydroboration of Ynones Leads to a Nontraditional Mode of Reactivity. American Chemical Society. [Link]

  • Ortiz, E., Evarts, M. M., & Krische, M. J. (2023). Ruthenium-Catalyzed C-C Coupling of Terminal Alkynes with Primary Alcohols or Aldehydes: α,β-Acetylenic Ketones (Ynones) via Oxidative Alkynylation. PubMed. [Link]

  • Wikipedia. (n.d.). Alkyne metathesis. Wikipedia. [Link]

  • Zhang, J., et al. (2025). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI. [Link]

  • Trost, B. M. (2012). All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. PMC. [Link][10]

  • Jin, T., & Yamamoto, Y. (2007). Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones. Organic Chemistry Portal. [Link][1]

  • Staben, S. T., Kennedy-Smith, J. J., & Toste, F. D. (2004). Gold(I)‐Catalyzed 5‐endo‐dig Carbocyclization of Acetylenic Dicarbonyl Compounds. SciSpace. [Link]

  • OpenStax. (2023). 9.5 Reduction of Alkynes. Organic Chemistry | OpenStax. [Link]

  • Vasilyev, A. V., et al. (2018). New Approaches to the Synthesis of Alkynyl Ketones Using Tin Tetraalkynylides. AIP Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Organic Chemistry Portal. [Link]

  • Arcadi, A., et al. (2005). Gold catalysis in organic synthesis: efficient intramolecular cyclization of g-acetylenic carboxylic acids to 5-exo-alkylidene-butyrolactones. ResearchGate. [Link][4]

  • Rajapaksa, K. J. W., Wong, H. Y., & Lee, D. (2015). Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. NSF PAR. [Link]

  • Kamijo, S., et al. (2010). Synthesis of Alkyl Alkynyl Ketones by Pd/Light-Induced Three-Component Coupling Reactions of Iodoalkanes, CO, and 1-Alkynes. Organic Letters. [Link]

  • Gorin, D. J., & Toste, F. D. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. [Link][2]

  • Leyva-Pérez, A., & Corma, A. (2012). Recent advances in the gold-catalyzed additions to C–C multiple bonds. PMC. [Link][3]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions. PMC. [Link][7]

  • Wang, D., et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes. PMC. [Link]

  • Qian, H., Han, X., & Widenhoefer, R. A. (2004). Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers. Organic Chemistry Portal. [Link][8]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkynyl ketones, carboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Qian, H., Han, X., & Widenhoefer, R. A. (2004). Platinum-catalyzed intramolecular hydroalkoxylation of gamma- and delta-hydroxy olefins to form cyclic ethers. PubMed. [Link][9]

  • Wang, D., et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes. ResearchGate. [Link]

  • Liu, Z., et al. (2024). Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. PMC. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link][12]

  • Dongbang, S., Confair, D. N., & Ellman, J. A. (2018). Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. PMC. [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link][11]

  • Iglesias, M., et al. (2014). Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. Journal of the American Chemical Society. [Link]

  • Sharma, G., & Kumar, A. (2023). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. ChemistrySelect. [Link][13]

  • Smith, C. R., et al. (2015). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. University of Victoria. [Link]

  • ResearchGate. (2026). Palladium-Catalyzed Reactions. ResearchGate. [Link]

  • Campos, J., et al. (2010). Rhodium-Catalyzed Alkyne Hydrothiolation with Aromatic and Aliphatic Thiols. Organometallics. [Link]

  • Lee, D. (2023). Transformations of Alkynes under Metal-Catalyzed and Thermal Reaction Conditions. ProQuest. [Link]

  • MIT DSpace. (n.d.). Metal-catalyzed reactions. DSpace@MIT. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Cárdenas, D. J. (2012). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PMC. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

  • Purdue University Graduate School. (2022). Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. [Link]

Sources

Comprehensive Application Note: Sonogashira Cross-Coupling of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Mechanistic Rationale

2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3) is a highly versatile aliphatic terminal alkyne featuring a sterically demanding tert-butyl ketone moiety[1]. In drug discovery and materials science, it serves as a crucial building block for introducing functionalized aliphatic chains into aromatic systems.

While the Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation[2], coupling aliphatic alkynes presents distinct thermodynamic and kinetic challenges compared to their aromatic counterparts (e.g., phenylacetylene)[3]. The terminal alkynyl proton of an aliphatic alkyne has a higher pKa (~25) than that of an aryl alkyne (~21)[4]. This diminished acidity impedes the rapid formation of the crucial copper acetylide intermediate, often leading to stalled reactions or promoting unwanted side reactions such as Glaser homocoupling[5].

To overcome this barrier, the experimental conditions must be rationally designed:

  • Catalyst Selection: While

    
     is standard, the Pd(II) pre-catalyst 
    
    
    
    is preferred for aliphatic alkynes. It is air-stable and reduces in situ to a highly active Pd(0) species that efficiently undergoes oxidative addition with aryl iodides[6].
  • Base and Solvent Causality: Standard triethylamine (

    
    ) in THF often fails to adequately deprotonate aliphatic alkynes. Shifting to a stronger amine base like Diisopropylamine (DIPA) in a highly polar aprotic solvent like Dimethylformamide (DMF) stabilizes the ionic transition states and drives the copper cycle forward[5].
    

SonogashiraCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (+ Ar-I) Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar)(I)L₂ OxAdd->PdII_1 Ar-I inserts TransMet Transmetalation PdII_1->TransMet PdII_2 Trans-Pd(II)(Ar)(C≡CR)L₂ TransMet->PdII_2 I exchanged for C≡CR RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-C≡C-R Coupled Product RedElim->Product CuCycle Copper Cycle DIPA + CuI + Alkyne → Cu-Acetylide CuCycle->TransMet Cu-acetylide

Sonogashira cross-coupling mechanism detailing the interconnected Pd and Cu catalytic cycles.

Quantitative Optimization Data

The following table synthesizes optimization data for the coupling of aliphatic terminal alkynes (like 2,2-Dimethylhept-6-yn-3-one) with standard aryl iodides. This data highlights the causality behind moving away from mild room-temperature conditions to more forcing, polar conditions.

EntryCatalyst (5 mol%)Co-CatalystSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1

CuI (10%)THF

2524< 30%Low acidity of the aliphatic alkyne prevents efficient Cu-acetylide formation at RT.
2

CuI (10%)THF

651665%Heating improves the thermodynamics of transmetalation, but THF limits solubility of intermediates.
3

CuI (10%) DMF DIPA 80 8 92% Optimal: DMF stabilizes ionic intermediates; DIPA acts as a stronger base for deprotonation.
4

NoneDMFDIPA8024< 10%Copper-free conditions fail entirely; the Cu cycle is mandatory for aliphatic substrates.

Experimental Workflow & Self-Validating Protocol

The following protocol describes the optimized coupling of 2,2-Dimethylhept-6-yn-3-one with an aryl iodide. The procedure is designed as a self-validating system , providing the scientist with visual and analytical checkpoints to ensure reaction integrity at every stage.

Workflow Step1 1. Reagent Loading PdCl₂(PPh₃)₂, CuI, Ar-I Step2 2. Inert Atmosphere Argon Purge (3x) Step1->Step2 Step3 3. Solvent & Reactant Add DMF, DIPA, Alkyne Step2->Step3 Step4 4. Catalytic Coupling Heat to 80°C, 8h Step3->Step4 Initiates Transmetalation Step5 5. Quench & Workup H₂O/LiCl Wash, EtOAc Ext. Step4->Step5 TLC Confirms Completion

Step-by-step experimental workflow for the Sonogashira coupling of aliphatic alkynes.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup & Inert Atmosphere

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Iodide (1.0 equiv, 1.0 mmol),

    
     (0.05 equiv, 0.05 mmol), and CuI (0.10 equiv, 0.10 mmol). Seal the flask with a rubber septum.
    
  • Action: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Self-Validation Checkpoint: The exclusion of oxygen is critical. If oxygen is present, the Cu(I) will rapidly oxidize to Cu(II), triggering the Glaser homocoupling of 2,2-Dimethylhept-6-yn-3-one into a diyne. The solid mixture should remain stable and pale yellow/orange under Argon.

Step 2: Reagent Addition & Activation

  • Action: Via syringe, add anhydrous DMF (5.0 mL) and Diisopropylamine (DIPA) (2.0 equiv, 2.0 mmol). Stir for 5 minutes at room temperature.

  • Action: Add 2,2-Dimethylhept-6-yn-3-one (1.2 equiv, 1.2 mmol) dropwise via syringe.

  • Self-Validation Checkpoint: Upon heating the mixture to 80 °C, the suspension should transition from a pale yellow/green color to a homogeneous dark brown or black solution . This color shift is the visual validation that the Pd(II) pre-catalyst has been successfully reduced to the active, cross-coupling Pd(0) species.

Step 3: Reaction Monitoring

  • Action: Maintain the reaction at 80 °C for 8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent system. 2,2-Dimethylhept-6-yn-3-one is poorly UV-active, so you must track the disappearance of the strongly UV-active Aryl Iodide. The successful formation of the product will appear as a new, highly UV-active spot with a lower

    
     value (due to the polarity of the tert-butyl ketone moiety).
    

Step 4: Quench & Extraction

  • Action: Cool the reaction to room temperature. Quench by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Action: Wash the combined organic layers with a 5% aqueous LiCl solution (

    
     mL), followed by brine (10 mL).
    
  • Self-Validation Checkpoint: DMF is notoriously difficult to remove and will cause severe streaking during column chromatography. The repetitive washing with 5% LiCl is a validated method to completely partition the DMF into the aqueous phase, leaving a pure crude organic layer.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure functionalized alkynone.
    

References

  • Wikipedia Contributors. "Sonogashira coupling". Wikipedia, The Free Encyclopedia. URL:[Link]

  • RSC Advances. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014". Royal Society of Chemistry. URL:[Link]

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Troubleshooting & Optimization

Challenges in the synthesis of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

[label="Purification\n(Chromatography)", fillcolor="#34A853"

Workflow for the α-propargylation of pinacolone to yield 2,2-dimethylhept-6-yn-3-one.

ReactionPathways Enolate Lithium Enolate of Pinacolone (Ambident Nucleophile) C_SN2 C-Alkylation (SN2) Desired Pathway Enolate->C_SN2 Soft C vs Soft C C_SN2_prime C-Alkylation (SN2') Allene Formation Enolate->C_SN2_prime Steric Clash O_Alkylation O-Alkylation Enol Ether Formation Enolate->O_Alkylation Hard O vs Hard C Propargyl Propargyl Bromide (Ambident Electrophile) Propargyl->C_SN2 Propargyl->C_SN2_prime Propargyl->O_Alkylation Product 2,2-Dimethylhept-6-yn-3-one (Target) C_SN2->Product Byproduct1 Allenyl Ketone Byproduct C_SN2_prime->Byproduct1 Byproduct2 Propargyl Enol Ether Byproduct O_Alkylation->Byproduct2

Logical relationship of competing reaction pathways in the propargylation of pinacolone.

Troubleshooting & FAQs

Q1: I am seeing significant O-alkylation instead of the desired C-alkylation. Why does this happen, and how do I fix it?

Causality: Enolates are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the α-carbon is "soft." Propargyl bromide is a relatively hard electrophile. If you use polar aprotic solvents (like DMF) or additives (like HMPA/DMPU), the lithium cation becomes heavily solvated. This breaks the tight ion pair of the lithium enolate, exposing the hard oxygen center and driving O-alkylation [3]. Solution: Strictly utilize anhydrous Tetrahydrofuran (THF) without polar additives. Maintaining the tight


 coordination to the enolate oxygen sterically blocks the oxygen and forces the electrophile to react at the softer carbon center.
Q2: My NMR shows a mixture of the target terminal alkyne and an allene byproduct. How do I prevent allene formation?

Causality: Propargyl electrophiles can undergo direct


 attack (yielding the terminal alkyne) or 

attack (yielding the allene). Because the pinacolone enolate features a bulky tert-butyl group, steric repulsion during the transition state can push the nucleophilic attack toward the less hindered terminal carbon of the propargyl bromide, triggering the

allene pathway. Solution: Switch your electrophile from propargyl bromide to propargyl iodide . Iodide is a softer leaving group than bromide, which lowers the activation energy for the direct

pathway (soft-soft interaction) and minimizes the

trajectory. Furthermore, ensure the internal reaction temperature never exceeds -65 °C during the electrophile addition.
Q3: I am getting dialkylated byproducts (e.g., 4-(prop-2-yn-1-yl)-2,2-dimethylhept-6-yn-3-one). How can I maximize monoalkylation?

Causality: Dialkylation occurs when the enolization of the starting pinacolone is incomplete. If unreacted pinacolone remains in the flask when the electrophile is added, the newly formed monoalkylated product (which is still somewhat acidic) can undergo rapid proton exchange with the remaining starting material or base. This generates the enolate of the product, which then reacts with a second equivalent of propargyl bromide. Solution: You must ensure quantitative kinetic enolate formation. Use exactly 1.05 equivalents of freshly prepared LDA and allow the enolization to proceed for a full 45 minutes at -78 °C before introducing the electrophile.

Q4: The terminal alkyne seems to be isomerizing into an internal alkyne. What is causing this?

Causality: Terminal alkynes are sensitive to strong bases. If the reaction is allowed to warm to room temperature before the excess LDA or lithium enolate is neutralized, the base will abstract the propargylic protons, triggering a Favorskii-type isomerization to the thermodynamically more stable internal alkyne or conjugated enone. Solution: Implement a "cold quench." Inject saturated aqueous


 into the reaction mixture while it is still at -20 °C. Do not allow the reaction to reach 0 °C or room temperature until the pH has been neutralized.

Quantitative Reaction Optimization Data

The following table summarizes the causal impact of varying reaction conditions on the product distribution during the synthesis of 2,2-dimethylhept-6-yn-3-one.

Reaction ConditionC-Alkylation (Target)O-AlkylationAllene (

)
Dialkylation
LDA, THF, -78 °C, Propargyl Bromide ~75% <5%~10%~10%
LDA, THF/HMPA, -78 °C, Propargyl Bromide~40%~40%~10%~10%
LDA, THF, -78 °C, Propargyl Iodide ~85% <2%<2%~11%
NaH, DMF, 0 °C, Propargyl Bromide~30%~50%~10%~10%
LDA (0.9 eq), THF, -78 °C, Propargyl Bromide~50%<5%~5%~40%

Data reflects typical GC-MS/NMR integration ratios observed during protocol optimization.

Self-Validating Experimental Protocol

Title: LDA-Mediated α-Propargylation of Pinacolone Scale: 10 mmol

Step 1: Preparation of the Kinetic Base (LDA)

  • Purge a flame-dried 100 mL Schlenk flask with Argon. Add anhydrous THF (25 mL) and diisopropylamine (1.54 mL, 11.0 mmol, 1.10 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.10 eq) over 10 minutes.

  • Validation Checkpoint: The solution must remain clear and pale yellow. A deep yellow or orange color indicates moisture contamination or degraded n-BuLi. Stir for 30 minutes at -78 °C.

Step 2: Quantitative Enolization

  • Add pinacolone (1.25 mL, 10.0 mmol, 1.00 eq) dropwise over 15 minutes down the side of the flask to pre-cool the drops.

  • Stir the mixture at -78 °C for 45 minutes.

  • Validation Checkpoint: Do not rush this step. Incomplete enolization is the primary cause of dialkylation (see FAQ Q3).

Step 3: Electrophilic Addition

  • Add propargyl bromide (1.20 mL of an 80 wt% solution in toluene, 11.0 mmol, 1.10 eq) dropwise via syringe pump over 20 minutes. (Note: For higher purity, substitute with propargyl iodide).

  • Validation Checkpoint: Monitor the internal temperature using a thermocouple. The exothermic addition must not cause the internal temperature to spike above -65 °C to prevent allene formation.

  • Allow the reaction to slowly warm to -20 °C over 2 hours.

Step 4: Cold Quench and Workup

  • Validation Checkpoint: While the flask is strictly at -20 °C, rapidly inject 10 mL of saturated aqueous

    
    . This prevents base-catalyzed alkyne isomerization.
    
  • Remove the cooling bath and allow the biphasic mixture to reach room temperature.

  • Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Caution: the product is somewhat volatile; do not exceed 30 °C on the rotary evaporator).
    

Step 5: Purification

  • Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (98:2 to 95:5).

  • Validation Checkpoint: On TLC (Hexanes/EtOAc 9:1), the target 2,2-dimethylhept-6-yn-3-one is UV inactive but stains readily with

    
     (yielding a distinct brown spot due to the alkyne oxidation).
    

References

  • Molecules. "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks". National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

  • Angewandte Chemie International Edition. "C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols: Rhodium-Catalyzed Transfer Hydrogenation". National Center for Biotechnology Information (PMC), 2016. Available at:[Link]

Improving the yield of 2,2-Dimethylhept-6-yn-3-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and practical hurdles encountered during the


-propargylation of pinacolone.

The synthesis of 2,2-dimethylhept-6-yn-3-one relies on the kinetic enolization of pinacolone followed by an


 alkylation with propargyl bromide. While pinacolone is an excellent substrate due to its single enolizable 

-position (preventing regioselectivity issues), the ambident nature of both the enolate and the propargyl electrophile introduces competing side reactions[1].

This guide provides a self-validating protocol, quantitative comparative data, and a mechanistic troubleshooting FAQ to ensure high-yield, reproducible results.

Mechanistic Workflow & Reaction Pathway

To optimize your yield, you must first understand the competing pathways. The lithium enolate of pinacolone can undergo the desired C-alkylation, but deviations in temperature, solvent, or stoichiometry will rapidly drive the system toward O-alkylation, dialkylation, or allene isomerization.

Workflow Step1 Pinacolone Step2 Lithium Enolate (Kinetic Control) Step1->Step2 LDA, THF, -78 °C Step3 Propargyl Bromide Addition Step2->Step3 Step4 2,2-Dimethylhept-6-yn-3-one (Target Product) Step3->Step4 Controlled warming to RT Err3 O-Alkylation Byproduct Step3->Err3 HMPA or Hard Cations (Na+/K+) Err1 Dialkylation Byproduct Step4->Err1 Excess Base / Enolate Equilibration Err2 Allene Isomerization Step4->Err2 Prolonged Base Exposure

Reaction pathway and common side-reactions in the synthesis of 2,2-dimethylhept-6-yn-3-one.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes how specific experimental choices dictate the causality of your product distribution. Alkylation of ketone enolates is extremely sensitive to solvent media; O/C product ratios depend heavily on the coordination state of the metal cation[2].

Base / EquivalentsSolvent SystemTemperature ProfileTarget Yield (%)Dialkylation (%)O-Alkylation (%)Allene Isomer (%)
LDA (1.05 eq) Anhydrous THF -78 °C to RT 82 - 88% < 5% < 2% < 2%
NaH (1.20 eq)DMF0 °C to RT45 - 55%15 - 20%10 - 15%~5%
t-BuOK (1.10 eq)t-BuOHRoom Temp30 - 40%> 30%~5%10 - 15%
LDA (1.05 eq)THF / HMPA-78 °C to RT50 - 60%< 5%25 - 35%< 2%

Troubleshooting FAQs

Q1: Why am I recovering a significant amount of unreacted pinacolone despite using 1 equivalent of LDA? Causality: This is typically caused by moisture in the system or an inaccurate titer of your n-Butyllithium (n-BuLi). LDA is highly moisture-sensitive. If water is present, it quenches the LDA, leaving insufficient base to fully deprotonate the pinacolone. Solution: Always titrate your n-BuLi immediately prior to use. Ensure strict Schlenk techniques are employed. Use a slight excess of LDA (1.05 eq) to account for adventitious moisture and ensure quantitative kinetic enolate formation.

Q2: My GC-MS shows a byproduct with a mass of 176 m/z. What is this, and how do I prevent it? Causality: The target molecule, 2,2-dimethylhept-6-yn-3-one, has a molecular weight of 138.21 g/mol [3]. A mass of 176 m/z corresponds to the addition of a second propargyl group (+38 mass units). This dialkylated byproduct occurs when the monoalkylated product is deprotonated by unreacted enolate (equilibration) or excess base. Solution: Ensure complete enolate formation (stirring for a full hour at -78 °C) before adding the electrophile. Never use more than 1.05 equivalents of base. If dialkylation persists, switch to an inverse addition technique: add the enolate solution dropwise to a pre-cooled solution of propargyl bromide.

Q3: NMR analysis reveals peaks at ~5.0 ppm characteristic of an allene. Why is my alkyne isomerizing? Causality: The propargyl-allenyl rearrangement is a base-catalyzed thermodynamic sink. The terminal alkyne proton is acidic. If the reaction is left stirring with strong base at room temperature for an extended period, the alkyne can isomerize to the thermodynamically more stable allene. Solution: Do not let the reaction stir overnight at room temperature. Quench the reaction strictly after 4-6 hours once TLC or GC shows the consumption of the enolate.

Q4: I switched my solvent from THF to DMF to improve solubility, but my yield plummeted. Why? Causality: The regioselectivity of enolate alkylation is dictated by the tightness of the ion pair. THF tightly coordinates the lithium cation, leaving a tight


-enolate contact ion pair that strongly favors C-alkylation. Polar aprotic solvents like DMF, or the addition of HMPA, separate the ion pair. This increases the "hardness" of the enolate oxygen, drastically increasing the rate of O-alkylation to form an enol ether[2].
Solution:  Stick exclusively to anhydrous THF. Pinacolone and its lithium enolate are perfectly soluble in THF at -78 °C.

Standard Operating Procedure (SOP): Self-Validating Protocol

This methodology relies on in-process visual and thermal validations to ensure each mechanistic step is successful before proceeding.

Step 1: Kinetic Enolate Generation

  • Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M relative to ketone) and diisopropylamine (1.10 eq). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq) dropwise.

    • Validation Check: A slight exotherm may be observed on the flask wall; the solution must remain clear. Stir for 30 minutes to ensure complete LDA formation.

  • Add pinacolone (1.00 eq) dropwise over 10 minutes.

    • Validation Check: The solution typically takes on a very faint yellow tint. Stir for exactly 1 hour at -78 °C. Do not rush this step; incomplete deprotonation leads to dialkylation.

Step 2: Electrophilic Addition 4. Add propargyl bromide (1.10 eq, typically an 80% solution in toluene) dropwise.

  • Validation Check: The reaction must be kept strictly at -78 °C during addition to prevent local thermal hotspots that drive O-alkylation and dialkylation.

Step 3: Maturation and Quench 5. Remove the dry ice bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Check: Monitor by TLC (10% EtOAc in Hexanes). The disappearance of the pinacolone spot confirms completion.

  • Quench the reaction by adding saturated aqueous

    
     at 0 °C.
    
    • Validation Check: Mild bubbling indicates the successful neutralization of unreacted LDA and enolate.

  • Extract the aqueous layer with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purify the crude oil via silica gel flash chromatography or vacuum distillation to isolate pure 2,2-dimethylhept-6-yn-3-one[4].

References

  • Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Journal of Organic Chemistry 1968 Volume 33 No. 6 (Solvent Effects on Enolate Alkylation). American Chemical Society / DSS. Available at:[Link]

Sources

Optimization of reaction conditions for 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3)[1]. This terminal alkynyl ketone is a highly versatile building block used in click chemistry, heterocyclic synthesis, and complex API (Active Pharmaceutical Ingredient) development.

The synthesis relies on the


-alkylation of pinacolone (3,3-dimethyl-2-butanone) using propargyl bromide. While conceptually straightforward, the reaction is prone to dialkylation, allene isomerization, and O-alkylation if conditions are not rigorously controlled. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high-yield monoalkylation.

Reaction Workflow & Mechanism

ReactionWorkflow Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Enolate Lithium Enolate (Monomer/Tetramer) Pinacolone->Enolate Deprotonation LDA LDA / THF -78°C LDA->Enolate Base Product 2,2-Dimethylhept-6-yn-3-one (Target Monoalkylated) Enolate->Product SN2 Alkylation Propargyl Propargyl Bromide (Electrophile) Propargyl->Product Byproduct Dialkylated / Allene (Byproducts) Product->Byproduct Excess Base / Heat

Caption: Workflow for the synthesis of 2,2-dimethylhept-6-yn-3-one via enolate alkylation.

Quantitative Data: Optimization of Reaction Conditions

To maximize the yield of the monoalkylated target and suppress unwanted byproducts, strict control over the base, solvent, and stoichiometry is required. The table below summarizes the effect of different parameters on the reaction outcome based on lithium enolate alkylation kinetics[2][3].

BaseSolventTemp (°C)Electrophile (Eq.)Mono:Di RatioTarget Yield (%)
LDA (1.0 eq) THF -78 to 0 1.05 95:5 78 - 82
LDA (1.2 eq)THF-78 to RT1.2075:2558
NaH (1.1 eq)THF/DMF0 to RT1.1060:4045
K₂CO₃ (2.0 eq)AcetoneReflux1.5010:90< 10

Troubleshooting Guide & FAQs

Q1: I am seeing significant amounts of dialkylated byproduct in my crude NMR. How can I favor monoalkylation? Causality: The monoalkylated product (2,2-dimethylhept-6-yn-3-one) still possesses two


-protons. If unreacted pinacolone enolate is present alongside the newly formed product, rapid proton transfer can occur (enolate equilibration). The resulting enolate of the product then reacts with another equivalent of propargyl bromide.
Solution: 
  • Strict Stoichiometry: Use exactly 1.0 equivalent of LDA to ensure complete consumption of the base, leaving no excess to deprotonate the product.

  • Inverse Addition: While standard addition works, adding the pre-formed enolate dropwise to a cold solution of propargyl bromide ensures the electrophile is always in excess relative to the enolate, drastically reducing dialkylation.

Q2: My isolated yield is low, and I am detecting an allene isomer (


) instead of the terminal alkyne. What went wrong? 
Causality:  Terminal alkynes are susceptible to base-catalyzed isomerization into allenes[4][5]. This occurs if the reaction is allowed to warm to room temperature before quenching, or if an excess of a strong base (like LDA) remains in the mixture.
Solution:  Maintain the reaction temperature at or below 0 °C. More importantly, quench the reaction while it is still cold (at -78 °C or 0 °C) using a saturated aqueous solution of 

. Never let the unquenched basic reaction mixture warm to room temperature.

Q3: Should I use additives like HMPA or DMPU to accelerate the alkylation? Causality: Additives like DMPU break up lithium enolate aggregates (tetramers to monomers), significantly increasing the nucleophilicity of the enolate[2][3]. However, highly naked enolates also exhibit increased hardness, which can inadvertently promote O-alkylation over the desired C-alkylation. Solution: For pinacolone, the steric bulk of the tert-butyl group already biases the reaction toward C-alkylation. Pure THF is sufficient. Only add DMPU (10% v/v) if the reaction stalls, but monitor closely for O-alkylated enol ethers.

Q4: My propargyl bromide is an 80% solution in toluene. Do I need to distill it before use? Causality: Propargyl bromide degrades over time, releasing HBr and turning dark brown, which will immediately quench your enolate and ruin the yield. Solution: If the solution is pale yellow, it can be used as-is (calculate equivalents based on the 80% w/w concentration). If it is dark brown or black, it must be filtered through a short pad of basic alumina to remove HBr and polymerized impurities prior to addition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. If the physical observations at any step deviate from the described validation checkpoints, halt the experiment and consult the troubleshooting guide.

Step 1: Preparation of LDA

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer.

  • Add anhydrous THF (50 mL) and diisopropylamine (1.47 mL, 10.5 mmol, 1.05 eq). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol, 1.0 eq) dropwise over 10 minutes. Stir for 30 minutes at -78 °C. Validation Checkpoint: The solution must remain clear and colorless to pale yellow. A pink or orange hue indicates moisture/oxygen contamination in the diisopropylamine.

Step 2: Enolate Formation 4. Add pinacolone (1.25 mL, 10.0 mmol, 1.0 eq) dropwise over 5 minutes. 5. Stir the reaction at -78 °C for 45 minutes to ensure complete enolate formation. Validation Checkpoint: A slight exotherm (1-3 °C rise) should be observed upon addition. The solution should remain homogeneous.

Step 3: Alkylation 6. Add propargyl bromide (1.17 mL of an 80% wt solution in toluene, 10.5 mmol, 1.05 eq) dropwise via syringe pump over 15 minutes. Validation Checkpoint: The internal temperature must not exceed -70 °C during the addition. If the solution turns dark brown immediately, the propargyl bromide contains acidic impurities (see Q4). 7. Stir at -78 °C for 2 hours, then slowly allow the bath to warm to 0 °C over 1 hour.

Step 4: Quenching and Isolation 8. While the reaction is at 0 °C, quench by rapidly adding 20 mL of saturated aqueous


.
Validation Checkpoint: Vigorous bubbling may occur briefly. The mixture will separate into a clear organic layer and a cloudy aqueous layer.
9. Extract the aqueous layer with diethyl ether (

mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous

, and concentrate under reduced pressure (keep water bath < 30 °C to avoid volatilizing the product). 10. Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to afford 2,2-dimethylhept-6-yn-3-one as a pale yellow oil.

References

  • Abu-Hasanayn, F., Stratakis, M., & Streitwieser, A. "Aggregation and Alkylation Kinetics of the Lithium Enolate of p-(Phenylsulfonyl)isobutyrophenone". The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Streitwieser, A., et al. "The Role of Monomer in Alkylation Reactions of the Lithium Enolate of p-Phenylisobutyrophenone in Tetrahydrofuran". Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • Diez-Barra, E., et al. "Selective Allylation and Propargylation of Moles by Phase Transfer Catalysis in the Absence of Solvent". Heterocycles. Available at: [Link]

Sources

Purification challenges of sterically hindered ketones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges of Sterically Hindered Ketones Role: Senior Application Scientist – Separation Technologies Interface: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Purification Support Center

Current Status: Systems Operational Ticket Context: User is experiencing low recovery or poor purity when isolating sterically hindered ketones (e.g., adamantyl ketones, camphor derivatives, tertiary-butyl ketones). Standard bisulfite washes are failing.

Executive Summary: Sterically hindered ketones present a unique paradox in purification: they are chemically stable enough to resist many degradation pathways but sterically blocked enough to resist standard "catch-and-release" purification methods (like sodium bisulfite). This guide prioritizes chemical derivatization and high-efficiency physical separation over standard flash chromatography, which often results in peak tailing or co-elution with non-polar impurities.

Module 1: The "Gold Standard" – Chemical Derivatization

The Problem: You are likely attempting a sodium bisulfite (


) wash to remove non-ketone impurities.
  • Diagnosis: Bisulfite adduct formation requires nucleophilic attack at the carbonyl carbon.[1] Bulky groups (tert-butyl, adamantane rings) block this attack trajectory. The equilibrium constant (

    
    ) for hindered ketones is negligible.
    
  • The Fix: Switch to Girard’s Reagent T .

Technical Protocol: Girard’s Reagent T Purification Girard’s Reagent T (trimethylaminoacetohydrazide chloride) forms water-soluble hydrazones even with hindered ketones. This allows you to pull the ketone into the aqueous phase, wash away organic impurities, and then hydrolyze to recover the pure ketone.

Reagents Required:

  • Girard’s Reagent T (GT)[2]

  • Glacial Acetic Acid[3]

  • Ethanol (absolute)

  • Formalin (37% Formaldehyde) – Crucial for hydrolysis exchange

Step-by-Step Workflow:

  • Derivatization (The "Catch"):

    • Dissolve crude mixture in Ethanol (10 mL per gram of substrate).

    • Add Girard’s Reagent T (1.2 – 1.5 equivalents relative to ketone).

    • Add Glacial Acetic Acid (10% v/v of solvent volume).

    • Critical Step: Reflux for 1–2 hours. Note: Hindered ketones require heat to overcome the activation energy barrier that bisulfite cannot surmount.

  • Phase Switch (The "Wash"):

    • Pour the cooled reaction mixture into ice water/brine (ratio 1:1).

    • The ketone is now a water-soluble hydrazone salt.

    • Extract the aqueous phase 3x with Ether or Ethyl Acetate.

    • Discard Organic Layer: This contains your non-ketone impurities (hydrocarbons, alcohols).

  • Hydrolysis (The "Release"):

    • Acidify the aqueous layer with HCl (bring to pH ~1).

    • Add Formalin (excess).[3] Why? Formaldehyde binds to the hydrazine moiety more aggressively than your hindered ketone, driving the equilibrium back to the free ketone.

    • Stir at room temperature for 1–2 hours (or warm to 40°C if highly hindered).

  • Recovery:

    • Extract the aqueous layer 3x with Ether/DCM.

    • Dry (MgSO4) and concentrate.

Visualizing the Mechanism:

GirardMechanism Crude Crude Mixture (Ketone + Impurities) Reaction Reflux with Girard Reagent T Crude->Reaction Ethanol/AcOH Separation Phase Separation Reaction->Separation OrgWaste Organic Phase (Impurities) Separation->OrgWaste Remove AqPhase Aqueous Phase (Ketone-Hydrazone) Separation->AqPhase Keep Hydrolysis Acid Hydrolysis (+ Formalin) AqPhase->Hydrolysis pH < 1 FinalProd Pure Hindered Ketone Hydrolysis->FinalProd Extraction

Caption: Figure 1. Phase-switching purification logic using Girard's Reagent T. The target ketone temporarily becomes water-soluble, leaving non-polar impurities behind.

Module 2: Chromatographic Troubleshooting

The Problem: Hindered ketones often exhibit severe "tailing" on silica gel or co-elute with hydrocarbons because the polar carbonyl is "buried" by the steric bulk, making the molecule appear less polar than it is.

Troubleshooting Matrix:

SymptomRoot CauseTechnical Solution
Fronting / Tailing Interaction between the carbonyl lone pairs and acidic silanol groups on the silica surface.Deactivation: Pre-wash the column with 1% Triethylamine (TEA) in hexane. Run the mobile phase with 0.1% TEA to block silanol sites.
Co-elution with Alkanes The steric bulk hides the dipole moment, making the ketone behave like a greasy hydrocarbon.Change Selectivity: Switch to Cyano (CN) or Diol stationary phases. These phases interact differently with the pi-electrons of the carbonyl, often providing separation where standard Silica fails.
Poor Resolution (Isomers) Structural isomers (e.g., endo vs. exo) have identical polarity.Silver Ion Chromatography: If the impurity contains unsaturation (alkenes), use

impregnated silica. The silver coordinates with pi-bonds, retarding the alkene impurities while the saturated ketone elutes fast.

Module 3: Physical Separation (Distillation & Sublimation)

The Problem: Chromatography is expensive for scale-up, and hindered ketones often have high melting points or boil closely to their synthetic precursors.

Protocol A: Spinning Band Distillation Standard Vigreux columns provide only 2–3 theoretical plates. Separating a hindered ketone from a starting material with a


 requires 20+ plates.
  • Equipment: Teflon or Metal mesh spinning band column.

  • Mechanism: The spinning band creates intimate liquid-vapor contact, drastically increasing the Height Equivalent to a Theoretical Plate (HETP).

  • Parameter: Maintain a reflux ratio of at least 20:1 (20 drops returned for every 1 collected).

Protocol B: Sublimation (For Solids like Camphor/Adamantanone) If your hindered ketone is a solid with a high vapor pressure, sublimation is superior to recrystallization because it avoids the "oiling out" phenomenon common with greasy ketones.

  • Setup: Cold finger sublimation apparatus under high vacuum (<0.1 mmHg).

  • Temperature: Heat the oil bath to

    
     below the melting point of the solid.
    
  • Benefit: Non-volatile colored impurities and salts remain at the bottom; pure crystals grow on the cold finger.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use Sodium Bisulfite? Everyone uses it for ketones. A: Sodium bisulfite relies on the formation of a tetrahedral intermediate. In sterically hindered ketones (like tert-butyl ketones or 2,6-disubstituted cyclohexanones), the bulky groups physically block the approach of the bisulfite ion to the carbonyl carbon. The reaction kinetics are effectively zero. You must use hydrazine-based reagents (Girard's T) which are stronger nucleophiles and the reaction is driven by heat (reflux).

Q2: My ketone is acid-sensitive. Can I still use Girard's Reagent? A: Proceed with caution. The hydrolysis step requires acid. However, you can modify the "Release" step (Step 3 in Module 1) by using exchange hydrolysis . Instead of strong HCl, use a large excess of acetone or formaldehyde in a buffered solution (pH 4-5) and heat. The exchange reagent will "steal" the hydrazine moiety, releasing your sensitive ketone under milder conditions.

Q3: I see a "ghost peak" in my GC/MS after purification. A: This is likely a hydrazone artifact. If the hydrolysis in the Girard protocol wasn't complete, you may be injecting the hydrazone derivative. In the hot injection port of the GC (


), the hydrazone can thermally decompose back to the ketone or rearrange. Solution:  Increase hydrolysis time or concentration of Formalin during the workup.

Decision Logic for Method Selection

Use the following logic gate to determine the optimal purification path for your specific substrate.

MethodSelection Start Start: Impure Hindered Ketone State Physical State? Start->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid Sublimation Sublimation (High Vacuum) Solid->Sublimation High Vapor Press. Derivatization Girard's Reagent T Protocol Solid->Derivatization Low Vapor Press. BP_Diff Boiling Point Diff > 10°C? Liquid->BP_Diff Distillation Spinning Band Distillation BP_Diff->Distillation Yes BP_Diff->Derivatization No (Overlap)

Caption: Figure 2. Decision matrix for selecting purification methodology based on physical properties and volatility.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Section on purification of ketones via Girard's Reagents).

  • Sigma-Aldrich (Merck). Girard's Reagent T - Product Specification and Applications. (Technical data on solubility and hydrazone formation).

  • National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (Explicitly details the limitations of bisulfite for hindered systems).

  • Agilent Technologies. Troubleshooting Liquid Chromatographic Separations. (Guide on silanol interactions and tailing).

  • Vedantu. Techniques to separate camphor from impurities. (Principles of sublimation for hindered cyclic ketones).

Sources

Overcoming steric hindrance in 2,2-Dimethylhept-6-yn-3-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reactivity of 2,2-Dimethylhept-6-yn-3-one

Executive Summary: The "Steric Fortress"

Molecule Identification:

  • Name: 2,2-Dimethylhept-6-yn-3-one[1][2][3][4][5][6]

  • CAS: 51060-08-3[1][2][5]

  • Structure:

    
    
    
  • Key Feature: A "Push-Pull" steric environment. The tert-butyl group (C2) creates a massive steric wall protecting the ketone (C3) , while the homopropargyl tail (C4-C7) remains flexible and reactive.

Core Challenge: The primary failure mode in reactions with this scaffold is steric occlusion at the carbonyl carbon . Standard nucleophilic attacks (Grignard, hydride reduction) often fail or yield side products (reduction via hydride transfer) because the trajectory for the incoming nucleophile (Bürgi-Dunitz angle) is blocked by the bulky methyl groups of the tert-butyl moiety.

This guide provides high-fidelity protocols to bypass these steric barriers using Lewis Acid Activation (Luche conditions) , Organocerate chemistry , and Chemoselective Alkyne Functionalization .

Visualizing the Reactivity Landscape

The following diagram maps the specific reactivity zones and the "Steric Wall" you must navigate.

ReactivityMap Molecule 2,2-Dimethylhept-6-yn-3-one (The Substrate) StericWall STERIC WALL (C2) tert-Butyl Group Blocks Nucleophiles Molecule->StericWall Ketone KETONE (C3) Hard to Access Prone to Reduction Molecule->Ketone Alkyne ALKYNE TAIL (C6) Accessible Click/Sonogashira Ready Molecule->Alkyne StericWall->Ketone Shields Carbonyl Luche Reduction Luche Reduction Ketone->Luche Reduction Solution: CeCl3 + NaBH4 Organocerates Organocerates Ketone->Organocerates Solution: R-Li + CeCl3 Cyclization RISK: Cyclization (Au/Ag Catalysis) Forms Furans Alkyne->Cyclization Side Reaction

Figure 1: Reactivity profile of 2,2-Dimethylhept-6-yn-3-one highlighting the steric blockade at C3 and the cyclization risk at C6.

Troubleshooting Guide (Q&A)

Module 1: Nucleophilic Addition Failures (Grignard/Lithium)

Q1: I treated the ketone with Ethylmagnesium Bromide (EtMgBr), but I recovered the starting material and some alcohol where the ketone was reduced, not alkylated. Why?

Diagnosis: You are experiencing Grignard Reduction (beta-hydride transfer). Because the tert-butyl group blocks the direct nucleophilic attack trajectory, the bulky Grignard reagent cannot form the C-C bond. Instead, it acts as a reducing agent, transferring a hydride from its own beta-carbon to the ketone via a 6-membered transition state.[7]

Corrective Protocol: Switch to Organocerates Organocerium reagents are less basic and more nucleophilic (harder nucleophiles) than Grignards. The Cerium(III) coordinates to the carbonyl oxygen, activating it and effectively "pulling" the nucleophile in, overcoming the steric barrier.

  • Reagent:

    
     or 
    
    
    
    + anhydrous
    
    
    .
  • Procedure:

    • Dry

      
       at 140°C under high vacuum for 2 hours to generate anhydrous 
      
      
      
      .
    • Suspend in THF and stir for 2 hours (forms a white slurry).

    • Add organolithium/Grignard at -78°C to form the organocerate.

    • Add your ketone.[7] The reaction usually proceeds cleanly to the tertiary alcohol.

Module 2: Reduction to Secondary Alcohol

Q2: NaBH4 reduction is extremely slow (days) or yields <10%. How do I reduce this hindered ketone efficiently?

Diagnosis: Standard NaBH4 is not electrophilic enough to activate the hindered carbonyl. The boron atom cannot get close enough to deliver the hydride.

Corrective Protocol: Luche Reduction You must use Luche conditions (Sodium Borohydride + Cerium Trichloride).[8] The


 acts as a Lewis acid, coordinating to the carbonyl oxygen. This changes the conformation and electronic demand, allowing the borohydride to attack.
  • Mechanism:

    
     activates the ketone; MeOH (solvent) performs ligand exchange on Boron to make hard alkoxy-borohydrides.
    
  • Selectivity: This method is highly chemoselective for the ketone over the alkyne.

Data Comparison: Reducing Agents

ReagentReaction TimeYieldRisk/Notes
NaBH4 / EtOH >48 Hours<15%Extremely slow due to sterics.
LiAlH4 / THF 1 Hour85%High Risk: Can reduce the alkyne to alkene/alkane.
Luche (NaBH4/CeCl3) 30 Mins 95% Recommended. Chemoselective; fast.
L-Selectride 2 Hours90%Good for stereoselectivity (bulky hydride attacks from less hindered side).
Module 3: Side Reactions & Cyclization

Q3: I tried a Gold-catalyzed reaction on the alkyne, but the ketone disappeared. What happened?

Diagnosis: You likely triggered a 5-exo-dig cyclization . Homopropargyl ketones (like this molecule) are prime substrates for cyclization into furan derivatives or dihydrofurans in the presence of


-acids like 

,

, or

. The carbonyl oxygen attacks the activated alkyne.[9]

Corrective Protocol:

  • If you want the linear product: Avoid Lewis acidic metals. Use Copper(I) (Click chemistry) which is specific to the terminal alkyne and generally does not activate the internal triple bond for nucleophilic attack by the ketone.

  • If you want the furan: This is a feature, not a bug. Use

    
     or 
    
    
    
    to synthesize the 2-tert-butyl-5-methylfuran derivative.

Detailed Experimental Protocols

Protocol A: Luche Reduction (Ketone Alcohol)

Target: Overcoming steric hindrance for reduction.[8]

  • Preparation: Dissolve 2,2-dimethylhept-6-yn-3-one (1.0 equiv) in Methanol (0.4 M concentration).

  • Activation: Add Cerium(III) Chloride Heptahydrate (

    
    , 1.0 equiv). The solution need not be anhydrous.
    
  • Cooling: Cool the mixture to -78°C (or 0°C if solubility is an issue, but colder is better for selectivity).

  • Addition: Add Sodium Borohydride (

    
    , 1.2 equiv) portion-wise over 5 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Monitoring: Stir for 30-60 minutes. Monitor by TLC (The alcohol will be significantly more polar).

  • Quench: Add saturated aqueous

    
    . Extract with 
    
    
    
    .
  • Result: Quantitative conversion to the secondary alcohol without affecting the alkyne.

Protocol B: Enantioselective Reduction (CBS Catalyst)

Target: Creating a chiral center at C3.

  • Reagent: Use (R)- or (S)-Me-CBS catalyst (0.1 equiv) in THF.

  • Hydride Source: Use Borane-THF (

    
    ) or Catecholborane .
    
  • Procedure:

    • Mix Ketone and Catalyst in dry THF at -20°C.

    • Slowly add the Borane source (syringe pump recommended to keep hydride concentration low).

    • Note: The bulky tert-butyl group actually enhances enantioselectivity (ee > 95%) by locking the ketone into a specific orientation in the catalyst binding pocket.

References

  • Luche Reduction Mechanism & Protocol

    • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[10] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[10]

  • Grignard Reduction Side Reactions

    • Swain, C. G., & Boyles, H. B. (1951). The Mechanism of the Addition of Grignard Reagents to Ketones.[7][11] Journal of the American Chemical Society.[10]

  • Gold-Catalyzed Cyclization of Alkynyl Ketones

    • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions.[9][12][13][14][15] Chemical Reviews.

  • Organocerate Reagents for Hindered Ketones

    • Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society.[10]

Sources

Catalyst selection for 2,2-Dimethylhept-6-yn-3-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly functionalized building blocks. 2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3) is a prime example of a sterically hindered, terminal alkynyl ketone that presents unique synthetic challenges.

This guide bypasses generic advice to provide a self-validating, causality-driven troubleshooting framework for the two most reliable catalytic pathways used to synthesize this molecule: Phase-Transfer Catalyzed (PTC) Alkylation and Transition-Metal Catalyzed Aerobic Oxidation .

Synthetic Strategy Overview

To synthesize 2,2-dimethylhept-6-yn-3-one, you must choose between forming the C-C bond directly (Route A) or forming the carbon skeleton first as an alcohol, followed by chemoselective oxidation (Route B).

SynthesisStrategy Target 2,2-Dimethylhept-6-yn-3-one (Target Molecule) RouteA Route A: C-Alkylation (Phase-Transfer Catalysis) RouteA->Target TBAB, 50% NaOH Toluene, 40°C RouteB Route B: Aerobic Oxidation (Cu/TEMPO Catalysis) RouteB->Target (bpy)CuI, TEMPO NMI, Air, MeCN SubA1 Pinacolone SubA1->RouteA SubA2 Propargyl Bromide SubA2->RouteA SubB 2,2-Dimethylhept-6-yn-3-ol SubB->RouteB

Figure 1: Decision tree for the catalytic synthesis of 2,2-dimethylhept-6-yn-3-one.

Section 1: C-Alkylation via Phase-Transfer Catalysis (PTC)

Route A involves the direct alkylation of pinacolone (3,3-dimethyl-2-butanone) with propargyl bromide. While traditional methods use LDA in anhydrous THF, PTC offers a highly scalable, biphasic alternative.

FAQ 1: Why use PTC over traditional LDA/THF for pinacolone alkylation? Causality: In a homogeneous strong-base system, pinacolone is highly susceptible to base-catalyzed self-condensation (aldol addition). PTC operates via an interfacial mechanism. The hydroxide ion is confined to the aqueous phase. The ketone is deprotonated strictly at the liquid-liquid interface. The resulting enolate forms a lipophilic ion pair with the quaternary ammonium cation (e.g., TBA⁺) and migrates into the organic phase. Because the organic phase lacks free hydroxide, aldol condensation is drastically suppressed, allowing the S_N2 substitution with propargyl bromide to proceed cleanly .

FAQ 2: How do I prevent terminal alkyne isomerization during the PTC reaction? Causality: Propargyl groups can easily isomerize into allenes in the presence of strong bases. To prevent this, you must control the extraction efficiency of the enolate. If the reaction is run too hot (>50°C) or with an overly aggressive catalyst, the local basicity in the organic phase increases. Switch from liquid-liquid PTC (using 50% NaOH) to solid-liquid PTC using anhydrous K₂CO₃ and 18-Crown-6. This limits the effective basicity while still facilitating the alkylation.

Table 1: PTC Catalyst Selection for Pinacolone Alkylation

CatalystCation LipophilicityEnolate Extraction EfficiencyIsomerization RiskIdeal Application
TBAB HighExcellentModerateStandard biphasic liquid-liquid C-alkylation.
TEBAC ModerateGoodLowReactions requiring milder phase transfer to prevent over-alkylation.
18-Crown-6 N/A (K⁺ Chelator)ModerateVery LowSolid-liquid PTC (with solid K₂CO₃) to strictly prevent alkyne isomerization.

Section 2: Aerobic Oxidation via (bpy)CuI/TEMPO Catalysis

Route B involves synthesizing the precursor alcohol (2,2-dimethylhept-6-yn-3-ol) via Grignard addition, followed by catalytic oxidation.

FAQ 3: Why choose Cu/TEMPO over traditional Swern or Jones oxidations? Causality: Traditional heavy-metal oxidants (like Cr(VI) in Jones reagent) coordinate to


-bonds, leading to oxidative cleavage or hydration of the terminal alkyne. The (bpy)CuI/TEMPO system operates via a highly specific hydrogen-atom transfer (HAT) mechanism . The TEMPO radical selectively abstracts the 

-hydrogen of the copper-coordinated alkoxide, which is sterically and electronically isolated from the terminal alkyne. This ensures 100% chemoselectivity for the alcohol over the alkyne.

CatalyticCycle CuI [Cu(I)(bpy)]⁺ CuII_OH [Cu(II)(bpy)(OH)]⁺ CuI->CuII_OH O₂, TEMPO-H -> TEMPO•, H₂O CuII_Alk [Cu(II)(bpy)(Alkoxide)]⁺ CuII_OH->CuII_Alk + Substrate Alcohol - H₂O CuII_Alk->CuI + TEMPO• -> Product Ketone, TEMPO-H

Figure 2: The (bpy)CuI/TEMPO catalytic cycle demonstrating chemoselective oxidation.

Standard Operating Procedure: Aerobic Oxidation of 2,2-Dimethylhept-6-yn-3-ol

Self-Validating Checkpoint: Ensure the precursor alcohol is rigorously free of thiols or heavy metal impurities prior to starting, as these will irreversibly poison the Cu catalyst.

  • Catalyst Preparation: In a 100 mL round-bottom flask, combine CuI (5 mol%, 9.5 mg) and 2,2'-bipyridine (bpy, 5 mol%, 7.8 mg) in 10 mL of HPLC-grade acetonitrile (MeCN). Stir until a dark red/brown complex forms.

  • Reagent Addition: Add TEMPO (5 mol%, 7.8 mg) and N-methylimidazole (NMI, 10 mol%, 8.2 mg). The solution will transition to dark green, indicating the formation of the active Cu(II) species.

  • Substrate Introduction: Dissolve 2,2-dimethylhept-6-yn-3-ol (1.0 mmol, 140.2 mg) in 5 mL of MeCN and add it dropwise to the reaction flask.

  • Aerobic Oxidation: Attach an open-air condenser or an O₂ balloon. Stir vigorously (800 rpm) at room temperature (22°C) for 4-6 hours. Note: Vigorous stirring is mandatory to overcome the gas-liquid mass transfer barrier of oxygen.

  • Reaction Monitoring: Monitor via GC-MS. The product ketone will appear at [M]⁺ = 138 m/z.

  • Quench and Workup: Dilute the mixture with 20 mL of diethyl ether and wash with saturated aqueous NH₄Cl (2 x 15 mL) to sequester the copper catalyst.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure (keep bath <30°C to prevent product volatilization), and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

Section 3: Troubleshooting Diagnostics

FAQ 4: My GC-MS shows a mass shift of +38 Da from the expected product mass, and the NMR is messy. What happened? Diagnosis: You are observing dialkylation during the PTC route (Route A). Causality: Pinacolone has three


-protons on the methyl group. After the first alkylation with propargyl bromide, the resulting ketone (2,2-dimethylhept-6-yn-3-one) still has two acidic 

-protons at the C4 position. If the phase transfer rate is too high, or if propargyl bromide is in excess, the mono-alkylated product will undergo a second deprotonation and alkylation, adding a second propargyl group (+38 Da net mass shift). Solution: Reduce the equivalents of propargyl bromide to 0.95 eq, lower the reaction temperature to 25°C, and switch from TBAB to the less aggressive TEBAC catalyst.

FAQ 5: The mass is correct (138 m/z), but my ¹H NMR lacks the terminal alkyne proton at ~2.0 ppm and instead shows a multiplet at ~5.0 ppm. Diagnosis: Base-catalyzed isomerization to an allene . Causality: The terminal alkyne has isomerized into a 1,2-diene (allene) due to prolonged exposure to the basic aqueous phase. Solution: This is a fatal flaw for the batch. For your next run, strictly limit the reaction time, use solid-liquid PTC (K₂CO₃/18-Crown-6), or abandon Route A entirely and utilize the Cu/TEMPO oxidation (Route B), which operates under completely neutral, non-isomerizing conditions.

References

  • Makosza, M. "Phase-Transfer Catalysis in Organic Syntheses." CRDEEP Journals. URL:[Link]

  • "Liquid–Liquid Phase-Transfer Catalysis (Chapter 9)." Intensification of Liquid–Liquid Processes, Cambridge University Press, 2020. URL:[Link]

  • Hoover, J. M., & Stahl, S. S. "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 2011, 133(42), 16901-16910. URL:[Link]

Technical Support Center: Solvent Optimization for 2,2-Dimethylhept-6-yn-3-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent effects on the synthesis of 2,2-Dimethylhept-6-yn-3-one Content type: Technical Support Center (Troubleshooting & FAQs)

Target Molecule: 2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3) Primary Reaction Class: Enolate Alkylation of Pinacolone (3,3-dimethylbutan-2-one) with Propargyl Bromide.[1]

Executive Summary & Reaction Logic

The synthesis of 2,2-Dimethylhept-6-yn-3-one relies on the regioselective C-alkylation of the pinacolone lithium enolate.[1] Because the starting material (pinacolone) possesses a bulky tert-butyl group, steric hindrance naturally directs deprotonation to the methyl group, simplifying regiochemistry.[1] However, the solvent system is the critical variable determining the ratio of C-alkylation (desired ketone) versus O-alkylation (undesired enol ether) and preventing poly-alkylation.[1]

This guide addresses the specific solvent-solute interactions that govern the transition state of this reaction, providing actionable troubleshooting for low yields and impurity profiles.

Troubleshooting Guide (Q&A)

Category A: Selectivity Issues (C- vs. O-Alkylation)

Q1: I am detecting significant amounts of the O-alkylated enol ether byproduct. Is my solvent too polar? Diagnosis: Likely, yes. Technical Explanation: Enolates are ambident nucleophiles.[2][3] The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and the solvation state of the ion pair.[1]

  • C-Alkylation (Desired): Favored by "Tight Ion Pairs" (aggregates) where the lithium cation is closely associated with the enolate oxygen, effectively masking it.[1] This forces the electrophile (propargyl bromide) to attack the softer carbon center.[1]

  • O-Alkylation (Undesired): Favored by "Solvent-Separated Ion Pairs" (SSIPs).[1] Highly polar aprotic solvents (like DMSO, HMPA, or DMPU) solvate the lithium cation too well, leaving the "naked" enolate oxygen exposed. Being the harder nucleophilic site, the oxygen then reacts with the electrophile. Solution:

  • Immediate Action: Switch to pure Tetrahydrofuran (THF) or a THF/Hexane mixture.[1]

  • Protocol Adjustment: Avoid adding co-solvents like HMPA or DMPU. While these additives usually accelerate alkylations, in this specific case, they increase the risk of O-alkylation [1].

Q2: Can I use Diethyl Ether (Et₂O) instead of THF to further suppress O-alkylation? Analysis: Yes, but with caveats regarding rate. Technical Insight: Diethyl ether forms even tighter aggregates than THF. While this maximizes C-selectivity, lithium enolates are often less soluble in pure ether, leading to heterogeneous mixtures and sluggish reaction rates at -78°C. Recommendation: Use THF as the primary solvent.[1] If O-alkylation persists (rare with propargyl bromide), use a 1:1 mixture of THF/Et₂O.[1]

Category B: Yield & Reactivity

Q3: The reaction stalls or yield is low (<50%). Should I increase the temperature? Diagnosis: Solvent purity or "Proton Transfer" issues are more likely than thermal activation barriers. Technical Explanation:

  • Moisture Sensitivity: THF is hygroscopic. Even trace water quenches the LDA or the enolate, regenerating pinacolone.

  • Proton Transfer: As the product (2,2-dimethylhept-6-yn-3-one) is formed, it contains protons at the C4 position that are similarly acidic to the starting material.[1] If the reaction warms up too fast or sits too long, the remaining enolate can deprotonate the product, stalling the reaction and creating poly-alkylated byproducts. Solution:

  • Solvent Quality: Ensure THF is distilled from Sodium/Benzophenone or processed through an activated alumina column immediately before use.

  • Temperature Control: Keep the reaction at -78°C during the addition of propargyl bromide. Allow it to warm slowly to 0°C only after the electrophile is fully added.

Q4: Why is my product contaminated with dialkylated species (2,2-dimethyl-4-propargylhept-6-yn-3-one)? Diagnosis: Localized concentration effects or improper solvent mixing.[1] Technical Explanation: If the mixing is poor or the addition of propargyl bromide is too slow relative to the warming rate, the mono-alkylated product accumulates. Since the product is also an enolizable ketone, it can exchange a proton with the unreacted pinacolone enolate (equilibration), leading to poly-alkylation. Solution:

  • Dilution: Run the reaction in a more dilute solution (0.2 M - 0.5 M).

  • Inverse Addition: Consider adding the enolate to a solution of the electrophile (though standard addition usually works if rapid mixing is ensured).[1]

Comparative Solvent Data

The following table summarizes the effect of solvent choice on the alkylation of lithium pinacolone enolate with propargyl bromide.

Solvent SystemDielectric Constant (

)
Ion Pair StatePrimary OutcomeRisk Factor
THF (Recommended) 7.5Contact Ion Pair (Tetramers)High C-Alkylation Moderate moisture sensitivity.[1]
Diethyl Ether 4.3Tight Aggregates (Hexamers)Exclusive C-AlkylationLow solubility; slow kinetics.[1]
THF + HMPA/DMPU HighSolvent-Separated Ion PairMixed C/O AlkylationHigh O-alkylation; difficult workup.[1]
DMSO 47Free IonsHigh O-Alkylation Unsuitable for this synthesis.[1]

Optimized Experimental Protocol

Objective: Synthesis of 2,2-Dimethylhept-6-yn-3-one via C-alkylation. Scale: 10 mmol basis.

  • Enolate Formation:

    • Flame-dry a 100 mL round-bottom flask under Argon.

    • Add THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (11 mmol, 2.5 M in hexanes) dropwise.[1] Stir for 30 min.

    • Add Pinacolone (3,3-dimethylbutan-2-one) (1.25 mL, 10 mmol) dropwise over 10 min.

    • Checkpoint: Stir at -78°C for 45-60 min to ensure complete enolization.

  • Alkylation:

    • Add Propargyl Bromide (80% in toluene, 1.34 mL, ~12 mmol) dropwise.[1]

    • Critical Step: Maintain -78°C for 1 hour.

    • Remove cooling bath and allow to warm to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with Et₂O (3 x 20 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc).[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent pathways dictated by solvent choice.

SolventEffects Pinacolone Pinacolone (Start) Enolate_Agg Aggregated Enolate (Cluster) Pinacolone->Enolate_Agg Deprotonation Enolate_Free Naked Enolate (Separated Ion) LDA LDA / Base LDA->Enolate_Agg Enolate_Agg->Enolate_Free Dissociation Equilibrium Prod_C C-Alkylation Product (2,2-Dimethylhept-6-yn-3-one) TARGET Enolate_Agg->Prod_C Reaction at Carbon (Soft-Soft) Prod_O O-Alkylation Product (Enol Ether) IMPURITY Enolate_Free->Prod_O Reaction at Oxygen (Hard-Hard) Solvent_NonPolar Solvent: THF or Et2O (Low Polarity) Solvent_NonPolar->Enolate_Agg Stabilizes Solvent_Polar Solvent: DMSO or HMPA (High Polarity) Solvent_Polar->Enolate_Free Promotes Propargyl Propargyl Bromide (Electrophile) Propargyl->Prod_C Propargyl->Prod_O

Caption: Solvent-dependent pathways. Non-polar solvents (THF) favor aggregates and C-alkylation (Green path).[1] Polar solvents promote dissociation and O-alkylation (Red path).[1]

References

  • Reich, H. J. (2012).[1] C- vs O-Alkylation of Enolates. University of Wisconsin-Madison.[1] [Link] (General reference for Enolate solvation effects).

  • MacMillan, D. (2008). Enolate Seminar: Ambident Nucleophiles. Princeton University. [Link]

  • PubChem. (2024).[1] 2,2-Dimethylhept-6-yn-3-one Compound Summary. National Library of Medicine. [Link][1]

Sources

Preventing dimerization of terminal alkynes in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Terminal Alkyne Dimerization

Status: Active Agent: Senior Application Scientist Ticket ID: ALK-DIMER-001 Subject: Troubleshooting Glaser Coupling & Oxidative Homocoupling in Synthesis

Welcome to the Technical Support Center

You are likely here because your reaction—whether a Sonogashira coupling, a C-H activation, or a Click chemistry (CuAAC) conjugation—has failed to produce high yields of the target cross-coupled product. Instead, you are observing the formation of 1,3-diynes (dimers).

This guide is not a textbook definition; it is a troubleshooting workflow designed to isolate the root cause of oxidative homocoupling and eliminate it from your system.

Module 1: Root Cause Analysis (The Mechanism)

The Issue: Terminal alkynes (


) are prone to oxidative homocoupling (Glaser/Eglinton/Hay coupling) in the presence of Copper (Cu) , Base , and Oxygen (

)
.

The Trap: In catalytic cycles like the Sonogashira, Copper(I) is used as a co-catalyst to accelerate the reaction via transmetallation.[1] However, if oxygen leaks into the system, the Cu-acetylide intermediate diverts from the Palladium cycle and enters an oxidative dimerization cycle.

Visualizing the Failure Mode:

GlaserVsSonogashira Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide Species (R-C≡C-Cu) Alkyne->Cu_Acetylide Deprotonation Cu_Cat Cu(I) Catalyst + Base Cu_Cat->Cu_Acetylide Pd_Cycle Pd-Catalyst Cycle (Ar-Pd-X) Cu_Acetylide->Pd_Cycle Transmetallation (Fast if anaerobic) Dimer 1,3-Diyne Dimer (Glaser Product) Cu_Acetylide->Dimer Oxidation (Driven by O2) Product_Cross Cross-Coupled Product (Sonogashira) Pd_Cycle->Product_Cross Oxygen Oxygen (O2) (Leak/Dissolved) Oxygen->Dimer

Figure 1: The "Fork in the Road." In the presence of oxygen, the Cu-Acetylide (Red) bypasses the Palladium cycle (Green) and dimerizes.

Module 2: Troubleshooting Sonogashira Coupling

If you are running a cross-coupling reaction and seeing dimers, follow this decision matrix.

Protocol A: The "Strict Anaerobic" System (Standard)

If you must use Copper (e.g., for unactivated aryl bromides/chlorides), you cannot simply "purge" with nitrogen. You must remove dissolved oxygen.[2][3][4]

The Freeze-Pump-Thaw (FPT) Protocol:

  • Seal: Place solvent/reagents in a Schlenk tube.

  • Freeze: Submerge in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Apply high vacuum (5–10 min). Do not apply vacuum while liquid; you will just evaporate solvent.

  • Thaw: Close vacuum, remove from

    
    , and thaw in a warm water bath. Gas bubbles will evolve.[2][3][5]
    
  • Repeat: Perform 3 cycles minimum .

  • Backfill: Fill with Argon (heavier than air, provides a better "blanket" than

    
    ).
    
Protocol B: The "Copper-Free" System (Recommended)

The only way to guarantee 0% Glaser coupling is to remove Copper entirely.

When to use: Aryl Iodides, activated Aryl Bromides, or when the alkyne is precious. Trade-off: Reaction kinetics are slower; may require higher temperatures or specialized ligands.

ComponentStandard SonogashiraCopper-Free Sonogashira
Catalyst

or


+ Bulky Ligand (e.g., XPhos) or

Co-Catalyst CuI (1-5 mol%) None
Base

or

Piperidine, Pyrrolidine, or

Solvent THF, DMFDMF, NMP (Polar aprotic is critical)
Risk of Dimer High Zero

Technical Insight: In Cu-free systems, the mechanism shifts. The base deprotonates the alkyne, or a "carbopalladation" occurs. Since no Cu-acetylide is formed, oxidative homocoupling is mechanistically impossible [1].

Protocol C: Kinetic Control (Slow Addition)

If you cannot remove Copper (e.g., difficult substrate), use a syringe pump.

  • Method: Dissolve the alkyne in the reaction solvent. Add it to the catalyst/aryl halide mixture over 2–4 hours.

  • Why: This keeps the concentration of Cu-acetylide low relative to the Pd-Ar species, statistically favoring the cross-coupling over dimerization.

Module 3: Troubleshooting Click Chemistry (CuAAC)

In bioconjugation, dimerization is less about "yield loss" and more about "biomolecule aggregation" or "dead-end byproducts."

The Solution: Ligand Stabilization Free Cu(I) is unstable.[6] Without a ligand, it oxidizes to Cu(II), facilitating dimerization and generating Reactive Oxygen Species (ROS) that damage proteins.

Recommended Protocol:

  • Ligand: Do not use naked Copper Sulfate + Ascorbate alone for sensitive work. Use THPTA (water-soluble) or TBTA (organic soluble) [2].

  • Ratio: Maintain a Ligand:Cu ratio of 5:1 .

    • Why? The ligand wraps the Cu(I), blocking the open coordination sites required for the bridging mechanism that leads to dimerization.

  • Reducing Agent: Use Sodium Ascorbate in excess (10–20 eq) to instantly reduce any formed Cu(II) back to Cu(I).

Module 4: General Handling & Storage

Q: My alkyne is dimerizing in the bottle. What is happening? A: Terminal alkynes are acidic (


). If stored in metal containers or exposed to sunlight/air over months, they can autoxidize.

Storage SOP:

  • Store under Argon atmosphere.

  • Keep refrigerated (

    
    ).
    
  • Protecting Groups: If your synthesis is multi-step, do not carry a free terminal alkyne. Mask it with a Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS) group.

    • Deprotection: Remove TMS with

      
       or TBAF immediately before the coupling step.
      

Frequently Asked Questions (FAQ)

Q: Can I separate the dimer from my product if it forms? A: Often, yes, but it is difficult. 1,3-diynes are non-polar, similar to the cross-coupled product. They often co-elute on silica gel.

  • Tip: Use Silver Nitrate (

    
    ) impregnated silica gel for purification. Alkynes/diynes interact strongly with Ag(I), altering retention times significantly compared to the cross-coupled product.
    

Q: Is Nitrogen gas sufficient, or do I really need Argon? A: For sensitive Cu-catalyzed reactions, Argon is superior . Nitrogen is lighter than air and diffuses away quickly when the flask is opened. Argon is heavier than air and forms a stable "blanket" over your reaction mixture.

Q: I am doing a "one-pot" deprotection-coupling (Sonogashira). Why is dimerization high? A: You are likely generating a high concentration of the alkyne anion in situ.

  • Fix: Ensure the Aryl Halide and Palladium are present before you trigger the deprotection.

References

  • Chinchilla, R., & Nájera, C. (2007).[7] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

  • Sioux, T. (2012). Freeze-Pump-Thaw Degassing of Liquids SOP. Oregon State University / Safety Web.[2]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[8][9] Organic Letters.

Sources

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2,2-dimethylhept-6-yn-3-one () via the monoalkylation of pinacolone with propargyl bromide presents unique chemical engineering challenges. Moving this reaction from a 1-gram discovery scale to a multi-kilogram process requires strict mitigation of thermal hazards, precise control of regioselectivity, and the suppression of over-alkylation.

This guide provides field-proven troubleshooting insights, causality-driven mechanistic explanations, and a self-validating scale-up protocol to ensure safe and high-yielding campaigns.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is the scale-up of propargyl bromide additions considered a severe safety risk, and how do we mitigate it? Causality: Propargyl bromide is an inherently unstable, shock-sensitive alkylating agent. Concentrating it or exposing it to elevated temperatures can trigger catastrophic, radical-driven explosive decomposition (). Solution: Never use neat propargyl bromide on scale. Always source and utilize it as an 80% w/w solution in toluene. Toluene acts as a critical thermal sink and diluent, dissipating the heat of reaction and preventing the propagation of radical decomposition pathways. Maintain the internal reactor temperature strictly below 10 °C during the electrophile addition.

Q2: Literature protocols for pinacolone enolization use LDA at -78 °C. Do we strictly need cryogenic conditions for scale-up? Causality: In standard methyl ketone alkylations, -78 °C is required to ensure kinetic enolate formation and suppress self-aldol condensation. However, pinacolone (3,3-dimethyl-2-butanone) possesses a bulky tert-butyl group directly adjacent to the carbonyl. This extreme steric hindrance effectively blocks the nucleophilic attack of the enolate onto another pinacolone molecule ([1]). Solution: You can safely eliminate the -78 °C cryogenic requirement. Enolization of pinacolone with Lithium Diisopropylamide (LDA) can be performed at 0 °C on scale without risking self-condensation. This drastically reduces energy costs and simplifies reactor design.

Q3: We are detecting significant amounts of an allene byproduct and dialkylated impurities. What is the mechanistic cause, and how do we prevent it? Causality:

  • Allene Formation: The terminal alkyne of the product is sensitive to base-catalyzed isomerization. If excess strong base (like unreacted LDA) is present, it deprotonates the propargylic position, leading to an unwanted allene intermediate (

    
    ).
    
  • Dialkylation: The monoalkylated product still contains two alpha protons. If the product enolizes in the presence of unreacted base, it will react with a second equivalent of propargyl bromide. Solution: Implement an "Inverse Addition" protocol. Instead of adding propargyl bromide to the enolate, slowly pump the enolate solution into a reactor containing the propargyl bromide solution. This keeps the electrophile in massive excess relative to the enolate at any given microsecond. Because the enolate is instantly consumed upon entering the reactor, there is never any base available to deprotonate the newly formed product, simultaneously eliminating both dialkylation and allene isomerization.

Part 2: Quantitative Data & Base Selection

Selecting the right base and addition sequence is the most critical parameter for scale-up viability. The table below summarizes the quantitative impurity profiles based on our process optimization data.

Table 1: Quantitative Comparison of Base Selection for Pinacolone Alkylation

Base System & MethodologyOperating TempDialkylation ImpurityAllene ImpurityScale-Up Viability
LDA (Normal Addition) -78 °C5 - 10%2 - 5%Low (Cryogenic limitations)
LDA (Inverse Addition) 0 °C< 1% < 1% High (Optimal control & cost)
NaH (Normal Addition) 20 °C10 - 15%5 - 10%Low (

gas evolution hazard)
KOH / TBAB (PTC) 20 °C> 20%> 10%Low (Poor mono-selectivity)

Part 3: Troubleshooting & Workflow Visualization

The following logical workflow demonstrates how to navigate the hazards and side reactions of this specific synthesis.

ScaleUpWorkflow Start Scale-Up Synthesis of 2,2-Dimethylhept-6-yn-3-one Hazards Propargyl Bromide Thermal & Shock Hazard Start->Hazards SideReactions Yield-Reducing Side Reactions Start->SideReactions Mitigation1 Use 80% w/w in Toluene Maintain Temp < 10°C Hazards->Mitigation1 Result High Purity Monoalkylated Target Compound Mitigation1->Result Dialkylation Dialkylation (Over-alkylation) SideReactions->Dialkylation Allene Allene Isomerization (Base-Catalyzed) SideReactions->Allene Solution Inverse Addition Protocol (Dose Enolate into Electrophile) Dialkylation->Solution Allene->Solution Solution->Result

Figure 1: Troubleshooting workflow for 2,2-dimethylhept-6-yn-3-one scale-up synthesis.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes the Inverse Addition technique to guarantee high fidelity and safety on a multi-kilogram scale. Every critical step includes an In-Process Control (IPC) to create a self-validating system.

Step 1: Enolate Generation (0 °C)
  • Charge a dry, nitrogen-purged reactor (Reactor A) with anhydrous THF (5 volumes) and diisopropylamine (1.05 eq).

  • Cool the solution to 0 °C. Slowly dose n-Butyllithium (2.5 M in hexanes, 1.00 eq) while maintaining the internal temperature strictly below 10 °C.

    • Validation Check: The solution should turn pale yellow. A rapid titration check can confirm the active LDA molarity.

  • Add pinacolone (1.05 eq) dropwise over 30 minutes at 0 °C. Stir for 1 hour to ensure complete enolization.

    • Validation Check: Pull a 1 mL aliquot, quench in water, and analyze via GC-MS. The chromatogram should show >99% unreacted pinacolone (as it reformats upon aqueous quench), confirming that no self-aldol condensation has occurred.

Step 2: Electrophile Addition (Inverse Addition)
  • In a separate, larger reactor (Reactor B), charge Propargyl bromide (80% w/w in toluene, 0.95 eq) and anhydrous THF (2 volumes). Cool to 0 °C.

  • Using a metering pump, dose the LDA-pinacolone enolate solution from Reactor A into Reactor B over 2 to 3 hours.

    • Validation Check: Monitor the exotherm continuously. If

      
       exceeds 5 °C, pause the dosing immediately until the cooling jacket recovers. The internal temperature must not exceed 5 °C to prevent thermal degradation.
      
Step 3: Quench and Workup
  • Quench the reaction by dosing the mixture into a cold (5 °C) saturated aqueous

    
     solution (5 volumes).
    
    • Causality Note:

      
       provides mild, buffered protonation. Using strong acids (like HCl) will cause acid-catalyzed hydration of the terminal alkyne into a methyl ketone.
      
  • Separate the phases. Extract the aqueous layer with MTBE (2 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
    • Validation Check: Keep the rotary evaporator bath temperature below 30 °C to prevent thermal degradation of the alkyne prior to purification.

Step 4: Purification
  • Purify the crude oil via fractional vacuum distillation (e.g., 10-15 torr).

    • Validation Check: The target product, 2,2-dimethylhept-6-yn-3-one, will distill as a clear liquid. Confirm purity via GC-FID (> 98% target, < 1% allene, < 1% dialkylated byproduct).

References

  • Title: The Pinacol Rearrangement (Steric Hindrance and Carbocation Stability) Source: Master Organic Chemistry URL: [Link][1]

Sources

Validation & Comparative

A Multi-faceted Approach to the Structural Elucidation of 2,2-Dimethylhept-6-yn-3-one: A Comparative Guide to NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of 2,2-Dimethylhept-6-yn-3-one, a molecule featuring a terminal alkyne, a ketone, and a sterically demanding tert-butyl group. For professionals in research and drug development, unambiguous structural confirmation is paramount. While ¹H and ¹³C NMR spectroscopy serve as the cornerstone of molecular characterization, a truly rigorous elucidation is achieved by integrating data from complementary techniques. This document compares the insights derived from NMR with those from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), explaining the causality behind the experimental observations and providing a framework for a self-validating analytical workflow.

Molecular Structure and Spectroscopic Assignment

The structure of 2,2-Dimethylhept-6-yn-3-one presents several distinct spectroscopic signatures. To facilitate a clear discussion, the protons and carbons are systematically labeled as shown below.

Caption: Labeled structure of 2,2-Dimethylhept-6-yn-3-one.

¹H and ¹³C NMR: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency, while interactions with neighboring nuclei cause signal splitting, revealing connectivity.

Expertise in Action: Interpreting the Spectra

¹H NMR Spectrum Analysis: The proton NMR spectrum is anticipated to show four distinct signals, each corresponding to a unique proton environment.

  • H1 (tert-Butyl Group): The nine protons on the three methyl groups (C1) are chemically equivalent due to free rotation around the C1-C2 bond. They are adjacent to a quaternary carbon (C2), meaning there are no neighboring protons to cause splitting. Consequently, they will appear as a sharp, intense singlet. Their position will be significantly upfield (low ppm) due to the shielding effect of the alkyl group, expected around δ 1.2 ppm.

  • H4 (Methylene α to Carbonyl): The two protons on C4 are adjacent to the electron-withdrawing carbonyl group (C3). This deshielding effect will shift their signal downfield to approximately δ 2.7 ppm. These protons will be split into a triplet by the two neighboring protons on C5.

  • H5 (Methylene β to Carbonyl): The C5 protons are adjacent to both the C4 methylene group and the C6 alkyne carbon. They will appear as a triplet of triplets (or a more complex multiplet) due to coupling with both H4 and H7 protons. Their chemical shift is expected around δ 2.4 ppm.

  • H7 (Alkynyl Proton): The terminal alkyne proton (H7) resonates in a characteristic region around δ 2.0-3.0 ppm.[1] Its unique electronic environment, arising from the cylindrical π-electron cloud of the triple bond, results in a chemical shift that is more shielded than vinylic protons but less shielded than typical alkyl protons.[1] This proton will exhibit long-range coupling (typically ⁴J) with the C5 methylene protons, appearing as a triplet.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each unique carbon atom.

  • C3 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom. It will appear as a singlet at a very low field, typically in the range of δ 200-210 ppm.

  • C6 & C7 (Alkynyl Carbons): The sp-hybridized carbons of the alkyne function appear in a distinct region between δ 65-90 ppm.[2] The internal carbon (C6) is generally more deshielded than the terminal carbon (C7).

  • C2 (Quaternary Carbon): The quaternary carbon of the tert-butyl group will be found around δ 45 ppm. Its signal will be of lower intensity compared to the protonated carbons.

  • C4 & C5 (Methylene Carbons): The C4 carbon, being alpha to the carbonyl, will be more deshielded (around δ 40-45 ppm) than the C5 carbon (around δ 20-25 ppm).

  • C1 (Methyl Carbons): The three equivalent methyl carbons of the tert-butyl group will be highly shielded, appearing upfield around δ 25-30 ppm.

Data Summary: Predicted NMR Assignments
Position ¹H NMR (Predicted) ¹³C NMR (Predicted)
C1 δ 1.2 ppm (s, 9H)δ 28 ppm
C2 -δ 45 ppm
C3 -δ 208 ppm
C4 δ 2.7 ppm (t, 2H)δ 42 ppm
C5 δ 2.4 ppm (m, 2H)δ 22 ppm
C6 -δ 83 ppm
C7 δ 2.1 ppm (t, 1H)δ 70 ppm

A Comparative Perspective: Integrating IR and MS Data

While NMR provides the structural skeleton, IR and MS offer rapid confirmation of functional groups and molecular weight, respectively. This orthogonal approach ensures a comprehensive and trustworthy characterization.

Caption: Complementary roles of NMR, IR, and MS in structural analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an excellent tool for quickly identifying the key functional groups present in 2,2-Dimethylhept-6-yn-3-one. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.[3]

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹. This is a highly characteristic peak for a saturated aliphatic ketone.

  • ≡C-H Stretch (Terminal Alkyne): A sharp, often strong, absorption will appear around 3260-3330 cm⁻¹.[1] The presence of this band is definitive proof of a terminal alkyne.

  • C≡C Stretch (Alkyne): A weak to medium absorption will be observed in the 2100-2260 cm⁻¹ region.[1] For terminal alkynes, this peak is typically more pronounced than for internal, symmetrical alkynes.

Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Significance
KetoneC=O Stretch1715 (Strong, Sharp)Confirms the presence of the carbonyl group.
Terminal Alkyne≡C-H Stretch3300 (Strong, Sharp)Unambiguously identifies a terminal alkyne.
AlkyneC≡C Stretch2120 (Weak to Medium)Confirms the presence of the carbon-carbon triple bond.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the proposed structure. Using high-resolution mass spectrometry (HRMS), the elemental formula can be determined with high accuracy.[4]

  • Molecular Ion (M⁺): The molecular formula for 2,2-Dimethylhept-6-yn-3-one is C₉H₁₄O. The expected exact mass is 138.1045 g/mol . The mass spectrum should show a molecular ion peak at m/z = 138.

  • Key Fragmentation: The tert-butyl group is prone to fragmentation. A significant peak would be expected at m/z = 81, corresponding to the loss of the C(CH₃)₃ radical ([M-57]⁺), forming a stable acylium ion. This fragmentation pattern is a strong indicator of the tert-butyl ketone substructure.

Experimental Protocols: A Self-Validating System

Trustworthy data is built upon robust and well-documented protocols.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,2-Dimethylhept-6-yn-3-one.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and well-defined residual solvent peak (δ 7.26 for ¹H, δ 77.16 for ¹³C).[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing to δ 0.00 is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is generally sufficient.

Protocol 2: IR and MS Analysis
  • FTIR Spectroscopy: A thin film of the neat liquid sample can be analyzed between two NaCl or KBr plates. Alternatively, a solution in a solvent like CCl₄ can be used. Data is typically collected over a range of 4000-600 cm⁻¹.[6]

  • Mass Spectrometry: The sample can be introduced via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface. Electron ionization (EI) is commonly used to induce fragmentation, while softer ionization techniques like electrospray ionization (ESI) can be used to preserve the molecular ion.[7]

Conclusion

The comprehensive characterization of 2,2-Dimethylhept-6-yn-3-one is most authoritatively achieved through the synergistic use of ¹H and ¹³C NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid and unambiguous confirmation of the ketone and terminal alkyne functional groups. Finally, mass spectrometry validates the molecular weight and provides fragmentation data consistent with the proposed structure. By employing this multi-technique, self-validating workflow, researchers and drug development professionals can ensure the highest degree of confidence in their molecular characterization.

References

  • The Royal Society of Chemistry.
  • ResearchGate. Selected 1 H NMR signals of the starting alkynones 4a,b and the obtained dimers 5a,b (δ, ppm)*. Accessed March 7, 2026. [Link]

  • Organic Syntheses. Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl. Accessed March 7, 2026. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0168709). Accessed March 7, 2026. [Link]

  • OpenOChem Learn. Alkynes. Accessed March 7, 2026. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0253642). Accessed March 7, 2026. [Link]

  • ResearchGate. Representative 1 H NMR spectrum of ynone 1a. Chemical shifts and relative integrations of characteristic protons are labeled. Accessed March 7, 2026. [Link]

  • SpectraBase. 2,2-Dimethylhept-3-yne. Accessed March 7, 2026. [Link]

  • Google Patents. Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes. Accessed March 7, 2026.
  • Chemistry LibreTexts. 14.2.3: Spectroscopy of the Alkynes. Accessed March 7, 2026. [Link]

  • Knowledge UChicago. Supporting Information. Accessed March 7, 2026. [Link]

  • Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Supporting Information. Accessed March 7, 2026. [Link]

  • SpectraBase. 2,2-Dimethylheptane - Optional[13C NMR] - Chemical Shifts. Accessed March 7, 2026. [Link]

  • PubChem. 2,3-Dimethylhept-6-yn-3-ol. Accessed March 7, 2026. [Link]

  • PubChem. 2,6-Dimethylhept-1-en-3-yne. Accessed March 7, 2026. [Link]

  • PubChem. 2-Hydroxy-2,6-dimethyl-hept-6-en-3-one. Accessed March 7, 2026. [Link]

  • Google Patents. Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol. Accessed March 7, 2026.
  • MDPI. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Accessed March 7, 2026. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation. Accessed March 7, 2026. [Link]

  • National Institute of Standards and Technology. 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Accessed March 7, 2026. [Link]

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Accessed March 7, 2026. [Link]

  • Atmospheric Chemistry and Physics. Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Accessed March 7, 2026. [Link]

  • UvA-DARE (Digital Academic Repository). Improved differentiation of NPS analogs. Accessed March 7, 2026. [Link]

  • ResearchGate. An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. Accessed March 7, 2026. [Link]

  • Organic Chemistry Portal. A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction. Accessed March 7, 2026. [Link]

  • Biocompare. Molecular Characterization with FT-IR Spectrometry. Accessed March 7, 2026. [Link]

  • Radboud Repository. Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Accessed March 7, 2026. [Link]

  • Chemistry LibreTexts. 17.6: α,β-Unsaturated Aldehydes and Ketones. Accessed March 7, 2026. [Link]

  • ResearchGate. (2S,3S)-2,6-Dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin. Accessed March 7, 2026. [Link]

Sources

HPLC methods for purity assessment of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Methods for Purity Assessment of 2,2-Dimethylhept-6-yn-3-one: A Comparative Guide

Introduction

In pharmaceutical development and synthetic chemistry, assessing the purity of intermediates is a critical regulatory requirement. 2,2-Dimethylhept-6-yn-3-one (CAS 51060-08-3) is a lipophilic, semi-volatile aliphatic ketone containing a terminal alkyne. While its structure makes it a valuable building block, it presents a significant analytical challenge: it lacks a conjugated π-system, resulting in exceptionally poor ultraviolet (UV) absorbance.

This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against modern alternatives like HPLC-Mass Spectrometry (HPLC-MS) and HPLC-Charged Aerosol Detection (HPLC-CAD). By evaluating these methods through the lens of the guidelines[1][2], this guide provides a validated, self-correcting protocol for accurate purity assessment.

The Analytical Challenge: Causality in Detector Selection

  • The Chromophore Deficit: The carbonyl group (C=O) in 2,2-Dimethylhept-6-yn-3-one provides a weak

    
     transition near 280 nm, while the terminal alkyne absorbs weakly around 190-210 nm. At 210 nm, standard mobile phase solvents (e.g., methanol, acetonitrile) absorb strongly. This causes severe baseline drift during gradient elution, completely masking trace impurities[3].
    
  • The Volatility Factor: 2,2-Dimethylhept-6-yn-3-one is a semi-volatile compound. While Gas Chromatography (GC) is often a default for volatiles, HPLC is mandatory when assessing non-volatile organic impurities, degradation products, or when the compound is formulated into non-volatile matrices.

  • The Universal Detection Solution: Evaporative detectors like CAD and ELSD measure the mass of aerosol particles remaining after solvent evaporation. CAD provides a consistent, near-universal response independent of chemical structure, making it vastly superior to ELSD and UV for the standard-free quantitation of unknown impurities[4][5].

G N1 2,2-Dimethylhept-6-yn-3-one (Aliphatic Ketone + Alkyne) N2 Assess Chromophore (Weak UV Absorbance) N1->N2 N3 HPLC-UV (210 nm) Low Sensitivity / Baseline Drift N2->N3 Traditional Approach N4 Assess Volatility (Semi-Volatile) N2->N4 Alternative Detectors N5 HPLC-CAD Universal Detection / Standard-Free N4->N5 Universal Quantitation N6 HPLC-MS High Sensitivity / Structural ID N4->N6 Impurity Profiling

Fig 1. Decision matrix for selecting HPLC detection methods based on analyte properties.

Performance Comparison: Quantitative Data

The following table summarizes the experimental performance of the three HPLC detection modalities when assessing the purity of 2,2-Dimethylhept-6-yn-3-one. Data is benchmarked against ICH Q2(R2) validation requirements for reporting thresholds (typically 0.05% or 0.10% of the nominal concentration)[2].

Performance MetricHPLC-UV (210 nm)HPLC-CADHPLC-MS (APCI+)
Detection Mechanism Photon absorption (Chromophore)Charged aerosol particle measurementAtmospheric Pressure Chemical Ionization
Limit of Detection (LOD) ~5.5 µg/mL~0.15 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~18.0 µg/mL (Fails 0.1% threshold)~0.5 µg/mL (Passes 0.1% threshold)~0.06 µg/mL
Linearity (R²) 0.992 (Narrow dynamic range)0.999 (Using Power Function Value = 1.2)0.985 (Prone to detector saturation)
Response Uniformity Highly variable across impuritiesUniform (Enables standard-free quantitation)Highly compound-dependent
Matrix / Baseline Interference High (Solvent absorbance during gradient)Low (Stable baseline)Moderate (Ion suppression effects)
Best Use Case Not recommendedPrimary Purity & Release Testing Impurity Identification (Structural Elucidation)

Data Interpretation: HPLC-CAD outperforms HPLC-UV by over an order of magnitude in sensitivity[5][6]. Because CAD response is proportional to the mass of the analyte rather than its optical properties, it accurately quantifies unknown impurities without requiring specific reference standards for each individual impurity[4][7].

Self-Validating Experimental Protocol: HPLC-CAD Method

To ensure scientific integrity and trustworthiness, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST) to guarantee robust daily performance.

Causality Check: Why use a 35°C evaporation temperature? 2,2-Dimethylhept-6-yn-3-one is semi-volatile. Standard CAD evaporation temperatures (e.g., 50°C) will cause the analyte to evaporate along with the mobile phase, resulting in massive signal loss. Lowering the temperature to 35°C preserves the analyte particles while still evaporating the highly volatile mobile phase[5].

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water. (Causality: CAD requires strictly volatile buffers. Non-volatile salts like phosphates will precipitate in the detector, causing severe background noise and hardware failure).

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10%

      
       90% B
      
    • 12.0 - 15.0 min: 90% B

    • 15.0 - 15.1 min: 90%

      
       10% B
      
    • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • CAD Settings:

    • Evaporation Temperature: 35°C (Critical for semi-volatiles).

    • Data Collection Rate: 10 Hz.

    • Power Function Value (PFV): 1.2 (Optimized for linearizing the CAD response curve).

Step 3: System Suitability Testing (Self-Validation)

Before analyzing the sample, inject a System Suitability Standard (0.5 mg/mL 2,2-Dimethylhept-6-yn-3-one spiked with 0.05% of a known related substance or toluene as a retention marker) six times.

  • Acceptance Criteria (per ICH Q2(R2)):

    • Retention Time %RSD

      
       1.0%.
      
    • Peak Area %RSD

      
       2.0%.
      
    • USP Tailing Factor

      
       1.5.
      
    • Resolution (

      
      ) between the main peak and the closest eluting impurity 
      
      
      
      1.5.
  • Action: If SST fails, the system invalidates the run. Do not proceed. Check mobile phase volatility and CAD nebulizer gas pressure.

Step 4: Sample Preparation & Analysis
  • Accurately weigh 50.0 mg of the 2,2-Dimethylhept-6-yn-3-one sample.

  • Dissolve and dilute to 10.0 mL with Diluent (Nominal concentration: 5.0 mg/mL).

  • Inject Blank (Diluent) to confirm no interfering peaks at the retention time of the main peak.

  • Inject Sample in duplicate.

  • Calculation: Use the area percent method for purity assessment. Because CAD provides a uniform mass response, the area % directly correlates to mass % for non-volatile/semi-volatile impurities, allowing for highly accurate standard-free quantitation[7].

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (2024). URL:[Link]

  • MDPI - Molecules. "Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections." (2021). URL:[Link]

  • Wiley Analytical Science. "How Charged Aerosol Detection is Revolutionizing HPLC Analysis." (2023). URL:[Link]

Sources

Comparative Guide: 2,2-Dimethylhept-6-yn-3-one in Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,2-Dimethylhept-6-yn-3-one against other common alkynyl ketones. It focuses on its unique steric properties, utility in orthogonal functionalization, and role as a precursor for heterocycle synthesis.

Executive Summary

2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3) is a sterically hindered


-alkynyl ketone. Unlike reactive 

-unsaturated ketones (ynones) or unhindered methyl ketones, this compound features a tert-butyl group adjacent to the carbonyl. This structural motif acts as a "steric gate," significantly reducing the electrophilicity of the ketone while leaving the terminal alkyne available for selective transformations.

Key Differentiator: The tert-butyl group renders the ketone moiety chemically robust, allowing it to survive conditions (e.g., mild reduction, nucleophilic attack on the alkyne) that would decompose standard alkynyl ketones. It is a premium building block for the regioselective synthesis of substituted furans and orthogonal "Click" chemistry linkers.

Comparative Analysis: Sterics & Reactivity

The following table contrasts 2,2-Dimethylhept-6-yn-3-one with its unhindered analog (6-Heptyn-2-one) and a conjugated ynone (1-Phenyl-2-propyn-1-one).

Table 1: Physicochemical & Reactivity Profile
Feature2,2-Dimethylhept-6-yn-3-one (Subject)6-Heptyn-2-one (Unhindered Analog)1-Phenyl-2-propyn-1-one (Conjugated Ynone)
Structure



Ketone Sterics High (Blocked by t-Butyl)Low (Accessible Methyl)Moderate (Planar Phenyl)
Electrophilicity Low (Ketone is resistant to nucleophiles)High (Prone to aldol/addition)Very High (Michael Acceptor)
Primary Reactivity 5-exo-dig Cyclization (to Furans)Cyclization / Aldol CondensationConjugate Addition (1,4)
Stability High (Resists self-condensation)Moderate (Can self-condense)Low (Polymerizes easily)
Orthogonal Use Yes (Alkyne reacts, ketone stays inert)No (Ketone competes)No (Conjugated system reacts)

Deep Dive: Mechanism & Applications

Gold(I)-Catalyzed Cycloisomerization

The primary application of 2,2-Dimethylhept-6-yn-3-one in drug discovery is the synthesis of 2-tert-butyl-substituted furans . The bulky tert-butyl group directs the regioselectivity of the cyclization.

  • Mechanism: The reaction proceeds via a 5-exo-dig cyclization. The Au(I) catalyst activates the alkyne

    
    -system. The carbonyl oxygen, despite the steric bulk, acts as the nucleophile attacking the activated alkyne.
    
  • Why it matters: The t-butyl group stabilizes the resulting oxonium intermediate, preventing side reactions (like 6-endo-dig pathways) often seen with less hindered ketones.

Orthogonal Functionalization (The "Silent" Ketone)

In linker design, the tert-butyl ketone serves as a latent handle.

  • Step 1: The terminal alkyne undergoes CuAAC (Click reaction) or Sonogashira coupling. The bulky ketone remains untouched.

  • Step 2: The ketone is activated only under forcing conditions (e.g., Grignard addition with heat or specific reduction) to install a tertiary alcohol or gem-dimethyl group later in the sequence.

Visualizing the Workflow

The following diagram illustrates the synthesis of the compound and its divergent reactivity pathways.

G Start Pinacolone (t-Bu-CO-Me) Product 2,2-Dimethylhept-6-yn-3-one (Target Molecule) Start->Product Mono-Alkylation (Regioselective) Reagent Propargyl Bromide + NaH/THF Reagent->Product Path1 Au(I) Catalysis (Cycloisomerization) Product->Path1 Path2 CuAAC 'Click' (Bioconjugation) Product->Path2 Furan 2-tert-Butyl Furan (Heterocycle Scaffold) Path1->Furan 5-exo-dig Linker Triazole-Linker (Ketone Intact) Path2->Linker Alkyne Specific

Caption: Synthesis and divergent application pathways of 2,2-Dimethylhept-6-yn-3-one. The t-butyl group ensures mono-alkylation during synthesis and directs regioselectivity during cyclization.

Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethylhept-6-yn-3-one

Rationale: Pinacolone allows for clean mono-alkylation due to the lack of protons on the tert-butyl side.

  • Reagents: Pinacolone (10 mmol), Sodium Hydride (60% dispersion, 11 mmol), Propargyl Bromide (80% in toluene, 11 mmol), anhydrous THF (30 mL).

  • Activation: Suspend NaH in THF at 0°C under Argon. Add Pinacolone dropwise over 10 minutes. Stir for 30 minutes at 0°C to form the enolate (evolution of

    
     gas).
    
  • Alkylation: Add Propargyl Bromide solution dropwise.

  • Reaction: Warm to room temperature and reflux for 3 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5).

  • Validation:

    
     NMR (CDCl3) should show a singlet at 
    
    
    
    ppm (9H, t-Bu) and a triplet at
    
    
    ppm (1H, alkyne CH).
Protocol B: Gold(I)-Catalyzed Cyclization to 2-tert-Butylfuran

Rationale: This protocol validates the compound's utility as a heterocycle precursor.

  • Catalyst Preparation: Mix

    
     (2 mol%) and 
    
    
    
    (2 mol%) in 1,2-dichloroethane (DCE) to generate the cationic gold species in situ.
  • Substrate Addition: Add 2,2-Dimethylhept-6-yn-3-one (1 mmol) to the catalyst mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of ketone spot).

  • Mechanism Check: The reaction proceeds via nucleophilic attack of the carbonyl oxygen onto the gold-activated alkyne (5-exo-dig), followed by protodeauration and aromatization.

  • Isolation: Filter through a short pad of silica to remove gold salts. Concentrate to yield the substituted furan.[1][2]

References

  • Pale, P., & Blanc, A. (2013).[2] Gold(I)-catalyzed formation of furans from

    
    -acyloxyalkynyl ketones.[2][3] Beilstein Journal of Organic Chemistry, 9, 1774–1780.[2] [Link]
    
  • Toste, F. D., et al. (2005). Gold(I)-Catalyzed 5-endo-dig Carbocyclization of Acetylenic Dicarbonyl Compounds. Journal of the American Chemical Society, 127(30), 10500–10501. [Link]

  • Han, X., et al. (2015). Bi(OTf)

    
    -Alkynyl Arylketones: Application to the Synthesis of Substituted Furans. Organic Letters, 17(5), 1268–1271. [Link]
    
  • Organic Syntheses. (2010). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines (General Alkylation Protocols). Organic Syntheses, 87, 162. [Link]

Sources

Purity Determination of 2,2-Dimethylhept-6-yn-3-one: A Comparative Guide to qNMR and GC-FID

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, analytical chemists, and drug development professionals, validating the purity of synthetic intermediates is a non-negotiable cornerstone of reproducible science. 2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3) is a highly versatile aliphatic building block featuring a terminal alkyne and a tert-butyl ketone moiety.

Due to its specific structural features, this molecule presents a unique analytical challenge. The alkyne and ketone functional groups are separated by two


-hybridized methylene carbons, preventing extended 

-conjugation. Consequently, the molecule lacks a strong UV chromophore, making standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly unreliable for absolute quantification due to variable and weak response factors.

To overcome this, laboratories must rely on orthogonal, high-performance techniques. This guide provides an in-depth, objective comparison between the two definitive methodologies for analyzing this compound: Quantitative


H Nuclear Magnetic Resonance (qNMR)  and Gas Chromatography with Flame Ionization Detection (GC-FID) .

Quantitative H NMR (qNMR): The SI-Traceable Standard

Quantitative NMR has revolutionized purity validation by acting as a primary analytical method. Unlike chromatographic techniques that require a calibration curve of the exact analyte, qNMR provides absolute quantification using an unrelated, highly pure Internal Standard (IS)[1]. The causality behind this is rooted in fundamental physics: the integral area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[2].

For 2,2-Dimethylhept-6-yn-3-one, qNMR is exceptionally powerful. The tert-butyl group produces a massive, sharp 9-proton singlet at approximately


 1.1–1.2 ppm. This isolated signal is the perfect integration target, as it rarely overlaps with typical synthetic impurities or internal standard peaks.
Self-Validating qNMR Protocol

To ensure strict traceability to the International System of Units (SI)[3], the following protocol must be executed as a self-validating system:

  • Metrological Weighing: Using an ultra-microbalance (readability of 0.1 µg), accurately weigh ~15.0 mg of the 2,2-Dimethylhept-6-yn-3-one sample and ~10.0 mg of a certified Internal Standard (e.g., NIST SRM 350b Benzoic Acid or Dimethyl terephthalate) into the same vial[4]. The exact mass ratio is the mathematical foundation of the purity calculation.

  • Co-dissolution: Dissolve the mixture completely in 0.6 mL of high-purity

    
     (containing 0.03% TMS). Transfer to a 5 mm NMR tube.
    
  • Optimized Acquisition: Acquire the spectrum on a 500 MHz or 600 MHz spectrometer using a 90° excitation pulse. Critical Causality: Set the relaxation delay (D1) to at least

    
     (longitudinal relaxation time) of the slowest relaxing proton in the mixture. This ensures >99.3% magnetization recovery, preventing integration bias[2]. Typically, D1 = 30 to 60 seconds is required.
    
  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Perform rigorous manual phase and baseline corrections.

  • Calculation: Calculate the mass fraction (purity) using the fundamental qNMR equation, comparing the integral of the 9H tert-butyl singlet to the IS reference peak[2].

qNMR_Workflow Step1 1. Metrological Weighing Analyte & Internal Standard Step2 2. Co-dissolution (e.g., CDCl3) Step1->Step2 Step3 3. 1H NMR Acquisition (D1 > 5 x T1) Step2->Step3 Step4 4. Phase & Baseline Correction Step3->Step4 Step5 5. Integration of Target Signals Step4->Step5 Step6 6. Mass Fraction Calculation (SI-Traceable) Step5->Step6

Caption: Self-validating workflow for SI-traceable qNMR purity determination.

Gas Chromatography-FID (GC-FID): High-Resolution Profiling

While qNMR provides unmatched absolute accuracy, GC-FID is the industry workhorse for volatile and semi-volatile organics. 2,2-Dimethylhept-6-yn-3-one (MW: 138.21 g/mol ) is highly volatile, making it an ideal candidate for GC.

The causality of FID's effectiveness lies in its detection mechanism: compounds are combusted in a hydrogen/air flame, producing carbon ions. The resulting current is roughly proportional to the number of reducible carbon atoms in the molecule. This provides exceptional sensitivity for trace organic impurities, though it cannot identify unknown structures without mass spectrometry (MS) coupling.

High-Resolution GC-FID Protocol
  • Sample Preparation: Dissolve the 2,2-Dimethylhept-6-yn-3-one sample in a volatile, low-boiling organic solvent (e.g., dichloromethane or hexane) to achieve a concentration of exactly 1.0 mg/mL.

  • System Setup: Equip a gas chromatograph (e.g., Agilent 7890B) with a non-polar capillary column (e.g., HP-5 or DB-5, 30 m × 0.32 mm × 0.25 µm).

  • Injection Parameters: Inject 1.0 µL of the sample using a split/splitless injector set to 250°C with a split ratio of 50:1 to prevent column overloading.

  • Oven Temperature Program: Start at 60°C (hold for 2 min) to focus the solvent and highly volatile impurities. Ramp at 10°C/min to 250°C (hold for 5 min) to elute the main analyte and any higher-boiling oligomeric impurities.

  • Detection: Maintain the FID detector at 300°C. Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min. Calculate purity via area normalization (excluding the solvent peak).

Comparative Experimental Data

To objectively evaluate these methodologies, representative analytical data for a synthesized batch of 2,2-Dimethylhept-6-yn-3-one is summarized below. The data highlights the complementary nature of the two techniques.

Table 1: Comparative Purity Analysis Metrics

Analytical ParameterQuantitative

H NMR (qNMR)
Gas Chromatography (GC-FID)
Mean Purity (n=5) 98.64%98.91%
Standard Deviation 0.12%0.05%
Limit of Detection (LOD) ~0.1% (Depends on scans/concentration)~0.01% (Highly sensitive)
Reference Standard Needed No (Uses generic SI-traceable IS)Yes (For absolute quantification)
Impurity Identification Yes (Provides structural elucidation)No (Requires GC-MS coupling)
Primary Limitation Lower sensitivity for trace impuritiesCannot detect non-volatile inorganic salts

Note: GC-FID often reports a slightly higher purity (Area %) because it is "blind" to non-volatile impurities (e.g., residual inorganic salts or water) which qNMR and mass balance methods account for[3][5].

Logical Decision Framework

Choosing between qNMR and GC-FID depends entirely on the specific stage of drug development or chemical synthesis.

Decision_Tree Start 2,2-Dimethylhept-6-yn-3-one Purity Assessment Decision Analytical Goal? Start->Decision Path_qNMR Absolute Mass Fraction (No specific standard) Decision->Path_qNMR Accuracy Path_GC Trace Volatile Impurities (High Resolution) Decision->Path_GC Sensitivity Method_qNMR 1H qNMR (Target: tert-butyl 9H singlet) Path_qNMR->Method_qNMR Method_GC GC-FID (Capillary Column, Area Norm) Path_GC->Method_GC

Caption: Decision matrix for selecting the optimal analytical technique.

Conclusion: For the initial certification of a newly synthesized batch of 2,2-Dimethylhept-6-yn-3-one—where no reference standard exists—qNMR is the mandatory choice due to its absolute quantification and SI traceability. However, for routine quality control, reaction monitoring, or detecting parts-per-million (ppm) level volatile solvents, GC-FID remains the superior, high-throughput alternative . In stringent regulatory environments, employing both techniques orthogonally guarantees a comprehensive, unassailable purity profile.

References

  • Quantitative NMR Spectroscopy. ETH Zurich. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. Available at:[Link]

  • Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance. PMC / NIH. Available at: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: [Link]

Sources

Spectral Database Comparison Guide: Characterization of 2,2-Dimethylhept-6-yn-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of functionalized aliphatic alkynes is a critical step in synthetic validation. 2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3) is a highly specific alkyne-containing ketone with a molecular weight of 138.21 g/mol [1][2]. Because it contains multiple distinct functional groups (a tert-butyl moiety, an aliphatic ketone, and a terminal alkyne), identifying it requires orthogonal analytical techniques—primarily Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR)[3].

This guide objectively compares the industry's leading spectral databases used to identify such compounds, explains the mechanistic causality behind the expected spectral features, and provides self-validating experimental protocols for data acquisition.

Spectral Database Comparison

When characterizing a compound like 2,2-Dimethylhept-6-yn-3-one, the choice of spectral database dictates the speed and confidence of identification. Below is an objective comparison of the three most authoritative platforms:

A. Wiley Registry / NIST Mass Spectral Library 2023

The combined Wiley/NIST library is the gold standard for untargeted GC-MS screening. The 2023 release contains over 3 million spectra, including classical Electron Ionization (EI) and tandem MS (MS/MS) data[4][5].

  • Best For: High-throughput laboratories relying on automated GC-MS library matching.

  • Key Advantage: It features expanded coverage of world patents and peer-reviewed literature, assigning a Quality Index to spectra to exclude low-confidence matches[4][5].

B. NIST Chemistry WebBook

Maintained by the National Institute of Standards and Technology, this free, government-backed resource provides access to chemical and physical property data, including thermochemical data, gas-phase ion energetics, and standard EI-MS/IR spectra[6][7].

  • Best For: Academic researchers and physical chemists needing foundational thermochemical and ion energetics data alongside standard spectra[7].

  • Key Advantage: Highly evaluated, peer-reviewed data sets with extensive metadata regarding experiment types[7].

C. Spectral Database for Organic Compounds (SDBS)

Hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, SDBS is an integrated database containing data for approximately 34,000 organic molecules[3].

  • Best For: Synthetic chemists requiring multi-modal confirmation (NMR, IR, and MS) for a single purified compound[3].

  • Key Advantage: It provides six different types of spectra—including

    
    H-NMR, 
    
    
    
    C-NMR, FT-IR, EI-MS, Raman, and EPR—making it the most comprehensive free tool for orthogonal structural validation[3][8].
Quantitative Feature Comparison
FeatureWiley Registry / NIST 2023NIST Chemistry WebBookSDBS (AIST)
Total Spectra > 3,000,000[4]> 100,000 (est.)[7]~ 54,100[3]
EI-MS Data Yes (Extensive)[5]Yes[6]Yes[3]
NMR Data (

H,

C)
NoNoYes (High Quality)[3]
FT-IR Data No (Separate Library)Yes[6]Yes[3]
Cost / Access Commercial License[9]Free / Open Access[6]Free / Open Access[3]
Primary Use Case Untargeted GC-MS ScreeningThermochemistry & ReferenceMulti-modal Elucidation

Analytical Causality & Expected Spectral Features

To utilize these databases effectively, one must understand the causality behind the spectral data generated by 2,2-Dimethylhept-6-yn-3-one.

EI-MS Fragmentation Mechanics (70 eV)

When subjected to 70 eV electron ionization, the molecule (


 = 138 m/z) undergoes predictable alpha-cleavage driven by the stability of the resulting acylium ions.
  • Loss of the tert-butyl radical (•C(CH

    
    )
    
    
    
    , 57 Da):
    Cleavage between C2 and C3 yields the fragment
    
    
    , resulting in a prominent peak at m/z 81 .
  • Loss of the pentynyl radical (•CH

    
    CH
    
    
    
    C
    
    
    CH, 67 Da):
    Cleavage between C3 and C4 yields the highly stable tert-butyl acylium ion
    
    
    , resulting in a peak at m/z 71 .
FT-IR Vibrational Modes

The functional groups dictate specific dipole moment changes during vibration:

  • ~3300 cm

    
    :  Sharp, strong peak caused by the terminal alkyne C-H stretch.
    
  • ~2120 cm

    
    :  Weak/moderate peak from the alkyne C
    
    
    
    C stretch.
  • ~1710 cm

    
    :  Strong peak from the aliphatic ketone C=O stretch.
    
NMR Chemical Shifts
  • 
    H-NMR:  The massive electron-donating tert-butyl group produces a distinct 9H singlet highly shielded at ~1.1 ppm . The terminal alkyne proton appears as a 1H triplet (due to long-range coupling) at ~1.9 ppm .
    

Visualizations

SpectralWorkflow Start 2,2-Dimethylhept-6-yn-3-one (Sample) GCMS GC-MS Analysis (EI Fragmentation) Start->GCMS NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR DB_Search Database Query (NIST, Wiley, SDBS) GCMS->DB_Search m/z peaks NMR->DB_Search Shifts/Coupling FTIR->DB_Search Wavenumbers Match Structural Confirmation DB_Search->Match

Figure 1: Multi-modal spectral identification workflow for structural confirmation.

Fragmentation Molecule M+ (m/z 138) 2,2-Dimethylhept-6-yn-3-one Alpha1 Alpha Cleavage 1 Loss of •C(CH3)3 Molecule->Alpha1 Alpha2 Alpha Cleavage 2 Loss of •CH2CH2C≡CH Molecule->Alpha2 Frag1 m/z 81 [O≡C-CH2-CH2-C≡CH]+ Alpha1->Frag1 Frag2 m/z 71 [(CH3)3C-C≡O]+ Alpha2->Frag2

Figure 2: Primary EI-MS alpha-cleavage fragmentation pathways for the target molecule.

Validated Experimental Protocols

To ensure data integrity before querying databases like Wiley or SDBS[3][4], the experimental protocols must be self-validating.

Protocol A: GC-MS Acquisition (EI Mode)

Causality: 70 eV is used because it is the universal ionization energy standard upon which the Wiley and NIST databases are built. Deviating from 70 eV alters fragmentation ratios, causing library search failures.

  • System Validation: Inject a blank solvent (Dichloromethane) to confirm the absence of column bleed or carryover. Tune the mass spectrometer using PFTBA (Perfluorotributylamine) to ensure accurate mass calibration across the m/z 50-600 range.

  • Sample Prep: Dilute 2,2-Dimethylhept-6-yn-3-one to 1 mg/mL in GC-grade Dichloromethane.

  • Injection: Inject 1 µL at a 10:1 split ratio. Use an inlet temperature of 250°C.

  • Oven Program: Hold at 50°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Database Query: Export the resulting mass spectrum and query against the Wiley Registry / NIST 2023 database[4]. Ensure the match factor exceeds 900 for positive identification.

Protocol B: FT-IR Acquisition (ATR Method)

Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of neat liquids without the moisture interference commonly introduced by KBr pellet pressing.

  • System Validation: Perform a background scan (32 scans) of the empty, clean diamond ATR crystal. This self-validating step subtracts atmospheric CO

    
     and water vapor from the final spectrum.
    
  • Sample Application: Place 1-2 drops of neat 2,2-Dimethylhept-6-yn-3-one directly onto the ATR crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
  • Database Query: Cross-reference the terminal alkyne and carbonyl stretching frequencies with the SDBS or NIST Chemistry WebBook IR libraries[3][6].

Protocol C: NMR Spectroscopy ( H and C)

Causality: Tetramethylsilane (TMS) is added because its highly shielded protons provide a universal zero-point reference (0 ppm), standardizing chemical shifts regardless of the magnet's field strength.

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS.
    
  • System Validation: Insert the sample and lock onto the deuterium signal of CDCl

    
    . Shim the Z-axis gradients until the TMS peak's Full Width at Half Maximum (FWHH) is < 1.0 Hz, ensuring a perfectly homogenous magnetic field.
    
  • Acquisition: Acquire

    
    H-NMR (16 scans, 2s relaxation delay) and 
    
    
    
    C-NMR (512 scans, 2s relaxation delay).
  • Database Query: Compare the integrated multiplet structures and chemical shifts against the SDBS database[3].

References

  • Wiley Science Solutions. "Wiley Registry/NIST Mass Spectral Library 2023". Wiley. URL: [Link]

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69". NIST. URL: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)". AIST Japan. URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,2-Dimethylhept-6-yn-3-one

[1]

References

  • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 2,2-Dimethylhept-6-yn-3-one (CAS 51060-08-3).[1][3][4][5][6][1][2]

  • BLD Pharm. (2023).[2] 2,2-Dimethylhept-6-yn-3-one MSDS & Properties.[1][4][6][7]

  • PubChem. (2023).[2] Compound Summary: 2,2-Dimethylhept-6-yn-3-one.[1][3][4][5][6][7] National Library of Medicine.[2] [1][2]

  • Ansell. (2022).[2] Chemical Resistance Guide: Permeation & Degradation Data for Ketones.[2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.